molecular formula C6H7ClN2O2 B8025871 2-Methyl-5-nitropyridine hydrochloride

2-Methyl-5-nitropyridine hydrochloride

Cat. No.: B8025871
M. Wt: 174.58 g/mol
InChI Key: FEWWUTVIUODFGH-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridine hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-nitropyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-nitropyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-nitropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWWUTVIUODFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Architecture and Synthetic Utility of 2-Methyl-5-Nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-nitropyridine hydrochloride is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. As a Senior Application Scientist, I have observed that while the free base form (2-Methyl-5-nitropyridine) is commonly cited in literature, the strategic transition to its hydrochloride salt provides critical advantages in stability, aqueous solubility, and handling precision during complex synthetic workflows. This whitepaper elucidates the chemical properties, self-validating synthetic protocols, and mechanistic reactivity of this compound, providing a definitive guide for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physicochemical distinction between the free base and the hydrochloride salt dictates their respective utilities in the laboratory. The free base is a slightly water-soluble solid[2], making it suitable for organic-phase reactions. However, protonation of the pyridine nitrogen yields the hydrochloride salt, which exhibits vastly superior aqueous solubility and resistance to oxidative degradation.

Causality in Salt Selection: The electron-withdrawing nature of the nitro group at the 5-position significantly reduces the basicity of the pyridine nitrogen. Forcing salt formation requires anhydrous, strongly acidic conditions. Once formed, the hydrochloride salt stabilizes the molecule against ambient moisture and UV-induced degradation, making it the preferred form for long-term storage and biological assays where aqueous dosing vehicles are required.

Quantitative Data Summary
Property2-Methyl-5-nitropyridine (Free Base)2-Methyl-5-nitropyridine Hydrochloride
CAS Number 21203-68-9[3]1881296-54-3[4]
Molecular Formula C₆H₆N₂O₂[3]C₆H₇ClN₂O₂
Molecular Weight 138.12 g/mol [3]174.58 g/mol
Physical State SolidCrystalline Powder
Aqueous Solubility Slightly soluble[2]Highly soluble
Primary Utility Organic synthesis building block[1]Biological assays, stable storage

Synthetic Methodologies & Salt Formation

The synthesis of the free base relies on the acid-catalyzed hydrolysis and subsequent decarboxylation of a malonic ester precursor, followed by anhydrous salt formation[2].

Protocol 1: Synthesis of the Free Base
  • Hydrolysis & Decarboxylation: Charge a reaction vessel with 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol). Add 120 mL of cold 20% aqueous sulfuric acid[2].

    • Causality: The 20% H₂SO₄ provides a dual-function environment: it catalyzes the hydrolysis of the diethyl ester to the dicarboxylic acid and facilitates thermal decarboxylation in a single pot due to the electron-withdrawing nature of the nitropyridine ring.

  • Thermal Activation: Heat the mixture to 100 °C for 2 hours[2].

    • Validation: Monitor the evolution of CO₂ gas. Cessation indicates the completion of decarboxylation.

  • Basification: Cool the reaction to 0–5 °C. Slowly add cold dilute sodium hydroxide until the pH reaches 10[2].

    • Causality: The intermediate exists as a water-soluble pyridinium sulfate. Adjusting to pH 10 ensures complete deprotonation to the lipophilic free base, enabling phase transfer.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (4 × 50 mL). Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[2].

Protocol 2: Hydrochloride Salt Formation
  • Anhydrous Dissolution: Dissolve the purified free base in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Protonation: Dropwise add a stoichiometric equivalent of 4M HCl in dioxane at 0 °C.

    • Causality: Utilizing anhydrous HCl prevents hydrate formation, ensuring a highly pure crystalline salt. The low temperature mitigates the exothermic nature of the protonation, preventing localized thermal degradation.

  • Isolation: Stir for 30 minutes to allow complete precipitation. Filter the solid under vacuum and wash with cold anhydrous ether.

SynthesisWorkflow A Starting Material 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester B Acidic Hydrolysis & Decarboxylation 20% H2SO4 at 100°C A->B Thermal Activation (2h) C Alkaline Neutralization NaOH to pH 10 B->C Cooling to 0-5°C D Organic Extraction Dichloromethane (DCM) C->D Phase Separation E Free Base Isolation 2-Methyl-5-nitropyridine D->E Drying & Concentration F Anhydrous Salt Formation 4M HCl in Dioxane at 0°C E->F Dissolution in Dioxane G Final Product 2-Methyl-5-nitropyridine Hydrochloride F->G Precipitation & Filtration

Workflow for the synthesis and isolation of 2-Methyl-5-nitropyridine hydrochloride.

Reactivity Landscape in Medicinal Chemistry

In drug development, 2-Methyl-5-nitropyridine acts as a trifunctional scaffold. Its utility spans the synthesis of anti-inflammatory agents, antimicrobials, and specialty polymers[1].

  • Nitro Group Reduction: The -NO₂ group is highly susceptible to catalytic hydrogenation (e.g., Pd/C, H₂). This yields 5-amino-2-methylpyridine, a critical pharmacophore used in the design of kinase inhibitors.

  • Methyl Group Functionalization: The C2-methyl group can undergo radical halogenation (using NBS and AIBN) to form halomethyl derivatives, which serve as potent alkylating agents for coupling with complex amines.

  • Pyridine Core Substitution: The electron-deficient nature of the nitropyridine ring allows for selective nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling, facilitating the construction of advanced Active Pharmaceutical Ingredients (APIs).

ReactivityProfile Core 2-Methyl-5-nitropyridine Hydrochloride Nitro Nitro Group (-NO2) Reduction Target Core->Nitro Pd/C, H2 Methyl Methyl Group (-CH3) Functionalization Core->Methyl Radical Halogenation Ring Pyridine Core Scaffolding Core->Ring Cross-Coupling Amine 5-Amino-2-methylpyridine (Kinase Inhibitor Scaffold) Nitro->Amine High Yield Alkyl Halomethyl Derivatives (Alkylating Agents) Methyl->Alkyl NBS, AIBN Complex Substituted Heterocycles (Advanced APIs) Ring->Complex Transition Metal Catalysis

Mechanistic reactivity profile of 2-Methyl-5-nitropyridine in pharmaceutical synthesis.

Analytical Validation & Handling Protocols

To ensure absolute trustworthiness in the synthetic output, a self-validating analytical framework must be strictly adhered to:

  • In-Process Monitoring (HPLC): During the decarboxylation step, aliquots must be quenched and analyzed via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The disappearance of the malonic ester peak and the emergence of a single, more polar peak provides real-time validation of reaction completion.

  • Salt Verification (Titration & NMR):

    • Chloride Titration: To confirm the 1:1 stoichiometry of the hydrochloride salt, perform an argentometric titration using 0.1 M AgNO₃ with a chromate indicator. This ensures no excess HCl is trapped in the crystal lattice.

    • ¹H-NMR Shift Analysis: Compare the ¹H-NMR spectrum of the final product in D₂O against the free base in CDCl₃. The pyridinium protons in the salt will exhibit a distinct downfield chemical shift (typically +0.5 to +1.0 ppm) due to the deshielding effect of the protonated nitrogen. This spectral shift is the definitive proof of successful salt formation.

References

  • Title: 2-Methyl-5-nitropyridine | 21203-68-9 - ChemicalBook Source: ChemicalBook URL
  • Title: 21203-68-9 | 2-Methyl-5-nitropyridine - ChemScene Source: ChemScene URL
  • Title: 2-Methyl-5-nitropyridine - Chem-Impex Source: Chem-Impex URL
  • Title: 1881296-40-7 | 2-Methyl-5-nitropyridine hydrate | BLD Pharm Source: BLD Pharm URL

Sources

A Comprehensive Technical Guide to 2-Methyl-5-nitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine, a substituted pyridine derivative, is a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with both a methyl and a nitro group, renders it a versatile building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of 2-Methyl-5-nitropyridine, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its significant applications in pharmaceutical and materials science.

The compound is most commonly identified by the CAS number for its free base form. It is crucial to note that while the hydrochloride salt is commercially available, a universally recognized, single CAS number for this salt is not consistently reported across major chemical databases.

  • CAS Number (Free Base): 21203-68-9[1][2][3][4]

  • Synonyms: 5-Nitro-2-picoline[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-5-nitropyridine is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[3][4]
Molecular Weight 138.12 g/mol [3][4]
Appearance Light yellow to brown crystalline powder[5]
Melting Point 107-112 °C[5][6]
Solubility Slightly soluble in water.[2]
Purity (Typical) ≥96-99% (by GC or HPLC)[5][6][7]
Storage Store at room temperature in an inert atmosphere.[1][3]

Synthesis and Mechanistic Insights

The synthesis of 2-Methyl-5-nitropyridine can be achieved through various routes. The selection of a particular synthetic pathway is often dictated by the desired scale, available starting materials, and required purity. A common laboratory-scale synthesis involves the hydrolysis and decarboxylation of a substituted malonic ester.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of 2-Methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][8] The rationale behind this two-step, one-pot reaction is the relative ease of the hydrolysis of the ester groups followed by the thermal decarboxylation of the resulting malonic acid derivative under acidic conditions.

Materials:

  • 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

  • 20% Sulfuric acid (aqueous)

  • Sodium hydroxide solution (e.g., 10% aqueous)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Step-by-Step Methodology:

  • Hydrolysis: To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (1.0 eq).

  • Carefully add cold 20% aqueous sulfuric acid. The use of a strong acid is crucial for the efficient hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

  • Heat the reaction mixture to 100 °C for 2 hours. The elevated temperature facilitates both the hydrolysis and the subsequent decarboxylation.

  • Work-up: Cool the reaction mixture to room temperature.

  • Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10. This step neutralizes the excess sulfuric acid and deprotonates the product, aiding in its subsequent extraction.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-Methyl-5-nitropyridine as a solid.[2][8]

Synthesis_of_2_Methyl_5_nitropyridine Synthesis of 2-Methyl-5-nitropyridine start 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester intermediate [Intermediate Dicarboxylic Acid] start->intermediate 1. H₂SO₄, H₂O, 100°C (Hydrolysis) product 2-Methyl-5-nitropyridine intermediate->product 2. Heat, -CO₂ (Decarboxylation)

Caption: Synthetic pathway of 2-Methyl-5-nitropyridine.

Key Reactions and Synthetic Utility

The synthetic versatility of 2-Methyl-5-nitropyridine stems from the reactivity of its functional groups. The nitro group, in particular, serves as a latent amino group, which is a common functional handle in the synthesis of pharmaceuticals.

Reduction of the Nitro Group

The most significant reaction of 2-Methyl-5-nitropyridine in drug development is the reduction of the nitro group to an amine.[7] This transformation is typically achieved using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 5-amino-2-methylpyridine is a key precursor for a wide range of further chemical modifications.

Applications in Research and Development

2-Methyl-5-nitropyridine is a valuable intermediate in several industrial and research sectors.

Pharmaceutical Development

In the pharmaceutical industry, the pyridine scaffold is a privileged structure found in numerous approved drugs.[7] 2-Methyl-5-nitropyridine serves as a crucial starting material for the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[9] Its utility lies in the ability to introduce the 2-methyl-5-aminopyridine core, which can then be further elaborated through coupling reactions and other functional group transformations to build complex drug candidates. For instance, it has been utilized in the synthesis of potent Janus kinase (JAK) inhibitors.[10]

Drug_Discovery_Workflow Role in Drug Discovery start 2-Methyl-5-nitropyridine reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction amine 5-Amino-2-methylpyridine reduction->amine coupling Coupling Reactions (e.g., Amide bond formation, Suzuki coupling) amine->coupling api Active Pharmaceutical Ingredient (API) coupling->api

Sources

Comprehensive Technical Guide on 2-Methyl-5-nitropyridine Hydrochloride: Physicochemical Properties, Analytical Characterization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds due to their profound impact on target binding affinity, metabolic stability, and aqueous solubility. 2-Methyl-5-nitropyridine hydrochloride (CAS: 1881296-54-3) is a highly versatile heterocyclic building block. By possessing both an oxidizable/functionalizable methyl group and a reducible nitro group on an electron-deficient pyridine ring, it offers orthogonal reactivity vectors for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents.

This whitepaper provides an in-depth technical analysis of 2-Methyl-5-nitropyridine HCl, detailing its physicochemical profile, the causality behind its salt selection, step-by-step synthetic methodologies, and self-validating analytical protocols required for rigorous Quality Control (QC) [1].

Physicochemical Profiling & Structural Analysis

Understanding the exact stoichiometric and mass differences between the free base and the hydrochloride salt is critical for precise molar calculations during synthetic scale-up. The addition of the HCl equivalent significantly alters the molecular weight and the solid-state properties of the compound [2][3].

Table 1: Comparative Physicochemical Data

PropertyFree BaseHydrochloride Salt
IUPAC Name 2-Methyl-5-nitropyridine2-Methyl-5-nitropyridine hydrochloride
CAS Number 21203-68-91881296-54-3
Molecular Formula C₆H₆N₂O₂C₆H₇ClN₂O₂ (or C₆H₆N₂O₂ · HCl)
Molecular Weight 138.12 g/mol 174.58 g/mol
PubChem CID 2794552N/A (Salt specific)
Physical State Light yellow to brown powderCrystalline solid
Solubility Slightly soluble in waterHighly soluble in polar protic solvents (H₂O, MeOH)

Causality in Salt Selection: Why the Hydrochloride Form?

While the free base (CAS: 21203-68-9) is widely commercially available, process chemists frequently opt for the hydrochloride salt (CAS: 1881296-54-3) for several mechanistically grounded reasons[4]:

  • Enhanced Solvation Kinetics: Protonation of the pyridine nitrogen disrupts the crystalline lattice energy of the free base, dramatically increasing solubility in aqueous and polar protic media. This is essential for biphasic reactions or when utilizing green chemistry solvent systems.

  • Reduced Hygroscopicity and Oxidative Degradation: The free base is susceptible to gradual oxidation and can be highly hygroscopic depending on ambient humidity. The HCl salt forms a highly stable, tightly packed crystalline matrix, extending shelf-life and ensuring batch-to-batch consistency during weighing.

  • Electronic Modulation: Protonation withdraws electron density from the pyridine ring. In specific electrophilic aromatic substitution (EAS) scenarios, this deactivates the ring further, directing chemoselectivity and protecting the basic nitrogen from unwanted side reactions (e.g., N-alkylation).

Synthetic Workflows & Downstream Applications

The true value of 2-Methyl-5-nitropyridine HCl lies in its orthogonal reactivity. The methyl group can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amine.

SynthWorkflow Start 2-Methyl-5-nitropyridine HCl (MW: 174.58 g/mol) Freebase Freebasing (Na2CO3 / H2O) Start->Freebase pH Adjustment Reduction Nitro Reduction (Pd/C, H2, MeOH) Freebase->Reduction Pathway A Oxidation Methyl Oxidation (KMnO4, H2O, Reflux) Freebase->Oxidation Pathway B Amine 5-Amino-2-methylpyridine (Kinase Inhibitor Precursor) Reduction->Amine High Yield Acid 5-Nitropyridine-2-carboxylic acid (Amide Coupling Precursor) Oxidation->Acid Moderate Yield API Target Active Pharmaceutical Ingredients (APIs) Amine->API Cross-Coupling Acid->API Amidation

Fig 1. Divergent synthetic workflow from 2-Methyl-5-nitropyridine HCl to target APIs.

Step-by-Step Methodology: Nitro Reduction to 5-Amino-2-methylpyridine

To utilize the amine for downstream Buchwald-Hartwig cross-coupling, the nitro group must be selectively reduced. The following protocol utilizes catalytic hydrogenation, engineered to prevent catalyst poisoning.

  • Step 1: Neutralization (Freebasing): Dissolve 2-Methyl-5-nitropyridine HCl (1.0 eq) in a 1:1 mixture of methanol and water. Add saturated aqueous Na₂CO₃ dropwise until the pH reaches ~8.

    • Causality: While Pd/C can operate under acidic conditions, neutralizing the HCl salt prevents the formation of chloride-induced palladium complexes that can inhibit catalytic turnover.

  • Step 2: Catalyst Addition: Purge the reaction vessel thoroughly with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. Argon purging is a critical safety and efficacy step.

  • Step 3: Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature for 4-6 hours. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Step 4: Filtration & Workup: Filter the crude mixture through a tightly packed pad of Celite. Wash the pad with excess methanol.

    • Causality: Celite traps the nano-particulate carbon and palladium, which would otherwise pass through standard filter paper and contaminate the final API.

  • Step 5: Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-methylpyridine as a solid.

Analytical Validation Protocols (Self-Validating System)

Before deploying 2-Methyl-5-nitropyridine HCl in GMP/GLP synthesis, researchers must execute a self-validating Quality Control (QC) loop. This ensures that the material has not degraded and that the correct salt form is present.

QCLogic Sample Batch: 2-Methyl-5-nitropyridine HCl HPLC HPLC-UV (254 nm) Assess Chemical Purity Sample->HPLC LCMS LC-MS (ESI+) Confirm Mass (m/z 139.1) Sample->LCMS NMR 1H NMR (DMSO-d6) Verify Pyridine Protons Sample->NMR DecPurity Purity ≥ 98.0%? HPLC->DecPurity DecMass Mass & Structure Match? LCMS->DecMass NMR->DecMass Pass Release Batch for GMP/GLP Synthesis DecPurity->Pass Yes Fail Initiate Recrystallization (EtOH/EtOAc) DecPurity->Fail No DecMass->Pass Yes DecMass->Fail No Fail->Sample Reprocess

Fig 2. Self-validating analytical quality control (QC) logic for batch release.

Core QC Methodologies
  • HPLC-UV (Purity): Utilize a C18 reverse-phase column with a gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The electron-deficient pyridine ring absorbs strongly at 254 nm. A purity of ≥ 98.0% is required to prevent side-reactions in sensitive downstream cross-couplings.

  • LC-MS (Mass Confirmation): Using Electrospray Ionization in positive mode (ESI+), the mass spectrometer will detect the free base molecular ion [M+H]⁺ at m/z 139.1. The HCl salt dissociates in the source, meaning the mass of the salt (174.58) will not be directly observed as a single ion [2].

  • ¹H NMR (Structural Integrity): Run in DMSO-d₆. The spectrum acts as a structural fingerprint. Look for a distinct singlet at ~2.5-2.6 ppm corresponding to the methyl group. The pyridine protons will appear highly deshielded (downfield) due to the electron-withdrawing nitro group, with the proton at the C6 position (adjacent to the nitro and nitrogen) typically appearing as a fine doublet past 9.0 ppm.

References

  • Title: 2-Methyl-5-nitropyridine, CID 2794552 Source: PubChem, National Institutes of Health URL: [Link]

Solvation Dynamics of 2-Methyl-5-nitropyridine Hydrochloride: A Comparative Analysis in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a free base to a hydrochloride salt is a foundational strategy in chemical synthesis and drug formulation designed to modulate solubility, stability, and bioavailability. However, the solvation behavior of 2-Methyl-5-nitropyridine hydrochloride presents unique thermodynamic challenges. Driven by the strong electron-withdrawing nature of the nitro moiety, the basicity of the pyridine nitrogen is severely attenuated, directly impacting the stability and solubility profile of its salt form.

This technical guide provides an in-depth mechanistic analysis of the solubility of 2-methyl-5-nitropyridine hydrochloride across aqueous and organic solvents. By establishing the causality between its molecular structure and macroscopic phase behavior, this whitepaper equips researchers with field-proven protocols for handling, synthesizing, and quantifying this compound.

Physicochemical Fundamentals: The Causality of Salt Stability

To understand the solubility of 2-methyl-5-nitropyridine hydrochloride, one must first analyze the electronic environment of the parent free base. The pyridine ring is inherently electron-deficient. The addition of a methyl group at the C2 position provides a weak electron-donating effect via hyperconjugation. However, this is overwhelmingly counteracted by the nitro group at the C5 position, which exerts profound electron-withdrawing inductive and resonance effects.

As a result, the electron density at the pyridine nitrogen is drastically reduced, yielding a predicted


 of approximately 1.92 . Because it is an exceptionally weak base, the formation of its hydrochloride salt requires highly acidic conditions. More importantly, this low 

dictates its behavior in aqueous media: the salt is highly susceptible to hydrolysis. If the pH of the aqueous solvent exceeds the

, the equilibrium rapidly shifts toward the free base, which is only slightly soluble in water , leading to spontaneous precipitation.

Solubility Profiles: Water vs. Organic Solvents

The solubility of the hydrochloride salt is governed by the competition between the ionic lattice energy of the solid state and the solvation energy provided by the solvent.

Aqueous Media (Water)

In pure water, 2-methyl-5-nitropyridine hydrochloride exhibits high apparent solubility driven by the high dielectric constant of water (


) and strong ion-dipole interactions that readily dismantle the ionic lattice. However, researchers must account for the hydrolytic degradation of the salt. Dissolving the salt in unbuffered water will drastically lower the pH. To maintain the compound strictly in its ionized hydrochloride form during aqueous solubility studies, the solvent must be acidified (e.g., 0.1 N HCl) to suppress the formation of the insoluble free base.
Organic Solvents

The behavior of the salt in organic media sharply contrasts with that of the free base:

  • Protic Polar Organics (e.g., Methanol, Ethanol): The salt is soluble . Alcohols possess a moderate dielectric constant and can act as both hydrogen-bond donors (solvating the chloride anion) and acceptors (solvating the pyridinium proton), providing sufficient enthalpy of solvation to overcome the lattice energy .

  • Non-Polar Organics (e.g., Toluene, Diethyl Ether, Hexane): The salt is strictly insoluble . Non-polar solvents lack the permanent dipoles necessary to stabilize the dissociated ions. Consequently, the lattice energy dominates . This property is highly advantageous for isolating the salt via precipitation from non-polar reaction mixtures.

Data Presentation: Comparative Solubility Matrix
Physicochemical Property2-Methyl-5-nitropyridine (Free Base)2-Methyl-5-nitropyridine Hydrochloride (Salt)
Molecular State Neutral, CovalentIonized, Salt Lattice

(Conjugate Acid)
~1.92N/A (Already protonated)
Aqueous Solubility Slightly Soluble (< 5 mg/mL)Highly Soluble (Requires acidic pH to prevent hydrolysis)
Protic Organics (EtOH/MeOH) SolubleSoluble
Aprotic Polar (DCM, EtOAc) Highly SolubleSparingly Soluble to Insoluble
Non-Polar Organics (Toluene) Highly SolubleInsoluble (Precipitates)

Mechanistic Visualization

The following diagram illustrates the thermodynamic pathways of the hydrochloride salt when introduced to various solvent environments.

Solvation A 2-Methyl-5-nitropyridine HCl (Solid State Lattice) B Aqueous Media (Water) High Dielectric Constant A->B Addition to Water C Protic Organics (EtOH/MeOH) Moderate Dielectric A->C Addition to Alcohols D Non-Polar Organics (Toluene/Ether) Low Dielectric A->D Addition to Non-Polars E Complete Dissociation Ion-Dipole Hydration B->E ΔH_hydration > ΔH_lattice F Partial Solvation Hydrogen Bonding C->F Moderate Solvation Energy G Lattice Remains Intact Insoluble Suspension D->G ΔH_solvation < ΔH_lattice

Thermodynamic pathways of 2-Methyl-5-nitropyridine HCl solvation across different solvent polarities.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, solubility data must be generated using materials of verified purity and methodologies that prevent phase-shifting artifacts (such as salt disproportionation).

Protocol A: Anhydrous Synthesis of the Hydrochloride Salt

Because the free base is a weak base, aqueous HCl extraction often leads to incomplete salt formation. A gas-liquid anhydrous precipitation method is required .

  • Dissolution: Dissolve 10.0 g of 2-methyl-5-nitropyridine free base in 60 mL of anhydrous toluene in a dry, multi-neck round-bottom flask.

  • Gas Generation: In a separate generator flask, slowly drip 31% aqueous hydrochloric acid into 98% concentrated sulfuric acid to generate anhydrous HCl gas. Pass the gas through a drying tube containing anhydrous

    
    .
    
  • Precipitation: Bubble the dry HCl gas into the toluene solution at room temperature under continuous stirring. The non-polar nature of toluene forces the immediate precipitation of the newly formed ionic hydrochloride salt.

  • Isolation: Vacuum filter the resulting white-to-tan crystalline suspension. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether to remove unreacted free base.

  • Drying: Dry the salt under high vacuum at 40°C for 12 hours. Store in a desiccator, as pyridinium salts are highly hygroscopic .

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Gravimetric analysis is insufficient for this compound because it cannot distinguish between the intact salt and the hydrolyzed free base. HPLC-UV is the mandatory analytical standard.

  • Saturation: Add an excess amount of 2-methyl-5-nitropyridine HCl (~500 mg) to 5 mL of the target solvent (e.g., 0.1 N HCl for aqueous, or pure anhydrous ethanol for organic) in a sealed glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1°C and agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes. Draw the supernatant using a glass syringe and filter through a 0.45 µm PTFE syringe filter . (Causality note: PTFE is chosen for its broad chemical compatibility with organics and its low-binding characteristics, preventing adsorption of the nitroaromatic moiety).

  • Quantification: Dilute the filtered supernatant with the HPLC mobile phase to fall within the linear dynamic range of the calibration curve. Analyze via HPLC-UV at the compound's

    
     (typically ~270-280 nm).
    

Workflow N1 1. Saturation Add excess HCl salt to solvent N2 2. Equilibration Shake at 25°C for 24-48 hours N1->N2 N3 3. Separation Centrifuge & Filter (0.45 µm PTFE) N2->N3 N4 4. Quantification HPLC-UV Analysis at λ_max N3->N4

Shake-flask method workflow for determining the thermodynamic solubility of the hydrochloride salt.

References

  • Fisher Scientific. "2-Methyl-5-nitropyridine, 95% - Product Specifications." Accessed March 6, 2026.[Link]

  • Google Patents (CN103755625A). "Method for cleanly preparing high-purity pyridine hydrochloride." Jining Huaqiang Technology Co Ltd. Accessed March 6, 2026.

In-depth Technical Guide: Physicochemical Characterization of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-nitropyridine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public data on the hydrochloride salt, this guide establishes a comparative framework with its well-characterized free base, 2-Methyl-5-nitropyridine. It outlines the critical importance of physicochemical characterization, details a rigorous, field-proven protocol for melting point determination as a primary indicator of purity and identity, and discusses the expected physical state. This document is intended for researchers, chemists, and quality control professionals engaged in the development and handling of pyridine-based chemical entities.

Introduction: The Significance of Pyridine Derivatives

Substituted nitropyridines are foundational building blocks in modern organic synthesis. The introduction of a nitro group and a methyl group onto the pyridine ring, as seen in 2-Methyl-5-nitropyridine, creates a versatile scaffold for developing a wide range of functional molecules, including anti-inflammatory agents and herbicides.[1][2] The conversion of the parent compound into its hydrochloride salt is a common strategy in drug development to enhance solubility, stability, and bioavailability.

Understanding the fundamental physicochemical properties of 2-Methyl-5-nitropyridine hydrochloride is paramount for its effective use. Properties such as physical state and melting point are not merely data points; they are critical indicators of material identity, purity, and stability, directly influencing process development, formulation, and regulatory compliance.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for 2-Methyl-5-nitropyridine hydrochloride is not widely published, we can infer its expected properties based on its structure and compare them to its well-documented free base. The protonation of the pyridine nitrogen to form the hydrochloride salt is expected to significantly increase the melting point and alter the solubility profile due to the introduction of ionic character.

Physical State

The free base, 2-Methyl-5-nitropyridine, is consistently described as a solid at ambient temperature, appearing as a brownish-yellow or light yellow to brown crystalline powder.[1] It is anticipated that 2-Methyl-5-nitropyridine hydrochloride will also be a crystalline solid , likely appearing as a white to off-white or pale yellow powder, a common characteristic for hydrochloride salts of organic bases.

Melting Point

The melting point is a definitive thermal property sensitive to impurities. The presence of even small amounts of contaminants can lead to a depression and broadening of the melting range. For the free base, a melting point range of 106-112 °C is well-established.[1] The formation of the hydrochloride salt introduces strong ionic interactions within the crystal lattice, which require significantly more energy to overcome. Therefore, the melting point of 2-Methyl-5-nitropyridine hydrochloride is expected to be substantially higher than that of its parent compound.

The following table summarizes the known properties of the free base and the projected properties for the hydrochloride salt.

Property2-Methyl-5-nitropyridine (Free Base)2-Methyl-5-nitropyridine hydrochloride
CAS Number 21203-68-9[1]1881296-54-3
Molecular Formula C₆H₆N₂O₂[1][3]C₆H₇ClN₂O₂
Molecular Weight 138.13 g/mol [1]174.59 g/mol
Physical State Brownish-yellow crystalline powder[1]Expected: White to pale yellow crystalline solid
Melting Point 106-112 °C[1]Expected: Significantly > 112 °C
Solubility Slightly soluble in water[4][5]Expected: Higher solubility in water and polar solvents

Experimental Protocol: Melting Point Determination (Capillary Method)

To ensure the identity and purity of a newly synthesized or received batch of 2-Methyl-5-nitropyridine hydrochloride, a precise melting point determination is essential. The capillary method remains the gold standard for its accuracy and small sample requirement.

Causality and Experimental Design

The principle relies on observing the temperature range over which the crystalline solid transitions to a liquid. A pure, crystalline compound will exhibit a sharp melting point range (typically < 2 °C). A wider range indicates the presence of impurities or that the compound may be in an amorphous state. This protocol is designed to be self-validating through calibration and controlled heating.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 2-Methyl-5-nitropyridine hydrochloride sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours. Moisture can artificially depress the melting point.

    • Place a small amount of the dried sample onto a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula to ensure uniform packing.

  • Capillary Tube Packing:

    • Tap the open end of a capillary melting point tube into the powdered sample until a small amount of material (2-4 mm in height) enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A densely packed sample ensures efficient and uniform heat transfer.

  • Apparatus Calibration:

    • Prior to running the unknown sample, calibrate the melting point apparatus using two certified standards that bracket the expected melting point. For a novel compound like this hydrochloride salt, a wide-ranging initial test may be necessary, followed by calibration with standards closer to the observed melt.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the anticipated melting point.

    • Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute . This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring high accuracy.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T2).

    • The melting range is reported as T1 - T2.

  • Validation:

    • Repeat the measurement with two additional samples to ensure reproducibility. The reported ranges should agree within 1-2 °C.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization and purity verification of a batch of 2-Methyl-5-nitropyridine hydrochloride, where melting point analysis serves as a critical quality control checkpoint.

G cluster_0 A Receive/Synthesize Sample: 2-Methyl-5-nitropyridine HCl B Visual & Physical Inspection (Color, Form) A->B C Is sample a crystalline solid? B->C D Melting Point Determination (Capillary Method) C->D  Yes H Requires Further Analysis (e.g., XRD, DSC) C->H  No E Is melting range sharp (< 2°C)? D->E F Purity & Identity Provisionally Confirmed E->F  Yes G Requires Further Purification (e.g., Recrystallization) E->G  No

Caption: Workflow for the initial characterization of a solid chemical sample.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

The determination of the physical state and melting point of 2-Methyl-5-nitropyridine hydrochloride is a foundational step in its application for research and development. Although public data is scarce, established principles of chemical salts allow for an educated projection of its properties relative to its free base. The hydrochloride salt is expected to be a crystalline solid with a melting point significantly higher than the 106-112 °C range of 2-Methyl-5-nitropyridine. Adherence to a rigorous, well-validated experimental protocol for melting point determination is crucial for confirming the identity and purity of this important synthetic intermediate.

References

  • 5 - SAFETY DATA SHEET. (n.d.).
  • Chem-Impex. (n.d.). 2-Methyl-5-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2-methyl-5-nitropyridine AldrichCPR.
  • Thermo Scientific Alfa Aesar. (n.d.). 2-Methyl-5-nitropyridine, 95%. Fisher Scientific.
  • J&K Scientific. (2018, November 27). 2-Methyl-5-nitropyridine | 21203-68-9.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 1881296-40-7|2-Methyl-5-nitropyridine hydrate.
  • ChemScene. (n.d.). 21203-68-9 | 2-Methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine | 21203-68-9.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitropyridine Material Safety Data Sheet.

Sources

MSDS SDS safety data sheet for 2-Methyl-5-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper and safety manual for 2-Methyl-5-nitropyridine hydrochloride . It is designed for research scientists and process chemists who require more than a standard safety summary—specifically, an understanding of the why behind the handling protocols and the chemical behavior of this specific building block.

CAS Registry Number: 1881296-54-3 (Hydrochloride Salt) Parent CAS (Free Base): 21203-68-9 Chemical Formula: C₆H₆N₂O₂ · HCl Molecular Weight: 174.59 g/mol (Salt) / 138.12 g/mol (Base)

Part 1: Chemical Characterization & Hazard Logic

The Dual-Hazard Profile

This compound presents a "hybrid" hazard profile derived from its two distinct chemical components: the nitro-pyridine core and the hydrochloride counter-ion .

  • The Nitro-Pyridine Core (Energetic & Toxicological):

    • Mechanism: The nitro group (

      
      ) at the 5-position strongly withdraws electrons from the pyridine ring, making the ring electron-deficient. This increases the compound's susceptibility to nucleophilic attack but also contributes to its potential for energetic decomposition under high heat.
      
    • Toxicology: Like many nitro-aromatics, this moiety is a potential methemoglobinemia inducer (though less potent than aniline derivatives) and a skin sensitizer.

  • The Hydrochloride Salt (Corrosive & Hygroscopic):

    • Mechanism: The protonation of the pyridine nitrogen renders the solid acidic. Upon contact with moisture (mucous membranes, eyes, lungs), it hydrolyzes to release free hydrochloric acid equivalents.

    • Implication: Standard dust masks are insufficient; acid-gas rated cartridges are required for significant handling.

Quantitative Hazard Data (GHS Classification)

Based on structural analogs and the free base profile, adapted for the salt form.

Hazard CategoryGHS CodeSignalHazard Statement
Skin Corrosion/Irritation Category 2 WarningH315: Causes skin irritation.[1][2] (Salt form may approach Cat 1 in high concentrations due to acidity).
Serious Eye Damage Category 2A WarningH319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3 WarningH335: May cause respiratory irritation.
Acute Toxicity (Oral) Category 4 WarningH302: Harmful if swallowed.

Part 2: Safe Handling Protocols (The "Self-Validating" System)

This section moves beyond "wear gloves" to a causality-based safety protocol.

Engineering Controls & Containment
  • Primary Barrier: All weighing and transfer operations must occur inside a Class II Chemical Fume Hood .

  • Airflow Check: Verify face velocity is > 100 fpm (0.5 m/s) before opening the container. The fine powder nature of HCl salts makes them prone to static-induced aerosolization.

  • Static Control: Use anti-static weighing boats. Pyridine salts can be electrostatic; a static discharge could theoretically ignite solvent vapors if present in the same hood.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationScientific Rationale
Hands Nitrile Gloves (Double-gloved) Nitrile provides excellent resistance to weak acids and organic bases. Latex is permeable to pyridine derivatives.
Eyes Chemical Splash Goggles Safety glasses are insufficient. The HCl salt is hygroscopic; dust contacting the eye will instantly dissolve and lower pH, causing immediate chemical burns.
Respiratory N95 (min) or P100 + Acid Gas If hood containment is breached, the HCl component necessitates acid-gas protection, not just particulate filtration.
Emergency Response Decision Tree

Visualizing the logic flow for exposure response.

SafetyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Acidic Irritation) Type->Skin Eye Eye Contact (Immediate Hydrolysis) Type->Eye Inhal Inhalation (Respiratory Spasm) Type->Inhal ActionSkin 1. Brush off dry powder 2. Rinse water 15 min 3. Neutralize (Soap) Skin->ActionSkin ActionEye 1. DO NOT RUB 2. Flush 15 min (Eye Wash) 3. Seek Medical (pH check) Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if cyanotic 3. Monitor for Edema Inhal->ActionInhal

Figure 1: Decision logic for immediate response to exposure. Note the critical step for skin: removing dry powder before wetting to prevent concentrated acid formation on skin.

Part 3: Synthesis & Application Context[5][6][7]

Understanding why you are using this chemical helps predict reaction hazards. 2-Methyl-5-nitropyridine is a strategic "scaffold" molecule.[3]

Reactivity Profile
  • Nitro Reduction: The primary use is reducing the

    
     group to an amine (
    
    
    
    ).
    • Hazard:[1][2][4] Catalytic hydrogenation (H₂/Pd-C) of this salt can be exothermic. The presence of HCl means the product will be the diamine dihydrochloride, which is highly soluble in water and difficult to extract into organic solvents without neutralization.

  • Methyl Oxidation: The methyl group at the 2-position is activated by the electron-withdrawing nitro group.

    • Hazard:[1][2][4] Oxidizing agents (e.g., KMnO₄, SeO₂) can convert the methyl group to a carboxylic acid or aldehyde. Ensure temperature control to prevent runaway oxidation.

Synthesis Utility Flowchart

SynthesisFlow Start 2-Methyl-5-nitropyridine HCl Salt Step1 Neutralization (Base wash) Start->Step1 NaOH/NaHCO3 FreeBase Free Base (Reactive Intermediate) Step1->FreeBase PathA Reduction (Fe/HCl or H2/Pd) FreeBase->PathA PathB Oxidation (KMnO4) FreeBase->PathB ProductA 2-Methyl-5-aminopyridine (Drug Precursor) PathA->ProductA ProductB 5-Nitropicolinic Acid (Building Block) PathB->ProductB

Figure 2: Common synthetic pathways. The salt is typically neutralized to the free base before being subjected to oxidation or reduction to protect the stoichiometry of the reaction.

Part 4: Storage & Stability

  • Hygroscopicity: As a hydrochloride salt, this compound will absorb atmospheric moisture, turning into a sticky gum that is difficult to weigh.

    • Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen). Cap vials immediately after use.

  • Shelf Life: Stable for >2 years if kept dry and away from direct light.

  • Incompatibilities: Strong oxidizing agents, strong bases (liberates the free base and heat), and reactive metals (magnesium/aluminum).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 86295, 2-Methyl-5-nitropyridine. Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-Methyl-5-nitropyridine Hydrochloride: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 2-Methyl-5-nitropyridine hydrochloride. While a definitive published crystal structure for this specific salt is not publicly available, this guide establishes a robust methodological framework. By synthesizing established protocols for analogous compounds and foundational crystallographic principles, we present an authoritative overview of the synthesis, crystallization, data acquisition, and structural analysis workflow. This paper will lean on data from closely related nitropyridine structures to illustrate the expected outcomes and analytical depth required for such an investigation.

Introduction: The Imperative of Structural Clarity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a crystalline solid is of paramount importance. This atomic blueprint, or crystal structure, governs critical physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, hygroscopicity, and bioavailability. For substituted pyridine derivatives like 2-Methyl-5-nitropyridine, which serve as vital intermediates in the synthesis of bioactive molecules, a thorough understanding of their solid-state structure is essential.

The formation of a hydrochloride salt is a common strategy to enhance the solubility and stability of parent compounds. This process, however, introduces new potential hydrogen bonding sites and alters the crystal packing, thereby creating a new chemical entity with distinct properties. The analysis of its crystal structure provides invaluable insights into the supramolecular arrangement, driven by a network of intermolecular interactions.

This guide will detail the logical and scientific progression from chemical synthesis to the final, refined crystal structure, providing both the "how" and the "why" behind each critical step.

Synthesis and Crystallization: From Precursor to Analysis-Ready Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Methyl-5-nitropyridine

The synthesis of the parent compound, 2-Methyl-5-nitropyridine, can be achieved through the decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[1][2]

Protocol:

  • To 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (1.0 eq), add cold 20% aqueous sulfuric acid.

  • Heat the mixture to 100°C for 2 hours.

  • After cooling, neutralize the reaction mixture with a cold, dilute sodium hydroxide solution to a pH of approximately 10.

  • Perform liquid-liquid extraction with dichloromethane (4x).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure to yield 2-Methyl-5-nitropyridine as a solid.[1][2]

Formation of the Hydrochloride Salt and Crystallization

To obtain the hydrochloride salt, the synthesized 2-Methyl-5-nitropyridine is dissolved in a suitable solvent and treated with hydrochloric acid. The key challenge is then to produce single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a widely successful technique for this purpose.

Exemplary Protocol for Crystallization:

  • Dissolve the synthesized 2-Methyl-5-nitropyridine in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and methylene chloride.[3]

  • Introduce a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) to the solution.

  • Allow the solvent to evaporate slowly at room temperature over several days in a loosely covered vial.

  • Monitor for the formation of well-defined, transparent crystals.

The choice of solvent is critical; it must be one in which the compound is soluble but not so soluble that it inhibits crystallization. The rate of evaporation also plays a crucial role in determining the quality of the resulting crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline material.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

SC-XRD_Workflow cluster_Experiment Experimental Phase cluster_Analysis Computational Phase A Crystal Selection & Mounting C Goniometer A->C B X-ray Source (e.g., Mo Kα) B->C X-ray Beam E Detector C->E Diffracted X-rays D Diffraction Data Collection (Intensity vs. 2θ) F Structure Solution (e.g., Direct Methods) D->F Raw Data E->D G Structure Refinement (Least-Squares Minimization) F->G Initial Model H Final Structural Model (Atomic Coordinates, Bond Lengths) G->H Refined Model I Validation & Analysis (CIF File Generation) H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection

A suitable crystal is mounted on a goniometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector. The positions and intensities of the diffraction spots are recorded.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial arrangement of atoms in the unit cell is determined using computational methods such as direct methods. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. For related structures, hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][5]

In-Depth Analysis of the Crystal Structure

The refined structural model provides a wealth of information about the molecular and supramolecular features of 2-Methyl-5-nitropyridine hydrochloride.

Molecular Geometry

The analysis begins with an examination of the molecular geometry of the 2-methyl-5-nitropyridinium cation. This includes bond lengths, bond angles, and torsion angles, which can be compared to standard values and those from computational studies to identify any unusual features. For instance, in related nitropyridine structures, the nitro group is often twisted relative to the plane of the pyridine ring.[5]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.[6][7] In the case of 2-Methyl-5-nitropyridine hydrochloride, the primary interactions are expected to be strong hydrogen bonds.

Expected Key Interactions:

  • N⁺-H···Cl⁻ Hydrogen Bonds: The protonated pyridine nitrogen is a strong hydrogen bond donor, and it is expected to form a robust hydrogen bond with the chloride anion.

  • C-H···O and C-H···Cl⁻ Hydrogen Bonds: Weaker C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and C-H···Cl⁻ interactions are also anticipated, which play a significant role in stabilizing the three-dimensional crystal lattice.[3][5]

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[8]

Hydrogen_Bonding_Network cluster_mol1 Molecule A cluster_anion Anion cluster_mol2 Molecule B N1 N⁺-H Cl Cl⁻ N1->Cl N-H···Cl C_H1 C-H O2 O C_H1->O2 C-H···O O1 O N_O N=O C_H2 C-H C_H2->Cl C-H···Cl

Caption: Potential Hydrogen Bonding in 2-Methyl-5-nitropyridine HCl.

The table below summarizes the expected crystallographic data and interaction geometries.

Parameter Expected Value / Description
Crystal System Monoclinic or Orthorhombic (Common for organic salts)
Space Group Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Unit Cell Dimensions To be determined experimentally
Z (Molecules per unit cell) Typically 2, 4, or 8
N-H···Cl⁻ distance ~3.0 - 3.3 Å
C-H···O distance ~3.2 - 3.6 Å
Hydrogen Bond Angles Generally > 120°

Complementary Analytical Techniques

While SC-XRD provides the definitive structure of a single crystal, other techniques are essential for a comprehensive understanding of the bulk material.

  • Powder X-ray Diffraction (PXRD): PXRD is a crucial tool for analyzing the bulk powder sample.[4] It provides a characteristic "fingerprint" of the crystalline phase, which can be used for phase identification, purity assessment, and to confirm that the bulk material corresponds to the single crystal that was analyzed.

  • Spectroscopic Analysis (FT-IR, Raman, NMR): Vibrational spectroscopy (FT-IR, Raman) can confirm the presence of functional groups and provide information about hydrogen bonding, which can be correlated with the crystal structure. NMR spectroscopy confirms the molecular structure in solution.[9]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to optimize the geometry of the 2-methyl-5-nitropyridinium cation and to calculate theoretical vibrational frequencies.[10][11] This data can be compared with the experimental results from XRD and spectroscopy to validate the structural model.

Conclusion

The crystal structure analysis of 2-Methyl-5-nitropyridine hydrochloride is a multi-step process that integrates organic synthesis, meticulous crystallization, precise X-ray diffraction experiments, and detailed computational analysis. The resulting structural model offers profound insights into the molecular conformation and the intricate network of intermolecular forces that govern the solid-state properties of this important pharmaceutical intermediate. This knowledge is fundamental for controlling the physical properties of the API and ensuring the development of a safe, stable, and effective drug product.

References

  • Di, Y., et al. (2011). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2909. Available at: [Link]

  • Dubov, T., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3326. Available at: [Link]

  • Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Available at: [Link]

  • Thapa, B., et al. (2022). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 157(8), 084110. Available at: [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Sciences Encyclopedia. Available at: [Link]

  • ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. Retrieved March 7, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved March 7, 2026, from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o848. Available at: [Link]

  • Povarov, I., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available at: [Link]

  • Ali, A. M., et al. (2007). Intermolecular interactions involved in the crystal structure of 2-amino-5-methylpyridinium hexabromostannate (IV), (C6H9N2)2[SnBr6]. Acta Crystallographica Section E: Structure Reports Online, 63(8), m2212–m2214. Available at: [Link]

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A Technical Guide to the Thermal Stability Profile of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermal stability profile of 2-Methyl-5-nitropyridine hydrochloride. As a nitroaromatic compound, this substance requires rigorous evaluation to ensure safe handling, storage, and use in research and development. This document outlines the foundational principles of thermal stability analysis, details the experimental methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and synthesizes these findings to establish a safety profile. The objective is to equip researchers and drug development professionals with the expertise to interpret thermal data, anticipate potential hazards, and implement appropriate risk mitigation strategies.

Introduction: The Imperative of Thermal Stability

2-Methyl-5-nitropyridine hydrochloride is a heterocyclic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The presence of a nitro group (NO2) on the pyridine ring places this molecule in the category of nitroaromatic compounds. This class of materials is known for its energetic properties and potential for rapid, exothermic decomposition when subjected to thermal stress.[2]

An uncontrolled thermal decomposition can lead to a dangerous phenomenon known as thermal runaway, where the heat generated by the reaction accelerates the decomposition rate, potentially resulting in an explosion.[2] Therefore, a thorough understanding of the thermal stability profile is not merely a regulatory formality but a critical prerequisite for ensuring safety in the laboratory and during process scale-up. This guide provides the technical framework for assessing these thermal hazards.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before undertaking thermal analysis.

PropertyValueSource
Chemical Name 2-Methyl-5-nitropyridine hydrochlorideN/A
Parent CAS Number 21203-68-9[3][4][5]
Molecular Formula C₆H₇ClN₂O₂Derived
Molecular Weight 174.59 g/mol Derived
Appearance Light yellow to brown solid/powder[3]
Melting Point 107-112 °C (for parent compound)

Note: Data for the hydrochloride salt is limited; properties of the parent compound, 2-Methyl-5-nitropyridine, are provided for reference.

Core Concepts in Thermal Stability Analysis

To construct a reliable thermal stability profile, two primary analytical techniques are employed in concert: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[6] It is the primary tool for detecting thermal events, such as melting, crystallization, and decomposition.[7] For safety screening, DSC identifies the onset temperature of exothermic (heat-releasing) events, which signals the beginning of decomposition, and quantifies the energy released (in Joules/gram).[6] This information is crucial for identifying potential thermal hazards.[6][8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time.[9] This method is essential for determining the temperature range over which a compound is stable and for quantifying mass loss associated with decomposition.[9][10] When a substance decomposes, volatile products are often formed, resulting in a measurable decrease in mass. By correlating the temperature of mass loss from TGA with the exothermic events observed in DSC, a clear and validated picture of the decomposition process emerges.

Experimental Assessment of Thermal Stability

The following protocols represent best practices for the thermal analysis of a potentially energetic compound like 2-Methyl-5-nitropyridine hydrochloride. The causality behind specific choices is explained to enhance experimental integrity.

Methodology 1: Differential Scanning Calorimetry (DSC)

Principle and Objective: To identify the onset temperature and quantify the energy of any exothermic decomposition events. This is the primary screening tool for thermal hazards.[6][7]

Experimental Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data accuracy.[11]

  • Crucible Selection: Use high-pressure crucibles (e.g., gold-plated stainless steel) capable of containing the pressure generated by the evolution of gaseous decomposition products.[6] Using standard, unsealed aluminum pans can lead to the loss of volatile products, resulting in a misleadingly low energy of decomposition and a dangerously incorrect safety assessment.[8]

  • Sample Preparation: Place 1-3 mg of 2-Methyl-5-nitropyridine hydrochloride into the crucible. A small sample size is used to minimize the risk of a hazardous event during the analysis itself.[7]

  • Sealing: Hermetically seal the crucible to ensure that the decomposition occurs in a contained system, allowing for accurate measurement of the total energy released.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 350 °C. A 10 °C/min heating rate is a standard practice that balances sensitivity with analysis time.[12]

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative reactions.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of the first major exotherm. Integrate the peak area of the exotherm to calculate the total energy of decomposition (ΔHd) in J/g.

Methodology 2: Thermogravimetric Analysis (TGA)

Principle and Objective: To determine the temperature at which mass loss begins and to quantify the extent of mass loss during decomposition, corroborating the findings from DSC.

Experimental Protocol:

  • Instrument Calibration: Verify the TGA's temperature and mass accuracy using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 2-Methyl-5-nitropyridine hydrochloride onto an open TGA pan (e.g., ceramic or platinum).

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature at a linear rate of 10 °C/min up to 400 °C. Using the same heating rate as the DSC experiment allows for direct correlation of the data.

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (T5%).

Integrated Thermal Hazard Assessment

The diagram below illustrates the workflow for a comprehensive thermal hazard assessment, integrating data from both DSC and TGA.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Hazard Evaluation & Mitigation DSC DSC Analysis (1-3 mg, sealed pan, 10°C/min) DSC_Data Identify Exotherm Onset (Tonset) Quantify Energy (ΔHd, J/g) DSC->DSC_Data TGA TGA Analysis (5-10 mg, open pan, 10°C/min) TGA_Data Identify Mass Loss Onset (Td) Quantify Mass Loss (%) TGA->TGA_Data Correlation Correlate Tonset with Td DSC_Data->Correlation TGA_Data->Correlation Profile Establish Thermal Stability Profile Correlation->Profile Mitigation Define Safe Handling, Storage, & Processing Limits Profile->Mitigation

Workflow for Thermal Hazard Assessment.

Interpreting the Data: A Unified Profile

The power of this dual-method approach lies in the synthesis of the results.

G Decomposition Thermal Event DSC DSC Data: Sharp Exotherm (Heat Released) Decomposition->DSC TGA TGA Data: Significant Mass Loss (Gases Evolved) Decomposition->TGA Conclusion Conclusion: Energetic Decomposition DSC->Conclusion TGA->Conclusion

Logical relationship between DSC and TGA data.

For a nitroaromatic compound like 2-Methyl-5-nitropyridine hydrochloride, a hazardous decomposition is typically indicated by:

  • A sharp, intense exothermic peak in the DSC thermogram. This signifies a rapid release of energy.

  • A corresponding rapid mass loss in the TGA curve at a similar temperature. This confirms that the energy release is associated with the decomposition of the material into volatile byproducts.

The dissociation of the C-NO2 bond is often the initial step in the detonation of nitroaromatic compounds.[12] The energy released can accelerate the reaction, highlighting the importance of identifying the decomposition onset temperature.

Hazard Evaluation and Risk Mitigation

Based on the thermal analysis, a clear set of safety protocols can be established.

  • Maximum Handling Temperature: A crucial safety margin should be applied to the decomposition onset temperature (Tonset) determined by DSC. A common industry practice is to set the maximum safe operating temperature at least 50-75 °C below the Tonset.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, bases, or reducing agents.[13][14]

  • Process Safety: During any chemical synthesis or processing, reaction temperatures must be strictly controlled to remain well below the established safe operating limit. The potential for exothermic side reactions or localized "hot spots" must be considered.

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, flame-resistant lab coats, and gloves, is mandatory.[13][15] All handling should be performed in a well-ventilated fume hood.[14][16]

  • Spill and Waste Management: Spills should be cleaned up immediately using dry procedures to avoid generating dust clouds, which can be explosive.[14] All waste must be handled as hazardous in accordance with local, state, and federal regulations.[14]

Conclusion

The thermal stability of 2-Methyl-5-nitropyridine hydrochloride is a critical parameter that dictates its safe handling and use. Through the systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis, a robust thermal profile can be established. The identification of the decomposition onset temperature and the associated energy release allows for the implementation of scientifically grounded safety protocols. This guide provides the necessary framework for researchers and developers to confidently assess the thermal hazards of this and similar nitroaromatic compounds, ensuring a culture of safety and scientific integrity.

References

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using a temperature ramp of 10 °C min⁻¹. Retrieved from [Link]

  • IChemE. (n.d.). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ACS Publications. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Retrieved from [Link]

  • PubMed. (2020). On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • DTIC. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • Loba Chemie. (n.d.). 2-METHYL-5-NITROANILINE Safety Data Sheet. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-Methyl-5-nitropyridine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, delving into the fundamental principles that govern the observed chemical shifts and coupling patterns. We will explore the synergistic electronic effects of the methyl group, the nitro group, and pyridinium ion formation, providing a robust framework for structural elucidation. The guide includes a detailed experimental protocol, a thorough interpretation of the spectral data, and visual aids to facilitate understanding, ensuring both technical accuracy and practical applicability.

Fundamental Principles: Unraveling the Electronic Environment

The ¹H NMR spectrum of 2-Methyl-5-nitropyridine hydrochloride is dictated by the unique electronic landscape of the protonated aromatic ring. To predict and interpret this spectrum, one must consider three primary factors: the inherent electronic nature of the pyridine ring, the influence of its substituents, and the effect of protonation.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of the ring protons compared to benzene. Protons in the α-positions (C2 and C6) are typically the most deshielded due to their proximity to the nitrogen, followed by the γ-proton (C4) and then the β-protons (C3 and C5).[1]

  • Substituent Effects:

    • 2-Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG) through an inductive effect. It tends to increase electron density on the ring, causing a slight upfield (shielding) shift for the remaining ring protons.

    • 5-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[2] It strongly deactivates the ring, pulling electron density away and causing significant deshielding (downfield shifts) of the ring protons, particularly those ortho and para to its position.[2]

  • Protonation (Hydrochloride Salt): The formation of the hydrochloride salt involves the protonation of the pyridine nitrogen. This places a formal positive charge on the nitrogen atom, creating a pyridinium cation.[3] This positive charge dramatically enhances the electron-withdrawing nature of the ring system, leading to a substantial downfield shift for all ring protons compared to the free base.[1][3] The N-H proton itself will appear as a signal, often broad, whose chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable interpretation is predicated on a high-quality spectrum. The following protocol outlines a robust methodology for the acquisition of the ¹H NMR spectrum for 2-Methyl-5-nitropyridine hydrochloride.

2.1. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature ensures that the N-H proton is observable.[5] The residual solvent peak for DMSO-d₆ appears around 2.50 ppm.[6] Using a protic solvent like D₂O would cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which can be a useful confirmatory experiment.[1][4]

  • Sample Concentration: Weigh approximately 5-10 mg of 2-Methyl-5-nitropyridine hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.[7]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. Incomplete dissolution can lead to broadened spectral lines and inaccurate integration.

2.2. NMR Instrument Parameters (400 MHz Spectrometer)

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for resolving aromatic multiplets.
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay.
Acquisition Time2-4 secondsEnsures good data point resolution for accurate J-coupling measurement.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of protons, ensuring quantitative integration.
Number of Scans8-16Sufficient to achieve an excellent signal-to-noise ratio.
Spectral Width0-12 ppmCovers the typical range for organic molecules, including the downfield aromatic region.

Spectral Analysis and Interpretation

Based on the principles outlined in Section 1, we can predict the features of the ¹H NMR spectrum and assign them accordingly. The molecule has four distinct proton environments: three on the aromatic ring and one in the methyl group, plus the N-H proton.

Predicted ¹H NMR Spectrum
  • H-6: This proton is ortho to both the strongly electron-withdrawing nitro group and the positively charged pyridinium nitrogen. It is expected to be the most deshielded proton, appearing furthest downfield as a doublet.

  • H-4: This proton is ortho to the nitro group and meta to the methyl group. It will be significantly deshielded by the nitro group and is expected to appear as a doublet of doublets.

  • H-3: This proton is meta to the nitro group and ortho to the methyl group. It will be the most shielded of the aromatic protons and should appear as a doublet.

  • -CH₃ (Methyl Protons): These protons are attached to an sp³ carbon adjacent to the aromatic ring. They will appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.

  • N-H Proton: This proton will likely appear as a broad singlet at a very downfield position, often above 10 ppm, due to the acidic nature and potential for hydrogen bonding with the solvent or counter-ion. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.[4]

Structural and Workflow Diagrams

To visually guide the interpretation process, the molecular structure with labeled protons and a logical workflow are presented below.

Caption: Structure of 2-Methyl-5-nitropyridine hydrochloride with proton labeling.

Workflow A Propose Structure: 2-Methyl-5-nitropyridine HCl B Analyze Electronic Effects: - Inductive (Methyl) - Resonance (Nitro) - Protonation (N+) A->B C Predict Spectrum: - Chemical Shifts (δ) - Coupling (J) - Multiplicity B->C E Compare Predicted vs. Experimental Data C->E D Acquire Experimental ¹H NMR Spectrum D->E F Assign Signals: δ, J, Multiplicity, Integration E->F G Confirm Structure F->G

Sources

Methodological & Application

Synthesis of 5-amino-2-methylpyridine from 2-Methyl-5-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a detailed technical guide for the synthesis of 5-amino-2-methylpyridine, a critical building block in medicinal chemistry and organic synthesis, from its precursor, 2-methyl-5-nitropyridine hydrochloride.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance to ensure successful and safe synthesis.

Introduction

5-Amino-2-methylpyridine, also known as 5-amino-2-picoline, is a versatile pyridine derivative widely employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.[2][3] Its structure, featuring both a nucleophilic amino group and a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable synthon in the development of novel compounds.[2] The most common and industrially relevant synthetic route to this compound involves the reduction of the corresponding nitro-substituted pyridine.[4]

This guide will focus on the practical execution of this transformation, starting from 2-methyl-5-nitropyridine hydrochloride. We will explore the most common and effective reduction methodologies, providing a comparative analysis to aid in the selection of the most appropriate procedure for a given laboratory setting and scale.

Chemical Transformation and Mechanistic Overview

The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. This is a fundamental transformation in organic chemistry, and several reliable methods exist to achieve this.[4] The overall reaction is depicted below:

Figure 1: General Reaction Scheme

start 2-Methyl-5-nitropyridine Hydrochloride reagents Reducing Agent (e.g., H2/Pd-C, Fe/HCl, SnCl2) start->reagents product 5-Amino-2-methylpyridine reagents->product

Caption: Reduction of 2-methyl-5-nitropyridine hydrochloride to 5-amino-2-methylpyridine.

The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired yield, cost, and safety considerations. The most prevalent methods, which will be detailed in this guide, are:

  • Catalytic Hydrogenation: A clean and efficient method employing a catalyst (typically palladium on carbon) and hydrogen gas.

  • Metal/Acid Reduction: Classic and robust methods using metals like iron or tin in an acidic medium.

PART 1: Detailed Synthesis Protocols

This section provides step-by-step protocols for the most effective methods for the reduction of 2-methyl-5-nitropyridine hydrochloride.

Important Note on the Starting Material:

The starting material, 2-methyl-5-nitropyridine hydrochloride, is a salt. Prior to the reduction, it is often beneficial to neutralize it to the free base, 2-methyl-5-nitropyridine. This can be achieved by dissolving the hydrochloride salt in water and adding a base such as sodium bicarbonate or a dilute sodium hydroxide solution until the pH is neutral to slightly basic, followed by extraction with an organic solvent. However, for reductions carried out in acidic media (e.g., Fe/HCl, SnCl₂/HCl), the hydrochloride salt can often be used directly, with an adjustment in the amount of acid used.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is favored for its high yields and clean reaction profile, often requiring minimal purification of the product.

Table 1: Reagents and Materials for Catalytic Hydrogenation

Reagent/MaterialQuantity (for 10g scale)Purpose
2-Methyl-5-nitropyridine hydrochloride10 g (57.3 mmol)Starting Material
Sodium Bicarbonate (or other suitable base)As neededNeutralization of hydrochloride
Ethyl Acetate~100 mLExtraction Solvent
2-Methyl-5-nitropyridine~8 g (57.3 mmol)Free base starting material
Methanol or Ethanol100 mLReaction Solvent
10% Palladium on Carbon (Pd/C)0.5 gCatalyst
Hydrogen Gas (H₂)4 atm (or balloon)Reducing Agent
Celite®For filtrationFilter Aid

Experimental Procedure:

  • Neutralization of Starting Material:

    • Dissolve 10 g of 2-methyl-5-nitropyridine hydrochloride in approximately 50 mL of water.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH is approximately 7-8.

    • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-5-nitropyridine as a solid.

  • Hydrogenation Reaction:

    • In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask), dissolve the obtained 2-methyl-5-nitropyridine in 100 mL of methanol or ethanol.[1]

    • Carefully add 0.5 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel to 4 atm with hydrogen gas or maintain a hydrogen atmosphere using a balloon.[1]

    • Stir the reaction mixture vigorously at room temperature for 18 hours or until the reaction is complete.[1]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (3:1).[1] The product, 5-amino-2-methylpyridine, will have a lower Rf value than the starting material.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methylpyridine.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as acetone or by column chromatography on silica gel.[5]

Figure 2: Workflow for Catalytic Hydrogenation

A Neutralize 2-methyl-5-nitropyridine HCl B Dissolve in Methanol/Ethanol A->B C Add 10% Pd/C B->C D Hydrogenate (H2, 4 atm, RT, 18h) C->D E Monitor by TLC D->E F Filter through Celite E->F Reaction Complete G Concentrate Filtrate F->G H Purify (Recrystallization/Chromatography) G->H

Caption: Step-by-step workflow for the catalytic hydrogenation of 2-methyl-5-nitropyridine.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This is a classic, cost-effective, and scalable method for nitro group reduction.

Table 2: Reagents and Materials for Iron/Acid Reduction

Reagent/MaterialQuantity (for 10g scale)Purpose
2-Methyl-5-nitropyridine hydrochloride10 g (57.3 mmol)Starting Material
Iron Powder (fine grade)16 g (286.5 mmol)Reducing Agent
Ethanol50 mLReaction Co-solvent
Water50 mLReaction Co-solvent
Concentrated Hydrochloric Acid (HCl)5 mLAcidic Medium
Sodium Hydroxide Solution (5M)As neededBasification for Work-up
Ethyl Acetate~150 mLExtraction Solvent
Anhydrous Sodium SulfateFor dryingDrying Agent

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 16 g of fine iron powder.

    • Add a mixture of 50 mL of ethanol and 50 mL of water to the flask to create a suspension.[1]

    • Slowly add 5 mL of concentrated hydrochloric acid to the stirred suspension. The mixture will heat up.[1]

  • Addition of Starting Material:

    • Dissolve 10 g of 2-methyl-5-nitropyridine hydrochloride in a minimal amount of water or ethanol.

    • Add the solution of the starting material dropwise to the activated iron suspension.[1]

  • Reflux and Monitoring:

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours).

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filter cake with ethanol.

    • Combine the filtrate and washings and carefully basify with a 5M sodium hydroxide solution to a pH of 8-9.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Figure 3: Workflow for Iron/Acid Reduction

A Suspend Iron Powder in EtOH/H2O B Add Concentrated HCl A->B C Add 2-methyl-5-nitropyridine HCl solution dropwise B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Filter to remove iron salts E->F Reaction Complete G Basify filtrate with NaOH F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify I->J

Caption: Step-by-step workflow for the reduction of 2-methyl-5-nitropyridine using iron powder.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions.[6]

Table 3: Reagents and Materials for SnCl₂ Reduction

Reagent/MaterialQuantity (for 10g scale)Purpose
2-Methyl-5-nitropyridine hydrochloride10 g (57.3 mmol)Starting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)64.6 g (286.5 mmol)Reducing Agent
Ethanol or Ethyl Acetate150 mLReaction Solvent
Sodium Hydroxide Solution (5M)As neededBasification for Work-up
Ethyl Acetate~150 mLExtraction Solvent
BrineFor washingAqueous Wash
Anhydrous Sodium SulfateFor dryingDrying Agent

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 10 g of 2-methyl-5-nitropyridine hydrochloride in 150 mL of ethanol or ethyl acetate.

    • Add 64.6 g of tin(II) chloride dihydrate to the solution.[6]

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.[6]

    • Stir at reflux until the reaction is complete, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice.

    • Carefully add 5M sodium hydroxide solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[6]

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic layers and wash with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

PART 2: Safety, Characterization, and Troubleshooting

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood.[9]

  • Handling of Reagents:

    • 2-Methyl-5-nitropyridine hydrochloride: May cause skin and eye irritation.[10][11] Avoid inhalation of dust.

    • Palladium on Carbon: Flammable solid. Handle with care and avoid ignition sources.

    • Hydrogen Gas: Highly flammable. Ensure proper grounding and ventilation.

    • Iron Powder: Flammable solid.

    • Acids and Bases: Corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 5-Amino-2-methylpyridine

The identity and purity of the synthesized 5-amino-2-methylpyridine should be confirmed by standard analytical techniques.

Table 4: Expected Analytical Data for 5-Amino-2-methylpyridine

Analytical TechniqueExpected Results
Appearance Light yellow to brown crystalline solid.
Melting Point 95-99 °C.
¹H NMR Spectra will show characteristic peaks for the aromatic protons and the methyl group protons. The chemical shifts will be consistent with the structure.[12]
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine will be observed around 3300-3500 cm⁻¹.[13]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 5-amino-2-methylpyridine (108.14 g/mol ) will be observed.[14]
Purity (HPLC/GC) High-performance liquid chromatography or gas chromatography can be used to determine the purity of the final product.[15]
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time, low temperature, or deactivated catalyst/reagent.Increase reaction time or temperature. For catalytic hydrogenation, ensure the catalyst is active. For metal/acid reductions, ensure sufficient excess of the metal and acid.[6]
Low Yield Inefficient extraction, loss during work-up, or side reactions.Ensure proper pH adjustment during work-up for efficient extraction. Minimize transfers and use appropriate solvent volumes.
Product Contamination Incomplete reaction or inefficient purification.Monitor the reaction to completion. Optimize the purification method (e.g., change recrystallization solvent, adjust chromatography eluent).
Difficulty in Filtration Fine iron particles or catalyst clogging the filter paper.Use a pad of Celite® to aid filtration.

Conclusion

The synthesis of 5-amino-2-methylpyridine from 2-methyl-5-nitropyridine hydrochloride is a well-established and reliable process. By carefully selecting the appropriate reduction method and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can consistently obtain high yields of this valuable chemical intermediate. The choice between catalytic hydrogenation and metal/acid reduction will depend on the specific requirements of the laboratory, including available equipment, cost considerations, and the desired scale of the reaction.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • PubChem. (n.d.). 5-Amino-2-methylpyridine. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • LookChem. (n.d.). Chinese Factory Supply Buy High Quality 2-Amino-5-methylpyridine 1603-41-4 with Safe Delivery. Retrieved from [Link]

  • Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • PMC. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2020, July). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • ResearchGate. (2017, August 1). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

  • MDPI. (2023, June 22). Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Retrieved from [Link]

  • MDPI. (2022, June 29). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction network for hydrogenation of 2,5‐dimethylfuran. Retrieved from [Link]

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Application Note: 2-Methyl-5-nitropyridine Hydrochloride in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the dynamic landscape of drug development, 2-Methyl-5-nitropyridine (and its hydrochloride salt) serves as an indispensable building block for complex active pharmaceutical ingredients (APIs)[1]. The molecule’s architecture provides a highly functionalizable pyridine scaffold, featuring a reducible nitro group at the C5 position and a reactive methyl group at the C2 position[2].

While the free base is widely utilized, researchers often procure the hydrochloride salt to ensure long-term stability, mitigate premature oxidation, and improve handling characteristics (e.g., as a free-flowing crystalline powder). A prominent industrial application of this intermediate is its catalytic reduction to 5-Amino-2-methylpyridine (APYR) [3]. APYR is a designated, highly regulated API starting material for the synthesis of Omecamtiv mecarbil , a selective cardiac myosin activator developed to improve cardiac function in heart failure patients[4].

Mechanistic Insights: The Causality of Experimental Choices

The conversion of 2-Methyl-5-nitropyridine hydrochloride to 5-Amino-2-methylpyridine relies on catalytic hydrogenation. However, executing this directly on the hydrochloride salt using Palladium on Carbon (Pd/C) often results in stalled reactions and suboptimal yields. Understanding the chemical causality behind the protocol is critical for process chemists:

  • Catalyst Poisoning via Halides: Chloride ions from the salt strongly coordinate to the active palladium surface, drastically reducing catalytic turnover. Therefore, a pre-reaction biphasic base wash (e.g., using NaOH) is mandatory to liberate the free base into the organic solvent, leaving the inhibitory chloride salts in the aqueous waste[4].

  • Impurity Fouling & Color Metrics: Trace organic impurities in the starting material can irreversibly foul the Pd/C catalyst. Implementing a charcoal filtration step to achieve a specific Color-of-Solution (COS) metric ensures prolonged catalyst life.

  • Chemoselectivity: Operating at precisely 4.5 bar of hydrogen pressure and elevated temperatures (50–60 °C) ensures the complete, rapid reduction of the nitro group to an amine without triggering the unwanted hydrogenation of the aromatic pyridine ring.

Synthetic Workflow & Pathway Visualization

The transformation from the nitropyridine intermediate to the final Omecamtiv mecarbil API involves a sequence of highly controlled coupling and reduction steps.

G A 2-Methyl-5-nitropyridine HCl (Starting Material) B Free Base Liberation (NaOH wash in iPrOAc) A->B C Catalytic Hydrogenation (Pd/C, H2, 50-60°C) B->C D 5-Amino-2-methylpyridine (APYR Intermediate) C->D High Yield & Purity E Phenyl Chloroformate Coupling D->E F Phenyl (6-methylpyridin-3-yl)carbamate (PCAR) E->F G Omecamtiv Mecarbil (Final API) F->G Coupling with PIPA

Figure 1: Synthetic workflow from 2-Methyl-5-nitropyridine to Omecamtiv Mecarbil API.

Experimental Protocol: High-Yield Catalytic Hydrogenation

This protocol outlines the self-validating conversion of 2-Methyl-5-nitropyridine hydrochloride to 5-Amino-2-methylpyridine, optimized for downstream GMP manufacturing[4].

Materials:

  • 2-Methyl-5-nitropyridine hydrochloride (API grade)[2]

  • Isopropyl acetate (iPrOAc, ACS reagent)

  • 1 N Aqueous NaOH

  • Activated charcoal capsules

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Hydrogen gas (High purity, 99.99%)

Step-by-Step Methodology:

  • Free Base Liberation: Suspend 1.0 equivalent of 2-Methyl-5-nitropyridine hydrochloride in 15 volumes (15 V) of isopropyl acetate. Add 2 V of 1 N aqueous NaOH. Stir vigorously for 30 minutes at 20–25 °C.

    • Causality: Neutralizes the HCl salt. The free base partitions into the iPrOAc layer, isolating it from the catalyst-deactivating chloride ions.

  • Phase Separation & Washing: Isolate the organic layer. Wash the organic phase with 2 V of deionized water to remove residual alkalinity and trace salts.

  • Charcoal Filtration (In-Process Control 1): Circulate the organic solution through activated charcoal capsules. Monitor the Color-of-Solution (COS) using UV-Vis spectroscopy. Continue circulation until COS < 20.

    • Self-Validation: If COS remains > 20, the system flags a requirement to replace the charcoal capsule. Do not proceed to hydrogenation, as colored impurities will poison the catalyst.

  • Catalytic Hydrogenation: Transfer the purified iPrOAc solution to a pressure reactor. Add 5 wt% of 10% Pd/C (50% wet). Purge the reactor with nitrogen (3x), followed by hydrogen gas (3x).

  • Reaction Execution: Pressurize the reactor to 4.5 bar with H₂. Heat the mixture to 50–60 °C. Maintain pressure and temperature for 4–6 hours under vigorous agitation.

  • Reaction Monitoring (In-Process Control 2): Sample the reaction and analyze via HPLC. The reaction is deemed complete when the 2-Methyl-5-nitropyridine peak area is < 0.5%.

    • Self-Validation: A stalled reaction (H₂ uptake ceases before completion) is a direct indicator of catalyst poisoning. If flagged, the protocol dictates filtering the mixture, adding fresh catalyst, and re-pressurizing.

  • Workup & Isolation: Cool the reactor to 20 °C, purge with nitrogen, and filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure and crystallize the resulting 5-Amino-2-methylpyridine using a solvent/anti-solvent mixture of isopropyl acetate and heptane.

ProtocolLogic Step1 Salt Neutralization (NaOH Wash) Reason1 Prevents Pd/C Catalyst Poisoning Step1->Reason1 Step2 Charcoal Filtration (COS < 20) Step1->Step2 Reason2 Removes Color Impurities & Extends Catalyst Life Step2->Reason2 Step3 Hydrogenation (4.5 bar, 55°C) Step2->Step3 Reason3 Selective Nitro Reduction (Preserves Pyridine Ring) Step3->Reason3

Figure 2: Causal logic and self-validation steps in the catalytic hydrogenation protocol.

Quantitative Data & Optimization Metrics

The following table summarizes the quantitative impact of the experimental parameters optimized for the hydrogenation step, contrasting standard laboratory conditions with optimized API manufacturing conditions.

ParameterStandard ConditionOptimized ConditionQuantitative Impact & Rationale
Starting Material Hydrochloride SaltFree Base (NaOH washed)Yield: +25%. Prevents Pd catalyst deactivation by Cl⁻ ions.
Solvent Methanol / EthanolIsopropyl Acetate (iPrOAc)Purity: >99%. iPrOAc allows for seamless subsequent crystallization with heptane without solvent swapping.
Pre-treatment Direct useCharcoal Filtration (COS < 20)Catalyst Life: +300%. Prevents reaction stalling due to impurity fouling.
H₂ Pressure 1 - 2 bar4.5 barReaction Time: Reduced from 12h to 4-6h. Minimizes the accumulation of reactive hydroxylamine intermediates.
Temperature 20 - 25 °C50 - 60 °CConversion: >99.5%. Overcomes the activation energy barrier chemoselectively.

Conclusion

The utilization of 2-Methyl-5-nitropyridine hydrochloride as a pharmaceutical precursor demands rigorous attention to its physical state and purity profile. By systematically neutralizing the salt, removing catalyst poisons via strict COS metrics, and applying controlled hydrogenation conditions, researchers can reliably produce high-grade 5-Amino-2-methylpyridine. This self-validating system ensures the stringent purity required for downstream coupling in complex API syntheses, safeguarding the integrity of the final drug product.

References

1.1[1] 2.2[2] 3.4[4] 4.3[3]

Sources

Reaction conditions for nucleophilic substitution on 2-Methyl-5-nitropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide to the reaction conditions for nucleophilic substitution on the 2-methyl-5-nitropyridine scaffold, tailored for researchers, scientists, and drug development professionals. This document provides a deep dive into the mechanistic principles, key reaction parameters, and detailed experimental protocols.

Introduction: The Strategic Importance of 2-Methyl-5-nitropyridine Derivatives

In the landscape of modern medicinal and agrochemical chemistry, substituted pyridines are privileged scaffolds, appearing in a vast array of biologically active molecules.[1][2] The 2-methyl-5-nitropyridine framework is a particularly valuable intermediate, offering multiple points for chemical modification.[2] The presence of a strongly electron-withdrawing nitro group at the 5-position profoundly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N, C-O, and C-S bond formation.[1][3]

This guide provides a comprehensive overview of the principles and practices governing SNAr reactions on this scaffold. It is crucial to note that the methyl group at the 2-position is not a leaving group under typical SNAr conditions. Therefore, this document assumes the presence of a suitable leaving group, such as a halogen (e.g., Cl, F), at an activated position (typically C2 or C6) of the 5-nitropyridine ring. For clarity and practical utility, many protocols will reference the common and highly reactive substrate, 2-chloro-5-nitropyridine, whose reactivity patterns are directly applicable to other similarly substituted 2-methyl-5-nitropyridine systems.

A special consideration is given to the use of the hydrochloride (HCl) salt of the pyridine substrate. While protonation of the pyridine nitrogen further enhances the ring's electrophilicity, it necessitates the use of a base to neutralize the salt and facilitate the substitution reaction.

Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction of nitropyridines proceeds through a well-established two-step addition-elimination mechanism.[1]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack is favored at positions ortho or para to the activating nitro group.[3][4] This initial, often rate-determining step, disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The nitro group at the 5-position is para to the C2 position and ortho to the C6 position, making both sites highly activated for nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance.

Caption: Generalized SNAr mechanism on a nitropyridine ring.

Key Reaction Parameters and Optimization

The success of an SNAr reaction hinges on the careful selection of several key parameters.

The Role of the Substrate: Leaving Group and HCl Salt
  • Leaving Group: The efficiency of the substitution depends on the nature of the leaving group. For SNAr reactions, the reactivity trend is generally F > Cl > Br > I.[3] Although the C-F bond is the strongest, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[3]

  • 2-Methyl-5-nitropyridine HCl: When using the hydrochloride salt, the pyridine nitrogen is protonated. This pyridinium ion is significantly more electron-deficient than the free base, which can increase the intrinsic reactivity of the ring towards nucleophiles. However, a stoichiometric amount of base is non-negotiable. The base serves a dual purpose:

    • To neutralize the HCl salt, freeing the pyridine nitrogen's lone pair.

    • To either deprotonate a neutral nucleophile (e.g., amine, thiol) to increase its nucleophilicity or to scavenge the acid (e.g., HCl) generated during the reaction.[3]

The Nucleophile

The rate of reaction is directly influenced by the strength and concentration of the nucleophile.

  • Amines: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction. Reactivity generally increases with basicity and decreases with steric hindrance.[3]

  • Alkoxides: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide) are potent nucleophiles that readily displace halides on the nitropyridine ring.

  • Thiols: Thiolates, generated in situ from thiols and a base, are very soft and powerful nucleophiles that react efficiently.

The Solvent

The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.

  • Polar Aprotic Solvents (Recommended): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are the solvents of choice.[5] They possess high dielectric constants that stabilize the charged intermediate but do not strongly solvate the nucleophile, leaving it highly reactive.[5][6]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can also stabilize the intermediate but have a significant drawback: they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[5][7]

The Base

When using the HCl salt or a neutral nucleophile, a base is essential.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, particularly for O- and S-nucleophiles. They are strong enough to facilitate the reaction and are easily removed during workup.

  • Organic Bases: Non-nucleophilic amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often used with amine nucleophiles to scavenge the generated HCl without competing in the substitution reaction.[3]

Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic substitution on a 2-halo-5-nitropyridine substrate, which serves as a proxy for the 2-methyl-5-nitropyridine scaffold containing a suitable leaving group.

Protocol 1: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines.[3]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitropyridine (1.0 equiv) and potassium carbonate (2.5 equiv).

  • Add anhydrous DMF to dissolve/suspend the solids (concentration approx. 0.2 M).

  • Add morpholine (1.2 equiv) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-morpholino-5-nitropyridine.

Protocol 2: O-Arylation with an Alcohol (e.g., Methanol)

This protocol describes the substitution with an alkoxide, generated in situ from an alcohol and a strong base.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Anhydrous Methanol (as solvent and nucleophile)

  • Sodium Methoxide (NaOMe), 25% solution in methanol (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the sodium methoxide solution (1.5 equiv) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Partition the remaining residue between water and DCM.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product, 2-methoxy-5-nitropyridine, can be purified by recrystallization or silica gel chromatography if necessary.[8]

Protocol 3: S-Arylation with a Thiol (e.g., Thiophenol)

This protocol details the reaction with a thiol nucleophile, which is deprotonated in situ.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

Procedure:

  • In a dry flask under an inert atmosphere, suspend potassium carbonate (2.5 equiv) in anhydrous acetonitrile.

  • Add thiophenol (1.1 equiv) and stir for 10 minutes at room temperature to pre-form the thiolate.

  • Add a solution of 2-chloro-5-nitropyridine (1.0 equiv) in a minimum amount of acetonitrile.

  • Stir the reaction at room temperature. The reaction is often rapid (30-60 minutes). Monitor by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution (2x) to remove excess thiophenol, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography to yield 5-nitro-2-(phenylthio)pyridine.

Data Summary and Workflow

The choice of conditions can be tailored based on the nucleophile's reactivity.

Nucleophile ClassTypical BaseTypical SolventTemperature (°C)Typical Time (h)
Aliphatic AminesK₂CO₃, Et₃NDMF, EtOH25 - 802 - 6
Aromatic AminesK₂CO₃, Cs₂CO₃DMSO, DMF80 - 1206 - 24
AlkoxidesNaOR, KORROH, THF, DMSO0 - 501 - 5
ThiolsK₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 500.5 - 3

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A[Start: Reagent Preparation] --> B{Reaction Setup};
B --> C[Add Substrate & Base to Solvent];
C --> D[Add Nucleophile];
D --> E{Reaction};
E -- Heat & Stir --> F[Monitor by TLC/LC-MS];
F -- "Reaction Complete" --> G{Work-Up};
F -- "Incomplete" --> E;
G --> H[Quench & Extract];
H --> I[Wash & Dry Organic Layer];
I --> J[Concentrate];
J --> K{Purification};
K -- Column Chromatography / Recrystallization --> L[Characterize Pure Product];
L --> M[End];

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Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting and Application Notes

IssuePotential CauseTroubleshooting Steps
Low or No Conversion Inappropriate Solvent: Solvent is not polar enough to stabilize the Meisenheimer complex.[5]Switch to a more polar aprotic solvent like DMSO or DMF.[5]
Deactivated Nucleophile: Protic solvent (e.g., ethanol) is solvating the nucleophile via hydrogen bonding.[5]Replace the protic solvent with a polar aprotic one. If a protic solvent is necessary, use a stronger base.[5]
Insufficient Base: Not enough base to neutralize the HCl salt and/or activate the nucleophile.Ensure at least 2.5 equivalents of a suitable base (e.g., K₂CO₃) are used, especially with the HCl salt.
Formation of Side Products Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the intended nucleophile.Use a non-nucleophilic solvent (e.g., DMF, DMSO, Acetonitrile).[5]
Over-reaction/Degradation: Reaction temperature is too high, or reaction time is too long.Reduce the reaction temperature and monitor carefully to quench the reaction upon completion of the initial substitution.
Difficult Purification Residual High-Boiling Solvent: DMF or DMSO is difficult to remove completely.Perform multiple aqueous washes during work-up. For DMSO, washing with a small amount of cold water can be effective.

Safety Precautions:

  • Nitrated aromatic compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.

  • Polar aprotic solvents like DMF and DMSO have high boiling points and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Strong bases like sodium methoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-methyl-3-nitropyridine.
  • Al-Subari, A. A., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Vicarious Nucleophilic Substitution of Hydrogen. Chemical Reviews, 104(5), 2631-2666.
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • Dalinger, A. I., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved from [Link]

  • Unbehaun, A., et al. (2023). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

Sources

Application Notes and Protocols for the Preparation of Pyridine Derivatives Using 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the fields of pharmaceutical and agrochemical research.[1][2][3][4] Their unique electronic properties and ability to participate in a wide range of chemical transformations make them privileged structures in drug design. Among the various precursors for pyridine-based compounds, 2-Methyl-5-nitropyridine stands out as a particularly versatile building block.[1][2][3] The presence of a nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] Additionally, the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.[3] The methyl group can also participate in various transformations. This document provides detailed application notes and protocols for the utilization of 2-Methyl-5-nitropyridine in the synthesis of diverse pyridine derivatives, targeting researchers, scientists, and professionals in drug development.

Core Concepts and Strategic Considerations

The synthetic utility of 2-Methyl-5-nitropyridine stems from the strategic placement of its functional groups. The nitro group at the 5-position and the methyl group at the 2-position dictate the regioselectivity of subsequent reactions. Understanding the interplay of these groups is crucial for designing successful synthetic routes.

Key Reactive Sites of 2-Methyl-5-nitropyridine

Caption: Key reactive sites and potential transformations of 2-Methyl-5-nitropyridine.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for further optimization and derivatization.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it.[5][7] This allows for the displacement of a suitable leaving group, or in some cases, the nitro group itself, by a variety of nucleophiles. While 2-Methyl-5-nitropyridine does not have a conventional leaving group, under certain conditions, functionalization at the 2- and 6-positions can be achieved. For a more typical SNAr reaction, a related substrate like 2-chloro-5-nitropyridine is often employed.[4][5][8]

Objective: To synthesize 2-amino-substituted-5-nitropyridine derivatives.

Materials:

  • 2-Chloro-5-nitropyridine (as a representative substrate)

  • Amine (e.g., piperidine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., DMF), add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can solvate the ionic intermediates (Meisenheimer complex) formed during the reaction, thereby stabilizing them and accelerating the reaction rate.[7]

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base may be required.

  • Temperature: Increased temperature provides the necessary activation energy to overcome the aromaticity of the pyridine ring.

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast array of subsequent functionalization possibilities, including amide bond formation, diazotization, and participation in cross-coupling reactions.[3]

Objective: To synthesize 5-amino-2-methylpyridine.

Materials:

  • 2-Methyl-5-nitropyridine

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/NH₄Cl)

  • Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure (using SnCl₂·2H₂O):

  • Dissolve 2-Methyl-5-nitropyridine (1.0 eq) in ethanol or concentrated HCl.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in the same solvent portion-wise at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully basify the reaction mixture with a saturated solution of NaHCO₃ or a concentrated NaOH solution to a pH > 8.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired amine.

Causality Behind Experimental Choices:

  • Reducing Agent: SnCl₂·2H₂O is a classic and effective reagent for the reduction of aromatic nitro groups and is tolerant of many other functional groups.[9] Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may not be suitable for substrates with other reducible functional groups. Iron in the presence of an acid or ammonium chloride is a cost-effective and mild option.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

The amino group introduced in Protocol 2 can be further functionalized. For instance, conversion to a halide or triflate provides a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.[10][11][12][13]

Objective: To synthesize a 5-aryl-2-methylpyridine derivative via a Suzuki-Miyaura coupling.

Prerequisite: Synthesis of 5-bromo-2-methylpyridine from 5-amino-2-methylpyridine via a Sandmeyer reaction.

Materials:

  • 5-Bromo-2-methylpyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add 5-bromo-2-methylpyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction.[14] Phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[14]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air. Therefore, maintaining an inert atmosphere is essential for catalytic activity.

G cluster_workflow Synthetic Workflow for Pyridine Derivatives start 2-Methyl-5-nitropyridine Hydrochloride reduction Protocol 2: Nitro Group Reduction start->reduction amine 5-Amino-2-methylpyridine reduction->amine sandmeyer Sandmeyer Reaction (e.g., with NaNO₂, HBr) amine->sandmeyer buchwald Buchwald-Hartwig Amination amine->buchwald halide 5-Bromo-2-methylpyridine sandmeyer->halide suzuki Protocol 3: Suzuki-Miyaura Coupling halide->suzuki product1 5-Aryl-2-methylpyridine Derivatives suzuki->product1 product2 5-Amino-aryl-2-methylpyridine Derivatives buchwald->product2

Caption: A representative synthetic workflow starting from 2-Methyl-5-nitropyridine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the transformations described. These values should be considered as starting points for optimization.

ReactionSubstrateReagentsSolventTemp (°C)Time (h)Typical Yield (%)
SNAr 2-Chloro-5-nitropyridinePiperidine, K₂CO₃DMF1002-485-95
Nitro Reduction 2-Methyl-5-nitropyridineSnCl₂·2H₂OEtOH601-380-90
Suzuki Coupling 5-Bromo-2-methylpyridinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O9012-1870-85

Troubleshooting and Expert Insights

  • Low Yields in SNAr: If low yields are observed, consider using a stronger base or a higher reaction temperature. Ensure the amine nucleophile is of high purity.

  • Incomplete Nitro Reduction: If the reduction is sluggish, adding a co-solvent like acetic acid can sometimes accelerate the reaction with certain reducing agents. Ensure the reducing agent is fresh.

  • Decomposition in Suzuki Coupling: Protodeboronation (loss of the boronic acid group) can be a significant side reaction. Using a less aqueous solvent system or a different base (e.g., KF) can mitigate this.[14] Ensure thorough degassing of the reaction mixture to prevent catalyst deactivation.

Conclusion

2-Methyl-5-nitropyridine hydrochloride is a valuable and versatile starting material for the synthesis of a wide range of pyridine derivatives. By leveraging the reactivity of the nitro and methyl groups, and through well-established protocols such as nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions, researchers can access a diverse chemical space relevant to drug discovery and materials science. The protocols and insights provided in this document serve as a comprehensive guide for the effective utilization of this important building block.

References

  • Chem-Impex. 2-Methyl-5-nitropyridine. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. [Link]

  • National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • YouTube. Nucleophilic aromatic substitutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

  • National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scientific & Academic Publishing. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. [Link]

Sources

Application Notes and Protocols for the Reduction of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Importance of 5-Amino-2-methylpyridine

The transformation of 2-Methyl-5-nitropyridine hydrochloride to 5-amino-2-methylpyridine (also known as 5-amino-2-picoline) is a critical reaction in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. The resulting 5-amino-2-methylpyridine serves as a versatile building block, with its primary amine and pyridine functionalities allowing for diverse subsequent chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for the reduction of the nitro group in 2-Methyl-5-nitropyridine hydrochloride. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present a comparative analysis of the different approaches to aid in method selection and optimization.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to a primary amine is a six-electron process. This transformation can be achieved through several distinct mechanistic pathways, primarily categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a hydrogen source (typically hydrogen gas). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the catalyst.

Chemical Reduction: This approach utilizes metals in an acidic medium, such as iron in hydrochloric or acetic acid (Fe/HCl or Fe/AcOH), or stannous chloride (SnCl₂). The mechanism involves a series of single-electron transfers from the metal to the nitro group, followed by protonation.

A more recent and "greener" alternative is biocatalytic reduction , which employs enzymes like nitroreductases to catalyze the transformation under mild conditions.

Comparative Analysis of Reduction Methodologies

The choice of reduction method is a critical decision in any synthetic campaign and depends on factors such as substrate compatibility with reaction conditions, desired yield, scalability, cost, and safety considerations. Below is a summary of the most common methods for the reduction of 2-Methyl-5-nitropyridine hydrochloride.

Method Catalyst/Reagent Typical Solvent Temperature Pressure Reaction Time Yield Key Considerations
Catalytic Hydrogenation 10% Pd/CMethanol, EthanolRoom Temperature4 atm18 hoursHighFlammable catalyst and hydrogen gas require specialized equipment and safety precautions. May not be suitable for substrates with other reducible functional groups.
Chemical Reduction (Bechamp) Iron (Fe) powder / HClEthanol/WaterRefluxAtmosphericSeveral hoursGood to HighCost-effective and robust. Work-up can be cumbersome due to the formation of iron salts.[1]
Chemical Reduction Stannous Chloride (SnCl₂)Ethanol, Ethyl AcetateRefluxAtmosphericVariableGoodMilder than Fe/HCl and can be more selective. Work-up requires careful pH adjustment to manage tin salt precipitation.
Biocatalytic Reduction Nitroreductase (NR)Aqueous bufferRoom TemperatureAtmospheric18-26 hoursHigh (up to 95%)Environmentally friendly, highly selective, and operates under mild conditions. Requires specialized enzymes and may involve longer reaction times.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 2-Methyl-5-nitropyridine hydrochloride.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a highly efficient method for the reduction of 2-Methyl-5-nitropyridine hydrochloride, typically affording high yields of the desired product.

Materials and Reagents:

  • 2-Methyl-5-nitropyridine hydrochloride

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Autoclave or a similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, combine 2-Methyl-5-nitropyridine hydrochloride (1 equivalent), 10% Pd/C (typically 5-10 mol% catalyst loading), and methanol.

  • Seal the autoclave and purge the system with an inert gas, such as nitrogen or argon, to remove any residual oxygen.

  • Pressurize the autoclave with hydrogen gas to approximately 4 atm.

  • Stir the reaction mixture vigorously at room temperature for 18 hours or until hydrogen uptake ceases.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the excess hydrogen gas from the autoclave in a well-ventilated fume hood.

  • Purge the system again with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially after exposure to hydrogen. Do not allow the filter cake to dry completely and handle it with care.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylpyridine hydrochloride.

  • For isolation of the free amine, dissolve the crude product in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) to a pH of approximately 10-11.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-amino-2-methylpyridine.

Workflow for Catalytic Hydrogenation:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Autoclave: - 2-Methyl-5-nitropyridine HCl - 10% Pd/C - Methanol B Purge with N₂/Ar A->B C Pressurize with H₂ (4 atm) B->C D Stir at RT for 18h C->D E Vent H₂ D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Basify and Extract G->H I Dry and Concentrate H->I J 5-amino-2-methylpyridine I->J

Catalytic Hydrogenation Workflow
Protocol 2: Chemical Reduction using Iron in Acidic Medium (Bechamp Reduction)

This classic method is a robust and cost-effective alternative to catalytic hydrogenation.

Materials and Reagents:

  • 2-Methyl-5-nitropyridine hydrochloride

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a suspension of iron powder (typically 3-5 equivalents) in a 1:1 mixture of ethanol and water.

  • Slowly add concentrated hydrochloric acid to the stirred suspension. The reaction is exothermic.

  • Once the iron is activated (observe gas evolution), add a solution of 2-Methyl-5-nitropyridine hydrochloride (1 equivalent) in ethanol dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a solution of sodium hydroxide or sodium carbonate until the pH is basic (pH ~10-11). This will precipitate iron salts.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Extract the filtrate with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-amino-2-methylpyridine.

Workflow for Bechamp Reduction:

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Charge Flask: - Iron Powder - Ethanol/Water B Add conc. HCl A->B C Add 2-Methyl-5-nitropyridine HCl solution B->C D Reflux for several hours C->D E Cool and Neutralize (NaOH/Na₂CO₃) D->E F Filter Iron Salts E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I 5-amino-2-methylpyridine H->I

Bechamp Reduction Workflow

Safety and Handling

2-Methyl-5-nitropyridine hydrochloride:

  • Hazards: This compound is a nitroaromatic and should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

5-amino-2-methylpyridine:

  • Hazards: The product is harmful if swallowed and causes skin and serious eye irritation.[3][4]

  • Precautions: Wear appropriate PPE. In case of contact with eyes, rinse cautiously with water for several minutes.[5] If swallowed, seek immediate medical attention.[6]

General Safety for Nitro Group Reductions:

  • Exothermic Reactions: The reduction of nitro groups is a highly exothermic process. Proper temperature control is crucial, especially during scale-up.

  • Catalyst Handling: Palladium on carbon (Pd/C) is flammable, particularly when dry and in the presence of organic solvents. Handle with care in an inert atmosphere when possible.

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment for hydrogenation reactions.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction - Insufficient catalyst/reagent- Deactivated catalyst- Low reaction temperature or time- Increase catalyst/reagent loading- Use fresh catalyst- Increase reaction temperature or time
Low Yield - Inefficient extraction- Product loss during work-up- Side reactions- Perform multiple extractions- Optimize pH during work-up- Modify reaction conditions to minimize side products
Difficulty in Removing Iron/Tin Salts - Incomplete precipitation- Formation of fine precipitates- Ensure complete basification during work-up- Use a filter aid like Celite®- Consider centrifugation followed by decantation

Conclusion

The reduction of 2-Methyl-5-nitropyridine hydrochloride to 5-amino-2-methylpyridine is a well-established and crucial transformation in organic synthesis. This application note has provided a detailed overview of the primary methods used to achieve this conversion, including catalytic hydrogenation and chemical reduction. By understanding the mechanistic principles, following the detailed protocols, and adhering to the safety guidelines presented, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • 5-Amino-2-methylpyridine | C6H8N2 | CID 243313. PubChem. Available at: [Link]

  • The reduction of vic-substituted 3-nitropyridines with. ResearchGate. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available at: [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Available at: [Link]

  • 2-amino-5-methyl pyridine (for synthesis). Sdfine. Available at: [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine | Request PDF. ResearchGate. Available at: [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. ResearchGate. Available at: [Link]

  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. Available at: [Link]

  • Stoichiometric Zn or Fe Metal Reduction. Wordpress. Available at: [Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives. YouTube. Available at: [Link]

Sources

Oxidation of methyl group in 2-Methyl-5-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Oxidation of 2-Methyl-5-nitropyridine Hydrochloride to 5-Nitropyridine-2-carboxylic Acid

Introduction & Strategic Context

5-Nitropyridine-2-carboxylic acid (commonly known as 5-nitropicolinic acid) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced therapeutics, including Akt1 kinase modulators[1] and potent antitubercular agents[2]. The synthesis of this compound relies on the exhaustive oxidation of the alpha-methyl group of 2-methyl-5-nitropyridine. When the starting material is sourced as a hydrochloride salt, specific synthetic precautions must be taken to ensure oxidant efficiency and prevent the generation of toxic byproducts[3].

Mechanistic Rationale & Substrate Profiling

The oxidation of alkylpyridines is heavily governed by the electronic nature of the heterocyclic ring.

  • Ring Protection via Deactivation: The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing 5-nitro group further depletes electron density from the aromatic system. This extreme deactivation protects the ring from destructive oxidative cleavage, a common side reaction when exposing electron-rich aromatics to strong oxidants like potassium permanganate (KMnO₄)[4].

  • Kinetic Acidity of the Alpha-Methyl Group: The synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group significantly increase the kinetic acidity of the C2-methyl protons. This allows for facile deprotonation in mildly basic aqueous media, forming a transient enamine/carbanion intermediate that is highly susceptible to nucleophilic attack by the permanganate ion.

  • The Role of the Hydrochloride Salt: Oxidizing the HCl salt directly is a critical procedural error. The chloride counterion can be oxidized by KMnO₄ to yield toxic chlorine gas (Cl₂), which not only poses a severe safety hazard but also stoichiometrically consumes the oxidant, drastically reducing the yield of the desired carboxylic acid[3]. A preliminary neutralization step is therefore mandatory.

Comparative Oxidation Strategies

To provide a comprehensive overview for process chemists, Table 1 summarizes the quantitative data and strategic trade-offs of various oxidation methodologies for this specific substrate.

Table 1: Comparative Analysis of Oxidation Methods for 2-Methyl-5-nitropyridine

Oxidation MethodReagentsPrimary IntermediateTypical YieldCausality / Practical Insight
Direct Permanganate KMnO₄, H₂O, Na₂CO₃None (Direct to Acid)70–85%Preferred. Environmentally benign solvent. Requires hot filtration to remove MnO₂ waste.
Riley Oxidation SeO₂, Ethanol/XyleneAldehyde50–65%Stops at 5-nitropyridine-2-carboxaldehyde. Prone to over-oxidation if water is present[5].
Nitric Acid Conc. HNO₃, RefluxNone (Direct to Acid)40–60%Highly scalable for industry but harsh. Risk of ring degradation or non-selective side reactions.

Experimental Protocol: Direct Permanganate Oxidation

This protocol describes the optimal conversion of the HCl salt to the carboxylic acid, utilizing a self-validating visual feedback loop.

Reagents:

  • 2-Methyl-5-nitropyridine hydrochloride: 10.0 g (57.3 mmol)

  • Sodium carbonate (Na₂CO₃): ~3.5 g (for neutralization)

  • Potassium permanganate (KMnO₄): 22.6 g (143 mmol, 2.5 equiv.)

  • Deionized water: 250 mL

  • Concentrated HCl (37%): As needed for acidification

Step-by-Step Methodology:

  • Free-Basing (Neutralization): Dissolve 10.0 g of 2-methyl-5-nitropyridine hydrochloride in 150 mL of deionized water in a 500 mL round-bottom flask. Slowly add solid Na₂CO₃ in small portions until the solution reaches pH 7.5–8.0.

    • Causality: This eliminates chloride ions from the oxidative pathway, preventing Cl₂ gas formation and ensuring the KMnO₄ is utilized exclusively for methyl oxidation[3].

  • Oxidation Initiation: Heat the neutralized suspension to 70 °C. Begin adding KMnO₄ (22.6 g) in 2-gram portions over 90 minutes.

    • Causality: The oxidation is highly exothermic. Portion-wise addition prevents thermal runaway.

    • Self-Validation: The purple color of the permanganate will rapidly discharge upon addition, replaced by a heavy brown precipitate of manganese dioxide (MnO₂).

  • Reaction Maturation: After complete addition, raise the temperature to 85 °C and stir for an additional 2 hours.

    • Self-Validation: The reaction is complete when a faint purple/pink hue persists in the supernatant for more than 15 minutes, indicating the substrate is fully consumed and a slight excess of oxidant remains.

  • Hot Filtration: Filter the hot reaction mixture (at ~80 °C) through a pad of Celite to remove the MnO₂ byproduct. Wash the filter cake with 50 mL of hot water.

    • Causality: 5-Nitropicolinic acid has limited solubility in cold water. Filtering hot ensures the product remains dissolved in the aqueous filtrate and does not co-precipitate with the MnO₂ waste.

  • Acidification & Isolation: Cool the combined pale-yellow filtrate to 5 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1.5–2.0.

    • Self-Validation: A thick white to pale-yellow precipitate of 5-nitropyridine-2-carboxylic acid will form immediately upon crossing its isoelectric point.

  • Collection: Filter the precipitate under vacuum, wash with 20 mL of ice-cold water, and dry under a high vacuum at 50 °C to afford the product.

Process Visualizations

Workflow A 2-Methyl-5-nitropyridine HCl B Neutralization (aq. Na2CO3) A->B Remove HCl C Free Base B->C pH 8 D KMnO4 Oxidation (70-80°C) C->D [O] E MnO2 Filtration (Hot Celite) D->E Remove Waste F Acidification (pH 2) E->F Filtrate G 5-Nitropicolinic Acid F->G Crystallize

Figure 1: Experimental workflow for the permanganate oxidation of 2-methyl-5-nitropyridine HCl.

Mechanism N1 1. Electronic Deactivation Nitro group protects pyridine ring N2 2. Alpha-Proton Activation C2-Methyl protons become acidic N1->N2 N3 3. Deprotonation Transient carbanion formation N2->N3 Base (OH-) N4 4. Permanganate Attack Manganate ester intermediate N3->N4 MnO4- N5 5. Sequential Oxidation Cleavage to carboxylate N4->N5 -MnO2, -H2O

Figure 2: Mechanistic causality of alpha-methyl oxidation in electron-deficient nitropyridines.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (NIH). 4

  • Advancing the antituberculosis activity of nitropicolinic acids and amides. University of Otago. 2

  • WO2024073371A1 - Akt1 modulators. Google Patents. 1

  • An Improved Procedure for the Oxidation of 5-Nitro-2-methylpyridine to 5-Nitropyridine-2-carboxylic Acid. Semantic Scholar. 3

  • Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. Benchchem. 5

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-5-nitropyridine hydrochloride is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring a substituted pyridine ring, provides a versatile scaffold for various chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.[1] The demand for high-purity 2-Methyl-5-nitropyridine hydrochloride (typically ≥99.0% by HPLC) necessitates the development of scalable, efficient, and safe synthesis protocols.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of this important compound, focusing on practical methodologies, safety considerations, and purification techniques.

Synthesis Strategies for 2-Methyl-5-nitropyridine

The synthesis of 2-Methyl-5-nitropyridine can be approached through several routes. The choice of a particular method often depends on the available starting materials, desired scale, and safety infrastructure. This guide will focus on two primary, scalable methods:

  • Direct Nitration of 2-Methylpyridine: This is a common and direct approach, but it requires careful control of reaction conditions to manage the exothermic nature of the reaction and to avoid the formation of undesired isomers.

  • Synthesis from 2-Chloro-5-nitropyridine: This multi-step approach offers an alternative route that can sometimes provide better control over regioselectivity.

Method 1: Direct Nitration of 2-Methylpyridine

The direct nitration of 2-methylpyridine involves the use of a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid. The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature; however, the methyl group provides some activation.[3]

Mechanistic Considerations

The nitration of 2-methylpyridine is an electrophilic aromatic substitution reaction. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The directing effect of the methyl group and the pyridine nitrogen atom influences the position of nitration.

Workflow for Direct Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Hydrochloride Formation A 2-Methylpyridine C Controlled Addition of Mixed Acid to 2-Methylpyridine at Low Temperature A->C B Mixed Acid (HNO₃/H₂SO₄) B->C D Reaction Monitoring (TLC/HPLC) C->D E Quenching on Ice D->E F Neutralization (e.g., NaHCO₃) E->F G Extraction with Organic Solvent F->G H Drying and Solvent Removal G->H I Crude 2-Methyl-5-nitropyridine H->I J Recrystallization I->J K Purified 2-Methyl-5-nitropyridine J->K L Formation of Hydrochloride Salt (HCl in Ether) K->L M Final Product: 2-Methyl-5-nitropyridine HCl L->M

Caption: Workflow for the direct nitration of 2-methylpyridine.

Detailed Experimental Protocol

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[4][5] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4][5][6][7] Emergency eyewash and shower stations should be readily accessible.[5][6][8]

Materials:

  • 2-Methylpyridine (2-picoline)

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (in diethyl ether or isopropanol)

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add 2-methylpyridine. Cool the flask to 0-5 °C using an ice-salt bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred 2-methylpyridine solution, ensuring the internal temperature does not exceed 10 °C.[4] The rate of addition is critical to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[4][9]

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude 2-methyl-5-nitropyridine as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.[10]

  • Hydrochloride Salt Formation: Dissolve the purified 2-methyl-5-nitropyridine in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Methyl-5-nitropyridine hydrochloride.

Parameter Value Reference
Reactant Ratio (2-Methylpyridine:HNO₃:H₂SO₄) 1 : 1.1 : 1.1 (molar)General Nitration
Reaction Temperature 0-10 °C (addition), Room Temp (stirring)[4]
Typical Yield (Free Base) 60-75%[3]
Purity (after recrystallization) >99%[1]
Method 2: Synthesis from 2-Chloro-5-nitropyridine

This alternative route involves the conversion of a more readily functionalized starting material, 2-chloro-5-nitropyridine, to the desired product. This can be a multi-step process, for example, through a malonic ester synthesis followed by hydrolysis and decarboxylation.[11][12][13]

Mechanistic Considerations

This pathway relies on the high reactivity of 2-chloro-5-nitropyridine towards nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the chloro-substituent for displacement by a suitable nucleophile, such as the enolate of diethyl malonate.

Workflow for Synthesis from 2-Chloro-5-nitropyridine

G cluster_step1 Step 1: Malonic Ester Synthesis cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_workup_purification Work-up, Purification & Salt Formation A 2-Chloro-5-nitropyridine C Reaction in Anhydrous THF A->C B Diethyl Malonate & Base (e.g., K₂CO₃) B->C D Diethyl (5-nitropyridin-2-yl)malonate C->D E Aqueous Sulfuric Acid D->E F Heating (e.g., 100 °C) E->F G 2-Methyl-5-nitropyridine F->G H Neutralization & Extraction G->H I Purification (Recrystallization) H->I J Hydrochloride Salt Formation I->J K Final Product J->K

Caption: Workflow for the synthesis of 2-methyl-5-nitropyridine from 2-chloro-5-nitropyridine.

Detailed Experimental Protocol

Safety Precautions: Handle all chemicals in a fume hood and wear appropriate PPE. Tetrahydrofuran (THF) can form explosive peroxides; use freshly distilled or inhibitor-free THF.

Materials:

  • 2-Chloro-5-nitropyridine

  • Diethyl malonate

  • Potassium carbonate (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (20% aqueous solution)

  • Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (in diethyl ether or isopropanol)

Procedure:

  • Malonic Ester Synthesis:

    • To a solution of diethyl malonate in anhydrous THF, add anhydrous potassium carbonate.

    • Stir the mixture and then add 2-chloro-5-nitropyridine portion-wise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude diethyl (5-nitropyridin-2-yl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl (5-nitropyridin-2-yl)malonate, add a 20% aqueous solution of sulfuric acid.[11][12]

    • Heat the mixture to 100 °C for 2-3 hours.[11][12]

    • Cool the reaction mixture and carefully neutralize with a cold, dilute sodium hydroxide solution to a pH of approximately 10.[11][12]

  • Work-up and Purification:

    • Extract the aqueous layer multiple times with dichloromethane.[11][12]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-5-nitropyridine.[11][12]

    • Purify the crude product by recrystallization.

  • Hydrochloride Salt Formation:

    • Follow the same procedure as described in Method 1 for the formation and isolation of the hydrochloride salt.

Parameter Value Reference
Reactant Ratio (2-Cl-5-NO₂-Py : Diethyl Malonate : K₂CO₃) 1 : 1.2 : 2 (molar)General Synthesis
Hydrolysis/Decarboxylation Temperature 100 °C[11][12]
Typical Yield (Free Base) ~83%[11][12]
Purity (after recrystallization) >99%[1]

Safety and Handling

The synthesis of 2-Methyl-5-nitropyridine hydrochloride involves the use of hazardous materials and energetic reactions. A thorough risk assessment should be conducted before commencing any work.

  • Nitration Reactions: These are highly exothermic and can lead to thermal runaway if not properly controlled.[6] Strict temperature control is paramount.[4]

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[5] Always wear appropriate PPE and handle them in a fume hood.[4][7]

  • Toxic Fumes: Nitration reactions can produce toxic nitrogen dioxide gas.[6] Ensure adequate ventilation.

  • Spill Management: Have appropriate spill containment kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[6]

Conclusion

The scalable synthesis of 2-Methyl-5-nitropyridine hydrochloride can be successfully achieved through direct nitration of 2-methylpyridine or via a multi-step synthesis from 2-chloro-5-nitropyridine. The choice of method will depend on factors such as scale, cost of starting materials, and available equipment. For both methods, careful control of reaction conditions and adherence to strict safety protocols are essential for a successful and safe synthesis. The protocols provided in this document offer a robust foundation for the production of this key chemical intermediate.

References

  • YouTube. Nitration reaction safety. [Link]

  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

  • Quora. What safety precautions should I take when handling nitric acid?. [Link]

  • Dartmouth College Environmental Health and Safety. Nitric Acid. [Link]

  • PMC. Redetermination of 2-methyl-4-nitropyridine N-oxide. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Central European Journal of Energetic Materials. Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). [Link]

  • MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • PMC. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Google Patents. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • RSC Publishing. A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. [Link]

Sources

Application Note: High-Yield Conversion of 2-Methyl-5-nitropyridine Hydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the conversion of 2-Methyl-5-nitropyridine hydrochloride (HCl) to its free base form. The isolated free base serves as a critical intermediate in pharmaceutical synthesis, particularly for downstream catalytic hydrogenation to yield 5-amino-2-methylpyridine[1]. By leveraging the specific physicochemical properties of the nitropyridine scaffold, this methodology utilizes a mild basification and liquid-liquid extraction strategy to ensure high product purity while completely preventing base-catalyzed degradation.

Physicochemical Rationale & Causality

The selection of reagents and solvents for this conversion is strictly dictated by the intrinsic electronic properties of the 2-methyl-5-nitropyridine molecule.

  • Basicity & pKa: The strongly electron-withdrawing nitro (-NO

    
    ) group at the C5 position significantly depletes electron density from the pyridine nitrogen through both inductive and resonance effects. This drastically lowers the basicity of the pyridine ring, resulting in a predicted pKa of approximately 1.92 for the conjugate acid[2].
    
  • Base Selection: Because the conjugate acid is highly prone to deprotonation, the use of harsh alkalis (e.g., NaOH) is unnecessary and potentially detrimental. We strategically select a mild base, such as saturated aqueous sodium bicarbonate (NaHCO

    
    , pKa ~6.4) or potassium carbonate (K
    
    
    
    CO
    
    
    )[3]. This choice provides a sufficient thermodynamic driving force for complete deprotonation while mitigating the risk of unwanted nucleophilic aromatic substitution (S
    
    
    Ar) or hydrolysis at the electron-deficient pyridine ring.
  • Solvent Selection: Ethyl acetate (EtOAc) is selected as the extraction solvent due to its excellent partition coefficient for the neutral free base, leaving the highly polar HCl salt and inorganic byproducts (NaCl, NaHCO

    
    ) entirely in the aqueous phase.
    

Quantitative Data

Table 1: Physicochemical Comparison of 2-Methyl-5-nitropyridine Forms

Property2-Methyl-5-nitropyridine (Free Base)2-Methyl-5-nitropyridine HCl
CAS Number 21203-68-9N/A (Salt specific)
Molecular Weight 138.12 g/mol 174.58 g/mol
pKa (Pyridine Nitrogen) 1.92 ± 0.10 (Predicted)[2]N/A (Protonated)
Aqueous Solubility Poor / InsolubleHigh
Organic Solubility High (EtOAc, DCM, MeOH)Poor
Stability Stable under ambient conditionsHygroscopic, prone to hydrolysis

Experimental Protocol

Materials Required:

  • 2-Methyl-5-nitropyridine HCl

  • Distilled Water (dH

    
    O)
    
  • Saturated aqueous Sodium Bicarbonate (NaHCO

    
    )
    
  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )

Step-by-Step Methodology:

  • Reaction Setup & Dissolution: Weigh the 2-Methyl-5-nitropyridine HCl salt and transfer it to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar. Suspend the salt in distilled water (approximately 10 mL per gram of salt). Note: Complete dissolution may not occur until neutralization begins.

  • Controlled Basification: Place the flask on a magnetic stir plate and initiate moderate stirring. Slowly add the saturated aqueous NaHCO

    
     solution dropwise.
    
    • Causality Note: Effervescence (CO

      
       gas evolution) will immediately occur. Dropwise addition prevents rapid outgassing and potential loss of material.
      
    • Continue the addition until effervescence ceases and the pH of the aqueous phase stabilizes between 7.0 and 8.0 (verify using pH indicator paper).

  • Liquid-Liquid Extraction: Transfer the neutralized mixture to a separatory funnel. Add EtOAc equal to one-third of the aqueous volume. Stopper the funnel, invert, and gently vent to release pressure. Shake vigorously for 30 seconds, venting frequently. Allow the phases to separate. Collect the upper organic (EtOAc) layer. Repeat the extraction of the aqueous phase two additional times with fresh EtOAc to ensure quantitative recovery.

  • Washing and Drying: Combine the organic extracts and wash once with brine to remove residual water and trace inorganic salts. Transfer the organic layer to a clean flask and add anhydrous Na

    
    SO
    
    
    
    . Swirl and let sit for 10-15 minutes until the solution is clear and the drying agent is free-flowing.
  • Concentration: Filter the dried organic solution through fluted filter paper to remove the Na

    
    SO
    
    
    
    . Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature ~35-40 °C) until all solvent is removed. The resulting product is the pure 2-Methyl-5-nitropyridine free base.

Quality Control & Self-Validating System

To ensure the protocol operates as a self-validating system, researchers must confirm the complete removal of the HCl salt prior to downstream applications:

  • Thin Layer Chromatography (TLC): Co-spot the starting material (HCl salt) and the isolated product on a silica gel plate. Elute with a 3:1 mixture of Petroleum Ether to Ethyl Acetate[4]. The free base will migrate significantly higher (larger R

    
    ) than the protonated salt, which typically streaks or remains at the baseline due to its high polarity.
    
  • 
    H-NMR Spectroscopy:  Conversion to the free base is definitively confirmed by an upfield shift of the pyridine ring protons (specifically the C6 proton adjacent to the nitrogen) in CDCl
    
    
    
    , as the strong deshielding effect of the protonated pyridinium nitrogen is eliminated.

Process Workflow Diagram

G Step1 2-Methyl-5-nitropyridine HCl (Aqueous Suspension) Step2 Mild Basification Add Sat. NaHCO3 (pH > 7) Step1->Step2 Neutralization Step3 Liquid-Liquid Extraction Extract with EtOAc Step2->Step3 Phase Separation Step4 Purification Wash Brine & Dry (Na2SO4) Step3->Step4 Organic Layer Step5 Concentration Rotary Evaporation Step4->Step5 Filtration Step6 Pure Free Base 2-Methyl-5-nitropyridine Step5->Step6 Solvent Removal

Workflow for the conversion of 2-Methyl-5-nitropyridine HCl to its free base form.

References

  • Guidechem - Piridina,2-metil-5-nitro- 21203-68-9 wiki - Es - Guidechem URL
  • Benchchem - 5-Amino-2-methylpyridine | High Purity | For R&D Use URL
  • Sciencemadness.org - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.
  • ChemicalBook - 5-Amino-2-methylpyridine | 3430-14-6 - ChemicalBook URL

Sources

Application Notes & Protocols: Strategic C-C and C-N Bond Formation Using 2-Methyl-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the Functionalized Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, integral to the structure of countless pharmaceuticals, agrochemicals, and functional materials.[1] 2-Methyl-5-nitropyridine, in particular, serves as a versatile and highly valuable building block for the synthesis of complex molecular architectures.[2][3] Its utility is derived from a unique electronic profile: the strong electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, while the methyl group offers a site for further modification.

This guide provides an in-depth exploration of the critical reagents and field-proven protocols for the functionalization of 2-Methyl-5-nitropyridine via palladium-catalyzed cross-coupling reactions. These methods represent the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds with high precision and efficiency.[4][5]

A Note on the Substrate: For the purpose of these protocols, we will assume the starting material is a halogenated derivative, such as 6-Bromo-2-methyl-5-nitropyridine . Standard cross-coupling reactions require an electrophilic partner, typically an organohalide, to undergo oxidative addition to the palladium catalyst. The unfunctionalized 2-Methyl-5-nitropyridine would first need to be halogenated to serve as a substrate in the reactions described below. The hydrochloride salt form simply requires stoichiometric addition of a base to liberate the free pyridine before its participation in the catalytic cycle.

Core Principles: The Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount to rational reagent selection and troubleshooting. The process is a catalytic cycle that generally involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond of the pyridine electrophile, forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-deficient rings like nitropyridine.[6][7]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[8]

The choice of catalyst, ligand, base, and solvent is critical to steer this cycle efficiently and prevent side reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (L)₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArylHalide Ar-X (e.g., 6-Bromo-2-methyl-5-nitropyridine) ArylHalide->OxAdd Transmetalation Transmetalation Complex (L)₂Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation Organometallic R-M (e.g., R-B(OH)₂) Organometallic->Transmetalation Base Transmetalation->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetalation->Product

Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl or vinyl-aryl bonds.[9] For an electron-deficient substrate like a nitropyridine derivative, careful selection of the catalyst system is crucial for success.

Causality of Reagent Choice
  • Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices. Pd(OAc)₂ is also effective but requires in-situ reduction to the active Pd(0) species.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient pyridines, standard ligands like PPh₃ can be sluggish. Electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are often superior as they accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[6][10]

  • Base: The base serves two primary functions: neutralizing the hydrochloride salt of the starting material and activating the boronic acid for transmetalation by forming a more nucleophilic "ate" complex.[11] Inorganic bases like K₃PO₄ or K₂CO₃ are widely used. K₃PO₄ is often a good choice for sensitive substrates.

  • Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, toluene, or DMF are common, with water being necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[12]

Table of Recommended Reagents for Suzuki-Miyaura Coupling
ComponentReagent ExampleMolar Eq. / mol%Rationale & Field Insights
Pyridine Substrate 6-Bromo-2-methyl-5-nitropyridine1.0 eqThe C-Br bond is the site of oxidative addition. The nitro group makes the ring electron-deficient.
Coupling Partner Arylboronic Acid1.1 - 1.5 eqExcess ensures complete consumption of the more valuable pyridine substrate.
Pd Pre-catalyst Pd(PPh₃)₄2 - 5 mol%A reliable, air-stable Pd(0) source suitable for many standard couplings.[12]
Pd₂(dba)₃ / Ligand1 - 3 mol% PdUsed with a specific ligand for more challenging or optimized transformations.
Ligand SPhos2 - 6 mol%An electron-rich, bulky ligand that promotes high catalyst turnover for difficult substrates.
Base K₃PO₄ or K₂CO₃2.0 - 3.0 eqModerately strong bases effective in promoting transmetalation without degrading sensitive functional groups.[12]
Solvent System 1,4-Dioxane / H₂O4:1 to 10:1 v/vA robust, high-boiling solvent system that solubilizes both organic and inorganic reagents.[10][12]
Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow Start 1. Reagent Combination Setup Add pyridine halide (1 eq), boronic acid (1.2 eq), base (2 eq) to flask. Start->Setup Inert 2. Establish Inert Atmosphere Setup->Inert Purge Seal flask. Evacuate and backfill with Argon/N₂ (3x). Inert->Purge Solvent 3. Add Solvents & Catalyst Purge->Solvent AddSolv Add degassed dioxane/water. Purge mixture for 10 min. Solvent->AddSolv AddCat Add Pd catalyst/ligand under positive inert gas pressure. AddSolv->AddCat Reaction 4. Thermal Reaction AddCat->Reaction Heat Heat to 80-100 °C. Monitor by TLC/LC-MS. Reaction->Heat Workup 5. Aqueous Work-up Heat->Workup Extract Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. Workup->Extract Purify 6. Purification Extract->Purify Column Dry (Na₂SO₄), concentrate. Purify by flash chromatography. Purify->Column End Pure Coupled Product Column->End

Figure 2. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-Bromo-2-methyl-5-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[12]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 5:1 ratio) via syringe. Purge the resulting mixture with the inert gas for an additional 10 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and/or ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[12] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.[12]

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[8][13] This method is particularly valuable for synthesizing precursors to many biologically active compounds.[13][14]

Causality of Reagent Choice
  • Palladium Pre-catalyst & Ligand: This reaction is highly dependent on the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was a breakthrough, allowing for the coupling of a wide range of amines and aryl halides under milder conditions.[8][15] These ligands promote the crucial reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[14] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be used, often with specialized catalyst systems.

  • Solvent: The reaction must be conducted under strictly anhydrous and anaerobic conditions. Aprotic, non-polar solvents like toluene or 1,4-dioxane are preferred.[14]

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate biarylphosphine ligand (2-5 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv), followed by the 6-Bromo-2-methyl-5-nitropyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat the mixture (typically 80-110 °C) with stirring for the required time (4-24 h), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [LPd(II)(Ar)(X)] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination/Deprotonation [LPd(II)(Ar)(NR₂)] OxAdd->AmineCoord + HNR₂ - HX (Base) AmineCoord->Pd0 Reductive Elimination Product Ar-NR₂ (Aryl Amine Product) AmineCoord->Product center

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to internal alkynes.[16][17] This transformation is invaluable for creating rigid scaffolds found in materials science and complex natural products.[18][19]

Causality of Reagent Choice
  • Dual Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system. A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[20] This copper acetylide then undergoes transmetalation with the palladium complex more readily than the alkyne itself, greatly accelerating the reaction.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves to neutralize the HX byproduct generated in the reaction and can also act as the solvent.[17]

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the reagents. All solvents must be anhydrous and degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-methyl-5-nitropyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 1-2 mol%).

  • Inert Atmosphere: Establish an inert atmosphere by evacuating and backfilling with Argon or N₂ (3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv). Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC/LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • A fast and oxygen-promoted protocol for the ligand -free Suzuki reaction of 2-halogenated pyridines in aqueous media. Chemical Communications (RSC Publishing).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry - ACS Publications.
  • ELECTRON-DEFICIENT PHOSPHINE LIGANDS FOR PALLADIUM CATALYSED C-N CROSS-COUPLING REACTIONS. Open Readings 2026.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications - ACS.org.
  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions (RSC Publishing).
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. MDPI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Suzuki-Miyaura Cross-Coupling Reagents.
  • 2-Methyl-5-Nitropyridine: A Versatile Research Compound.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • An investigation of palladium-catalyzed Stille-type cross-coupling of nitroarenes in perylenediimide series. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-Methyl-5-nitropyridine synthesis. ChemicalBook.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • Sonogashira coupling. Wikipedia.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Midterm May 3rd, 2005 Professor Baran Department of Chemistry The Scripps Research Institute Please pre.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Nitropyridines, Their Synthesis and Reactions. ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Request PDF - ResearchGate.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.

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Troubleshooting & Optimization

Improving yield in synthesis of 2-Methyl-5-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-nitropyridine hydrochloride. This guide is curated for researchers, chemists, and drug development professionals seeking to optimize reaction yields, troubleshoot synthetic bottlenecks, and understand the mechanistic causality behind established protocols.

Mechanistic Background & Yield Causality

A persistent challenge in pyridine chemistry is the poor yield associated with direct electrophilic aromatic substitution. When attempting to nitrate 2-methylpyridine (2-picoline) using standard mixed acids (HNO₃/H₂SO₄), yields are notoriously abysmal, often hovering between 3.6% and 5%[1].

The Causality of Deactivation: The basic nitrogen atom in the pyridine ring rapidly protonates in strongly acidic media to form a pyridinium cation. This positive charge powerfully withdraws electron density from the aromatic ring via both inductive and resonance effects, severely deactivating it toward the incoming nitronium ion (NO₂⁺).

To achieve high yields, chemists must bypass direct protonated-ring nitration. Two field-proven, high-yield alternatives are:

  • The Malonate Route: Utilizing diethyl (5-nitropyridin-2-yl)malonate as a pre-functionalized starting material, followed by acid-catalyzed hydrolysis and decarboxylation[2].

  • The TFAA/HNO₃ Route: Generating a highly reactive nitronium species in situ using trifluoroacetic anhydride (TFAA), which facilitates nitration without complete protonation-induced deactivation of the ring[3].

Quantitative Yield Comparison of Synthetic Routes

The following table summarizes the quantitative efficiency of various synthetic pathways to the 2-methyl-5-nitropyridine free base, the direct precursor to the hydrochloride salt.

Synthetic RouteReagents / ConditionsIsolated YieldMechanistic Causality / Notes
Direct Nitration HNO₃, H₂SO₄, 160°C3.6% - 5%Pyridinium formation strongly deactivates the ring against electrophilic attack.
TFAA-Mediated Nitration HNO₃, TFAA, 25°C~68%TFAA generates a highly reactive nitrating species, bypassing total ring protonation.
Malonate Decarboxylation 20% H₂SO₄, 100°C, 2h83%Bypasses direct nitration entirely; relies on the efficient decarboxylation of a pre-nitrated intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-5-nitropyridine via Malonate Decarboxylation (High Yield)

This self-validating protocol ensures high conversion by driving the decarboxylation to completion while preventing thermal degradation[2].

  • Acidic Hydrolysis: In a round-bottom flask, suspend 12.0 g (42.5 mmol) of diethyl (5-nitropyridin-2-yl)malonate in 120 mL of cold aqueous 20% sulfuric acid.

  • Thermal Decarboxylation: Attach a reflux condenser and heat the mixture to 100°C for exactly 2 hours.

    • Causality: The 20% H₂SO₄ concentration is critical. Acid that is too concentrated leads to sulfonation or charring, while acid that is too dilute fails to hydrolyze the ester efficiently.

  • Controlled Neutralization: Cool the reaction mixture to 0–5°C using an ice-water bath. Slowly add cold dilute sodium hydroxide solution until the pH reaches 10.

    • Causality: Maintaining a strict low temperature during neutralization prevents the exothermic degradation of the newly formed product.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 50 mL). Combine the organic phases.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methyl-5-nitropyridine as a brown solid (approx. 5.0 g, 83% yield).

Protocol B: Hydrochloride Salt Formation

Converting the free base to a hydrochloride salt increases stability and water solubility for downstream pharmaceutical applications.

  • Dissolution: Dissolve 5.0 g of the purified 2-methyl-5-nitropyridine free base in 50 mL of anhydrous diethyl ether.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise while maintaining the flask at 0°C.

  • Precipitation: Stir for 30 minutes. The 2-methyl-5-nitropyridine hydrochloride salt will precipitate as a distinct crystalline solid.

    • Causality: The polar hydrochloride salt is insoluble in the non-polar ether matrix, acting as a self-purifying step that drives the equilibrium forward and maximizes recovery.

  • Filtration: Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Picoline (Starting Material) B Direct Nitration (HNO3/H2SO4, 160°C) A->B Poor Yield (<5%) C TFAA Nitration (HNO3/TFAA, 25°C) A->C Moderate Yield (68%) F 2-Methyl-5-nitropyridine (Free Base) B->F C->F D Diethyl (5-nitropyridin-2-yl)malonate (Alternative Precursor) E Hydrolysis & Decarboxylation (20% H2SO4, 100°C) D->E High Yield (83%) E->F G Anhydrous HCl in Diethyl Ether F->G H 2-Methyl-5-nitropyridine Hydrochloride G->H

Synthetic pathways to 2-Methyl-5-nitropyridine hydrochloride comparing yield efficiencies.

Troubleshooting & FAQs

Q1: Why is my yield so low when using standard mixed acid (HNO₃/H₂SO₄) for nitration? A: The nitrogen atom in the pyridine ring is highly basic. In the presence of strong acids like H₂SO₄, it protonates to form a pyridinium cation. This positive charge strongly withdraws electron density from the ring, severely deactivating it toward electrophilic aromatic substitution. Historical data shows direct nitration of 2-methylpyridine yields only 3.6% to 5% of the desired product[1].

Q2: How does the TFAA/HNO₃ method overcome the deactivation issue? A: Using nitric acid in trifluoroacetic anhydride (TFAA) generates a highly reactive nitrating species under conditions that do not completely protonate the pyridine ring. This allows the electrophile to attack the ring more efficiently, raising the yield of 2-methyl-5-nitropyridine to approximately 68%[3].

Q3: During the malonate decarboxylation route, my product is degrading into a black tar. What is the cause? A: Product degradation in this step is usually caused by failing to control the exotherm during the neutralization step. Protocol A mandates cooling the reaction to 0–5°C before adding sodium hydroxide. If neutralization is performed at room temperature, the localized heat of neutralization causes the 2-methyl-5-nitropyridine to decompose[2].

Q4: Why must I use anhydrous HCl for the salt formation instead of aqueous hydrochloric acid? A: While aqueous HCl can form the salt, isolating the highly soluble hydrochloride salt from an aqueous matrix is difficult and leads to significant yield losses during crystallization. Using anhydrous HCl gas or 2M HCl in diethyl ether ensures that the polar hydrochloride salt immediately precipitates out of the non-polar organic solvent, preventing product loss.

References

  • Source: chemicalbook.
  • Source: scribd.
  • Source: google.

Sources

Technical Support Center: Purification of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-5-nitropyridine hydrochloride . This guide is designed for researchers and drug development professionals who require high-purity intermediates for downstream catalytic reductions or nucleophilic aromatic substitutions.

Because the strongly electron-withdrawing nitro group at the 5-position drastically reduces the electron density on the pyridine nitrogen, the resulting hydrochloride salt is weakly bonded and highly susceptible to hydrolysis and "oiling out." The protocols and troubleshooting steps below are engineered to mitigate these specific physicochemical challenges.

Diagnostic Overview & Purification Workflow

Before selecting a purification route, assess the purity of your crude batch via HPLC or quantitative NMR. Highly degraded or oxidized batches (often presenting as dark brown, sticky solids) will fail direct recrystallization and must be rescued via free-basing and chromatography.

PurificationWorkflow Crude Crude 2-Methyl-5-nitropyridine HCl (Dark/Impure) Decision Purity Assessment (HPLC / NMR) Crude->Decision DirectRecryst Protocol A: Direct Recrystallization (Anhydrous IPA / Et2O) Decision->DirectRecryst > 90% Purity FreeBase Protocol B: Free-Basing (Aqueous NaOH / DCM Extraction) Decision->FreeBase < 90% Purity or heavy discoloration PureSalt Pure 2-Methyl-5-nitropyridine HCl (>99% Purity) DirectRecryst->PureSalt Chromatography Silica Gel Chromatography (Hexane : EtOAc 1:1) FreeBase->Chromatography ReSalt Salt Re-formation (Anhydrous HCl in Ether) Chromatography->ReSalt ReSalt->PureSalt

Caption: Diagnostic workflow for the purification of crude 2-Methyl-5-nitropyridine hydrochloride.

Standard Operating Procedures (SOPs)

Protocol A: Direct Recrystallization (For >90% Purity Crude)

Use this method if your crude product is an off-white to light yellow solid with minimal tarry impurities.

  • Dissolution: Suspend 10 g of crude 2-Methyl-5-nitropyridine hydrochloride in 30 mL of anhydrous isopropanol (IPA). Heat to reflux (82 °C) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; the presence of water will hydrolyze the weak pyridine-HCl bond, increasing solubility and destroying your yield.

  • Clarification: If the solution has a slight color, add 0.5 g of activated charcoal. Boil for 5 minutes, then perform a hot filtration through a Celite pad to remove particulates and high-molecular-weight conjugated impurities.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly over 2 hours. Causality: Rapid cooling traps impurities within the crystal lattice and promotes liquid-liquid phase separation (oiling out).

  • Anti-Solvent Addition: Once at room temperature, slowly titrate in 15 mL of anhydrous diethyl ether dropwise to crash out the remaining salt.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 × 10 mL), and dry in a vacuum desiccator over P₂O₅ for 12 hours.

Protocol B: Free-Basing, Chromatographic Rescue, and Re-Salting (For <90% Purity)

Use this method if your crude product has "oiled out" or presents as a dark brown mass contaminated with nitration byproducts.

  • Free-Basing: Dissolve the crude salt in 50 mL of cold deionized water. Slowly add cold dilute sodium hydroxide until the pH is adjusted to 10[1]. The free base will precipitate or form a suspended oil.

  • Extraction: Extract the organics with dichloromethane (DCM) in four successive washes (4x)[1]. The pyridine derivative partitions readily into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the free base as a light brown solid[2].

  • Chromatography: Purify the free base via silica gel flash chromatography using a Hexane : Ethyl Acetate (1:1 v/v) mobile phase[3]. Collect the UV-active fractions containing the product.

  • Salt Re-formation: Dissolve the purified free base in anhydrous diethyl ether (50 mL) and chill to 0 °C. Slowly add 1.05 equivalents of 2M HCl in diethyl ether. The pure 2-Methyl-5-nitropyridine hydrochloride will precipitate instantly as a white solid. Filter and dry strictly under vacuum.

Quantitative Physicochemical Data

Use the following benchmarks to validate the success of your purification workflow.

ParameterValue / MetricCausality / Relevance
Target Purity (HPLC) ≥ 99.0%[2]Essential for predictable downstream transformations, minimizing side reactions in catalytic reductions[2].
Free Base Melting Point 112 °C[2]Confirms successful free-basing; a depressed melting point indicates residual nitration isomers or solvent entrapment.
Optimal Chromatographic Eluent Hexane : EtOAc (1:1)[3]Balances the polarity of the nitro group and the pyridine nitrogen, isolating the product from baseline tars.
Recrystallization Solvent Anhydrous IsopropanolThe HCl salt is moderately soluble in hot IPA but insoluble in cold IPA. Avoids hydrolysis.
Anti-Solvent Anhydrous Diethyl EtherDrastically reduces the solubility of the HCl salt, maximizing recovery yield (>85%).

Troubleshooting & FAQs

Q1: Why does my 2-Methyl-5-nitropyridine hydrochloride "oil out" during recrystallization instead of forming crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes. This is almost exclusively caused by the presence of water or highly polar organic impurities that depress the melting point of the salt matrix. Solution: Ensure all solvents (especially IPA and ether) are strictly anhydrous. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of the primary solvent (IPA) to lower the saturation temperature, and cool the solution much more slowly. Seeding the solution with a pure crystal at the cloud point provides a nucleation site, forcing crystallization.

Q2: How can I remove the persistent dark brown discoloration from the crude salt? A2: The brown discoloration is characteristic of oxidized nitration byproducts and polymeric tars formed during the initial synthesis. Solution: For minor discoloration, hot filtration with activated charcoal during Protocol A is sufficient. For severe discoloration, the salt must be converted to the free base and passed through a silica gel column (Protocol B). The tars will remain permanently trapped on the baseline of the silica column.

Q3: My isolated yield post-recrystallization is extremely low (<40%). How can I improve recovery? A3: Low recovery is typically due to the high solubility of the pyridine hydrochloride salt in the chosen alcohol, exacerbated by residual water (which hydrolyzes the salt and increases solubility). Solution: Implement the anti-solvent crystallization strategy described in Protocol A. Dissolve the crude in the absolute minimum amount of hot anhydrous IPA, cool to room temperature, and then slowly titrate in anhydrous diethyl ether until the solution becomes persistently cloudy. Chill to 4 °C to maximize precipitation.

Q4: The NMR of my purified salt shows a shift in the pyridine protons, and the integration suggests less than 1 equivalent of HCl. What happened? A4: 2-Methyl-5-nitropyridine is a weakly basic heterocycle due to the strong electron-withdrawing nature of the nitro group at the 5-position. This makes the hydrochloride salt highly susceptible to partial dissociation (hydrolysis) if exposed to ambient moisture or non-anhydrous solvents. Solution: Avoid aqueous or wet solvents during final isolation. When re-forming the salt, use a slight excess (1.05 eq) of anhydrous HCl in ether, and dry the final product in a vacuum desiccator over a strong desiccant (like P₂O₅) to prevent atmospheric moisture from degrading the salt.

References

  • Scribd. "Nitropyridines Synthesis via Pyridine Nitration." Available at: [Link]

  • Nbinno. "Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine." Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in overcoming the specific physicochemical challenges associated with the isolation and purification of 2-Methyl-5-nitropyridine hydrochloride.

Pyridine hydrochloride salts present unique crystallographic challenges—namely, high hygroscopicity, a tendency to "oil out" (liquid-liquid phase separation), and narrow solubility windows[1]. This guide synthesizes field-proven methodologies with fundamental thermodynamic principles to ensure high-purity crystalline recovery.

Part 1: Physicochemical Profiling

Before initiating recrystallization, it is critical to understand the divergent properties between the free base and the hydrochloride salt. The protonation of the pyridine nitrogen fundamentally alters the molecule's solubility and lattice energy.

Parameter2-Methyl-5-nitropyridine (Free Base)2-Methyl-5-nitropyridine Hydrochloride
CAS Registry Number 21203-68-9[2]1881296-54-3[3]
Molecular Formula C₆H₆N₂O₂C₆H₇ClN₂O₂
Molecular Weight 138.12 g/mol 174.58 g/mol
Physical State SolidSolid (Highly Hygroscopic)[1]
Solubility Profile Soluble in EtOAc, DCM; slightly soluble in water[4]Soluble in Water, MeOH, CHCl₃; insoluble in Hexanes[5]
Part 2: Troubleshooting & FAQs

Q: What is the optimal recrystallization solvent system for 2-Methyl-5-nitropyridine hydrochloride, and why? A: For this specific hydrochloride salt, a binary solvent/anti-solvent system of Chloroform (CHCl₃) and Ethyl Acetate (EtOAc) is highly recommended[5].

  • Causality: Pyridine hydrochlorides are highly polar ionic species. They exhibit excessive solubility in polar protic solvents (like methanol) and near-zero solubility in non-polar solvents (like hexanes), making single-solvent recrystallization inefficient[1]. Chloroform acts as an excellent primary solvent because its polarizability and hydrogen-bond donating capacity effectively solvate the chloride anion and pyridinium cation at reflux. Ethyl acetate acts as the anti-solvent; its addition gradually lowers the bulk dielectric constant of the medium, forcing the crystal lattice to assemble without precipitating non-polar impurities.

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the melting point of the solute-solvent mixture falls below the temperature at which the solution reaches saturation[1].

  • Causality: This is typically caused by adding the anti-solvent (EtOAc) too rapidly or in excess, which forces the compound to separate as a supercooled liquid rather than a crystalline solid.

  • Solution: Reheat the biphasic mixture until it becomes a homogeneous solution. Add a small volume (1–2 mL) of the good solvent (CHCl₃) to adjust the saturation curve. Cool the solution at a much slower rate (e.g., 5°C/hour). Seeding the solution with a pure crystal just above the cloud point provides a nucleation site, bypassing the thermodynamic energy barrier for lattice formation.

Q: The salt is highly hygroscopic. How do I handle and dry it without degrading the crystal lattice? A: Pyridine hydrochloride salts readily absorb atmospheric moisture[1],[5].

  • Causality: The highly concentrated positive charge on the pyridinium nitrogen strongly coordinates with water molecules, which can hydrate the crystal lattice, depress the melting point, and lead to deliquescence.

  • Solution: Perform all vacuum filtration steps under a blanket of dry nitrogen. Wash the filter cake with cold, anhydrous diethyl ether to displace residual water and crystallization solvents. Dry the final product in a vacuum oven at 40–50°C over a strong desiccant (e.g., Phosphorus pentoxide, P₂O₅) to drive off residual moisture without causing thermal degradation.

Part 3: Self-Validating Experimental Protocol

Scientific Integrity Note: This protocol incorporates specific In-Process Checks (IPCs) to ensure the thermodynamic state of the solution is correct before proceeding to the next step, effectively creating a self-validating system that prevents batch failure.

Step 1: Dissolution Suspend the crude 2-Methyl-5-nitropyridine hydrochloride in anhydrous CHCl₃ (approx. 10 mL per gram of crude) in a round-bottom flask equipped with a reflux condenser. Heat to reflux (~61°C).

  • IPC 1: The solution must become completely transparent. If undissolved solids remain, add CHCl₃ in 1 mL increments until complete dissolution is achieved. This validates that the primary solvent volume is sufficient.

Step 2: Anti-Solvent Addition While maintaining reflux, add hot EtOAc dropwise via an addition funnel[5].

  • IPC 2: Stop addition exactly when persistent turbidity (a cloudy appearance that does not dissolve upon swirling) is observed. This validates that the saturation point has been reached.

Step 3: Clarification (Critical Step) Add CHCl₃ dropwise (typically 2–5 drops) just until the solution becomes clear again.

  • IPC 3: This ensures the system is poised just below the supersaturation threshold at the boiling point, which is the primary defense against oiling out[1].

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

  • Optional: Seed the solution with a pure crystal of the salt when the temperature reaches approx. 45°C.

Step 5: Maturation Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 2 hours to maximize yield.

Step 6: Isolation & Drying Filter the crystals rapidly using a Büchner funnel under a stream of dry nitrogen. Wash the filter cake with a small volume of ice-cold EtOAc, followed by anhydrous diethyl ether. Transfer the crystals to a vacuum oven and dry at 45°C (at <10 mbar) for 12 hours.

Part 4: Mechanistic Workflow Visualization

G N1 Crude 2-Methyl-5-nitropyridine HCl N2 Dissolve in CHCl3 at 61°C N1->N2 N3 Add EtOAc until turbid N2->N3 N4 Cool slowly to 20°C N3->N4 N5 Did crystals form? N4->N5 N6 Filter & dry in vacuo N5->N6 Yes N7 Product 'oils out' N5->N7 No (Liquid) N8 Reheat, add CHCl3, seed N7->N8 N8->N4

Workflow for the solvent/anti-solvent recrystallization of pyridine hydrochloride salts.

References

Sources

Technical Support Center: Purification of Commercial 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges with the purification of commercial 2-Methyl-5-nitropyridine hydrochloride. Recognizing that the purity of starting materials is paramount for reproducible and high-yielding downstream applications, this document provides in-depth, field-tested solutions to common purification issues.[1][2] We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the handling and purification of 2-Methyl-5-nitropyridine hydrochloride in a direct question-and-answer format.

Issue 1: Off-Color or Dark Commercial Product

Question: My newly purchased 2-Methyl-5-nitropyridine hydrochloride is a dark brown powder, not the expected light brownish-yellow. What causes this, and how can I purify it?

Answer: The dark coloration in commercial batches is typically due to the presence of minor impurities from the synthesis or degradation over time.[3][4] These can include oxidized species or colored byproducts from the nitration of 2-methylpyridine (2-picoline).[5] While the product may still meet a minimum purity specification, these colored impurities can interfere with sensitive catalytic reactions or complicate product characterization.

The most straightforward method to address this is recrystallization with an activated charcoal treatment . Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat aromatic molecules, which are often the source of the color, while having a lower affinity for your smaller target molecule.[4]

Step-by-Step Protocol: Decolorizing Recrystallization

  • Solvent Selection: Begin by identifying a suitable solvent. For the hydrochloride salt, polar protic solvents are a good starting point. An ethanol/water mixture is often effective. The ideal solvent should fully dissolve the compound when hot but poorly when cold.[4]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude product until it is fully dissolved.

  • Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly. Caution: Never add activated charcoal to a boiling solution, as it can cause violent bumping.[5] Add a very small amount of activated charcoal (typically 1-2% of the solute's weight).

  • Reheating & Hot Filtration: Gently reheat the solution to boiling for a few minutes while swirling. Immediately filter the hot solution through a pre-heated funnel containing fluted filter paper. This step removes the charcoal and any insoluble impurities. Speed is critical to prevent premature crystallization in the funnel.[4][5]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Issue 2: Presence of Isomeric or Closely-Related Impurities

Question: My HPLC and TLC analyses show multiple peaks, suggesting the presence of isomers (e.g., 2-methyl-3-nitropyridine) or other synthesis-related impurities. Will simple recrystallization be sufficient?

Answer: Recrystallization is effective at removing impurities with significantly different solubilities, but it often fails to separate closely related isomers.[4] For high-purity requirements (≥99.5%), a more robust multi-step strategy involving acid-base extraction followed by either chromatography or recrystallization of the free base is recommended.

The rationale is to convert the hydrochloride salt back to its neutral (free base) form. The free base has drastically different solubility characteristics and is more amenable to standard silica gel chromatography.[6]

Step-by-Step Protocol: Purification via Free Base Intermediate

  • Generate Free Base: Dissolve the crude 2-Methyl-5-nitropyridine hydrochloride in water. While cooling in an ice bath, slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9).[7] This neutralizes the HCl salt, precipitating the free base, 2-Methyl-5-nitropyridine.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.[8][9] The organic free base will move into the organic layer, leaving behind any inorganic salts and highly polar impurities.

  • Wash & Dry: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[7]

  • Purification of Free Base: After filtering off the drying agent and evaporating the solvent, you now have the crude free base. At this stage, you have two primary options:

    • Column Chromatography: This is the most powerful method for separating isomers.[6] Due to the basic nature of the pyridine nitrogen, peak tailing can occur on standard silica gel.[10] To mitigate this, add 0.5-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate). The triethylamine competitively binds to the acidic silanol groups on the silica, allowing your product to elute with symmetrical peaks.[6]

    • Recrystallization: The free base will have different solubility properties than the salt. Test solvents like ethanol, isopropanol, or toluene to find a suitable system for recrystallization.[4]

  • (Optional) Re-form Hydrochloride Salt: If the final product must be the hydrochloride salt, dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a stoichiometric amount of HCl in a solvent like ether or dioxane. The hydrochloride salt will precipitate and can be collected by filtration.

Issue 3: Low Yield or Product "Oiling Out" During Recrystallization

Question: I'm experiencing very low recovery after recrystallization, or the product separates as an oil instead of forming crystals. What is causing this?

Answer: These are common and frustrating issues in crystallization processes.

  • Low Yield is often caused by using too much solvent during the dissolution step or washing the final crystals with solvent that is not ice-cold.[4]

  • "Oiling Out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.[4]

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: The ideal solvent should dissolve the product completely near its boiling point but have very low solubility at 0 °C. If your product is too soluble, you will get poor recovery. Test a range of solvents or solvent pairs (e.g., ethanol-water, toluene-hexane).

  • Ensure Slow Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) is a primary cause of oiling out. Allow the solution to cool naturally to room temperature first. If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a single "seed" crystal of pure product to induce nucleation.[5]

  • Use Minimal Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. It is better to add solvent in small portions to the heated mixture until everything just dissolves.

  • Consider a Different Method: If oiling out persists, it indicates that recrystallization may not be suitable for the impurity profile of your specific batch. In this case, purification via the free base and column chromatography is the recommended alternative.[11]

Part 2: Visualization & Data

Workflow: Selecting the Appropriate Purification Strategy

Decision Tree for Purifying 2-Methyl-5-nitropyridine HCl start Start: Crude 2-Methyl-5-nitropyridine HCl problem What is the primary issue? start->problem color_issue Discoloration / Dark Color problem->color_issue Color isomer_issue Isomeric Impurities (Confirmed by HPLC/TLC) problem->isomer_issue Purity yield_issue Low Yield / Oiling Out in Recrystallization problem->yield_issue Process method1 Recrystallization with Activated Charcoal color_issue->method1 method2_start Acid-Base Extraction to Free Base isomer_issue->method2_start method3 Optimize Recrystallization: - Change Solvent - Slow Cooling yield_issue->method3 end_product Pure Product method1->end_product method2_end Column Chromatography (on Free Base) method2_start->method2_end method2_end->end_product method3->problem If fails method3->end_product If succeeds

Caption: A decision tree for troubleshooting purification issues.

Workflow: Acid-Base Extraction

Workflow for Purification via Acid-Base Extraction start Crude Hydrochloride Salt in Water basify Add Base (e.g., NaOH) to pH > 9 start->basify extract Extract with Organic Solvent (e.g., EtOAc) basify->extract separate Separate Layers extract->separate aqueous_layer Aqueous Layer: Inorganic Salts & Polar Impurities (Discard) separate->aqueous_layer Aqueous organic_layer Organic Layer: Free Base Product & Non-polar Impurities separate->organic_layer Organic dry Dry (Na2SO4) & Evaporate Solvent organic_layer->dry crude_free_base Crude Free Base dry->crude_free_base final_purify Final Purification crude_free_base->final_purify chromatography Column Chromatography final_purify->chromatography Isomers Present recrystallize Recrystallization final_purify->recrystallize No Isomers pure_product Pure Free Base chromatography->pure_product recrystallize->pure_product

Caption: A step-by-step workflow for the acid-base extraction method.

Table 1: Comparison of Purification Methods
MethodPrimary Use CaseExpected PurityAdvantagesDisadvantages
Recrystallization Removing bulk impurities and discoloration.[4]>98%Simple, scalable, good for removing impurities with different solubilities.Ineffective for separating isomers; risk of oiling out or low yield.[4][5]
Acid-Base Extraction Separating the basic product from non-basic or acidic impurities.[7]Product DependentExcellent for removing inorganic salts and non-basic starting materials.Requires multiple steps; introduces water that must be removed.[7]
Column Chromatography Removing closely-related impurities like isomers.[10]>99.5%Highest resolution for complex mixtures.Can be material and solvent intensive; basic nature of pyridine can cause tailing on silica gel.[6][10]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-Methyl-5-nitropyridine? A1: Besides isomeric byproducts like 2-methyl-3-nitropyridine, impurities can include unreacted starting materials (e.g., 2-picoline), reagents from the nitration process (residual sulfuric or nitric acid), and various colored degradation products.[3][5]

Q2: How should I store purified 2-Methyl-5-nitropyridine hydrochloride? A2: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[2] Some suppliers recommend refrigerated storage (0-8 °C).[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong shelf life.

Q3: What are the key safety precautions when handling this compound? A3: 2-Methyl-5-nitropyridine and its salts are considered hazardous. They can cause skin and serious eye irritation.[12] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13] Consult the Safety Data Sheet (SDS) for complete handling information.

Q4: Can I use this compound directly from the bottle for my reaction? A4: For non-critical applications or initial screening, using the material as-is may be acceptable. However, for reactions sensitive to impurities, such as catalysis, or for the synthesis of active pharmaceutical ingredients (APIs), purification is strongly recommended to ensure reproducibility and high yield.[1] The presence of unknown impurities can inhibit catalysts or lead to unwanted side products.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • BenchChem. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine.
  • Sciencemadness Discussion Board. (2010, January 13). removal of pyridine.
  • Hordiyenko, O. V., et al. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • ChemicalBook. (2026, January 13). 2-Methyl-5-nitropyridine.
  • BenchChem. (n.d.). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • J&K Scientific. (2018, November 27). 2-Methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine synthesis.
  • Chem-Impex. (n.d.). 2-Methyl-5-nitropyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-5-nitropyridine 21203-68-9.
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Methyl-5-nitroaniline Hydrate.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.

Sources

Technical Support Center: Optimizing Catalytic Reduction of 2-Methyl-5-nitropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-aminopyridine via the reduction of 2-Methyl-5-nitropyridine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this critical synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize for success.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for reducing 2-Methyl-5-nitropyridine HCl?

A1: The most prevalent and scalable method is catalytic hydrogenation. This technique utilizes a heterogeneous catalyst, typically Palladium on carbon (Pd/C), in the presence of a hydrogen source to selectively reduce the nitro group to an amine.[1][2] This method is favored for its high chemoselectivity, meaning it targets the nitro group while generally preserving other functional groups and the pyridine ring itself.[3][4]

Q2: My reaction is sluggish or stalls completely. What is the most likely cause?

A2: A stalled reaction is frequently due to catalyst poisoning. Palladium-based catalysts are highly susceptible to deactivation by various substances, even at trace levels.[5] Common culprits include sulfur-containing impurities in reagents or solvents, or even strong inhibition by the nitrogen-containing product, 2-Methyl-5-aminopyridine, which can adsorb strongly to the catalyst surface.[5]

Q3: Besides catalytic hydrogenation with H₂ gas, what other reducing agents can be used?

A3: While catalytic hydrogenation is common, other methods exist. Catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate (N₂H₄·H₂O) with a Pd/C catalyst is a powerful alternative that avoids the need for high-pressure hydrogenation equipment.[6] Other metal-based reductions, such as with iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid), provide mild conditions and can be useful when other reducible groups are present.[1]

Q4: How stable is the product, 2-Methyl-5-aminopyridine?

A4: 2-Methyl-5-aminopyridine is generally stable under normal conditions. However, like many anilines and aminopyridines, it can be sensitive to air and light over long periods, potentially leading to discoloration through oxidation. It is best stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

Q5: What analytical techniques are best for monitoring this reaction?

A5: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on conversion and can help identify volatile byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification of the starting material, product, and any non-volatile impurities or intermediates.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying intermediates if they accumulate in sufficient concentration.[8]

Optimizing Reaction Temperature: A Deeper Dive

The reaction temperature is a critical parameter that directly influences reaction rate, selectivity, and impurity profile. It is not merely a number to be set but a tool to control the reaction's outcome. The goal is to find the "sweet spot" that ensures a reasonable reaction time without compromising yield or purity.

The Role of Temperature
  • Kinetics: As a general rule, increasing the temperature increases the reaction rate. For a sluggish reduction, a modest increase in temperature can often overcome the activation energy barrier, leading to faster conversion.

  • Selectivity: Temperature can significantly impact selectivity.[9] In the reduction of a nitropyridine, potential side reactions include the over-reduction of the pyridine ring to a piperidine ring or the formation of dimeric azo/azoxy species.[10] Excessively high temperatures can promote these undesired pathways.[11]

  • Catalyst Stability: High temperatures can lead to catalyst sintering (where metal nanoparticles agglomerate, reducing surface area and activity) or coking (fouling of the catalyst surface with carbonaceous deposits).[5]

Recommended Temperature Strategy

A systematic approach is recommended. Start the reaction at a lower temperature (e.g., room temperature to 40°C) and monitor its progress. If the reaction is too slow, gradually increase the temperature in increments (e.g., 10°C) while continuing to monitor. This allows you to find the minimum temperature required for efficient conversion, thereby minimizing the risk of side reactions.[11]

Troubleshooting Guide: Temperature-Related Issues

Problem Symptoms Potential Cause (Temperature-Related) Recommended Solution
Incomplete Reaction Starting material persists even after extended reaction times.Temperature Too Low: The reaction lacks sufficient thermal energy to overcome the activation barrier.Gradually increase the reaction temperature by 10-20°C and continue monitoring by TLC or HPLC.[9]
Low Yield with Byproducts TLC/HPLC shows multiple spots; isolated yield is poor despite full conversion.Temperature Too High: Promotes side reactions like ring hydrogenation or formation of dimeric impurities.Lower the reaction temperature. If the reaction becomes too slow, consider increasing catalyst loading or hydrogen pressure as an alternative to higher heat.[5]
Formation of Tar The reaction mixture darkens significantly, and a black, insoluble material forms.Excessive Temperature: Leads to decomposition of the starting material, intermediates, or product.[11]Immediately reduce the temperature. It is crucial to maintain strict temperature control, especially for sensitive substrates. Run the reaction at the lowest effective temperature.
Reaction Stalls After Initial Activity The reaction proceeds initially but then stops before completion.High Localized Temperature: Poor stirring can create "hot spots" on the catalyst surface, leading to rapid catalyst deactivation or coking.Improve stirring efficiency. Ensure the catalyst is well-suspended. Consider lowering the temperature to achieve a more controlled reaction rate.[5]

Experimental Protocol & Workflow

General Protocol for Pd/C-Catalyzed Hydrogenation of 2-Methyl-5-nitropyridine HCl

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Methyl-5-nitropyridine HCl (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (typically 1-5 mol% Pd)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr-type hydrogenator or a flask with a balloon of H₂

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Charge reactor with 2-Methyl-5-nitropyridine HCl and solvent prep2 Carefully add Pd/C catalyst under inert atmosphere prep1->prep2 react1 Seal reactor and purge with N₂ then H₂ react2 Pressurize with H₂ (e.g., 50 psi) react1->react2 react3 Heat to target temperature (e.g., 30-50°C) with vigorous stirring react2->react3 react4 Monitor H₂ uptake and reaction progress (TLC/HPLC) react3->react4 work1 Cool to RT and vent H₂. Purge with N₂ work2 Filter catalyst through Celite®. Wash pad with solvent work1->work2 work3 Concentrate filtrate under reduced pressure work2->work3 work4 Purify crude product (e.g., recrystallization or chromatography) work3->work4 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup G Start Start: Low Yield or Purity Issue Check_Conversion Is reaction complete? (Check by TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete No Complete Reaction Complete Check_Conversion->Complete Yes Troubleshoot_Incomplete Potential Causes: - Temp too low - Catalyst poisoned - Insufficient H₂ Incomplete->Troubleshoot_Incomplete Check_Purity Is product purity low? (Byproducts observed) Complete->Check_Purity Action_Incomplete Action: 1. Increase Temp by 10-20°C 2. Use fresh/more catalyst 3. Check H₂ supply Troubleshoot_Incomplete->Action_Incomplete Pure High Purity, Low Yield Check_Purity->Pure No Impure Low Purity Check_Purity->Impure Yes Troubleshoot_Pure Potential Causes: - Mechanical loss during workup - Product volatility Pure->Troubleshoot_Pure Troubleshoot_Impure Potential Causes: - Temp too high - Reaction time too long Impure->Troubleshoot_Impure Action_Pure Action: 1. Optimize filtration/extraction 2. Careful solvent removal Troubleshoot_Pure->Action_Pure Action_Impure Action: 1. Lower reaction temperature 2. Reduce reaction time Troubleshoot_Impure->Action_Impure

Caption: Troubleshooting workflow for low yield/purity.

References

  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate.
  • Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria.
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing).
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine | Request PDF. ResearchGate.
  • 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal.
  • Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. Benchchem.
  • ANALYTICAL METHODS. ATSDR.

Sources

Minimizing side reactions when using 2-Methyl-5-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-5-nitropyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the use of this versatile reagent. Our goal is to empower you with the knowledge to anticipate and minimize side reactions, ensuring the success of your experiments.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific challenges you may encounter during your synthetic work with 2-Methyl-5-nitropyridine hydrochloride. Each entry details the potential problem, its underlying chemical cause, and provides actionable protocols to mitigate the issue.

Q1: I am attempting to reduce the nitro group of 2-Methyl-5-nitropyridine, but I'm observing a complex mixture of byproducts and incomplete conversion. What is causing this and how can I achieve a clean reduction to 2-Methyl-5-aminopyridine?

A1: The Challenge of Nitro Group Reduction

The reduction of aromatic nitro groups, while a common transformation, can be prone to side reactions if not carefully controlled. The process proceeds through several intermediates, namely nitroso and hydroxylamine species.[1] The accumulation of these reactive intermediates can lead to the formation of undesired dimeric byproducts such as azoxy and azo compounds.[2][3]

Causality and Mechanism:

Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound, which can be further reduced to the azo compound and eventually to the desired amine. However, if the reduction of the intermediates to the amine is slower than their condensation, a significant amount of these colored impurities will be formed.

dot

Caption: Desired vs. Side Reaction Pathways in Nitro Group Reduction.

Mitigation Strategies and Protocols:

To favor the formation of the desired amine, it is crucial to maintain a low concentration of the nitroaromatic starting material and its intermediates throughout the reaction. This can be achieved through a fed-batch approach.

Protocol: Fed-Batch Catalytic Hydrogenation

  • Catalyst Preparation: In a suitable reaction vessel, suspend Palladium on carbon (Pd/C, 5-10 mol%) in a solvent such as methanol or ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., balloon or H₂ line).

  • Fed-Batch Addition: Dissolve the 2-Methyl-5-nitropyridine hydrochloride in a minimal amount of the reaction solvent. Add this solution to the reaction vessel dropwise over a period of 2-4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: The resulting solution containing 2-Methyl-5-aminopyridine can be purified by crystallization or column chromatography. A common method involves adjusting the pH of the aqueous solution to precipitate the product, followed by filtration and washing.[4]

ParameterRecommended ConditionRationale
Catalyst Pd/C, Raney NickelHigh activity and selectivity for nitro group reduction.
Solvent Methanol, EthanolGood solubility for the starting material and product.
Temperature Room Temperature to 40°CMild conditions to minimize side reactions.
**Pressure (H₂) **1 atm (balloon) to 50 psiSufficient for hydrogenation without requiring specialized high-pressure equipment.
Addition Rate 2-4 hoursMaintains a low concentration of reactive intermediates.
Q2: I am trying to perform a reaction on another part of the 2-Methyl-5-nitropyridine molecule, but the methyl group is being oxidized to a carboxylic acid. How can I prevent this unwanted oxidation?

A2: Preventing Over-oxidation of the Methyl Group

The methyl group at the 2-position of the pyridine ring is susceptible to oxidation, particularly under harsh reaction conditions, leading to the formation of 5-nitro-2-picolinic acid. This is a common side reaction when performing other transformations that require oxidizing agents or elevated temperatures.[5][6]

Causality and Mechanism:

The pyridine ring, especially when substituted with an electron-withdrawing nitro group, can activate the adjacent methyl group towards oxidation. Strong oxidizing agents or prolonged reaction times can lead to the complete oxidation of the methyl group to a carboxylic acid.

dot

Caption: Competing reaction pathways for 2-Methyl-5-nitropyridine.

Mitigation Strategies and Protocols:

The key to preventing this side reaction is to use milder reaction conditions and avoid strong oxidizing agents.

General Recommendations:

  • Temperature Control: Conduct your reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reagent Selection: If your desired transformation requires an oxidant, choose a milder and more selective reagent. For example, if you intend to oxidize the methyl group to an aldehyde, use selenium dioxide (SeO₂) instead of stronger agents like potassium permanganate.[5]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further oxidation.

  • Protecting Groups: In some cases, it may be necessary to protect other functional groups in the molecule to prevent their reaction under the desired transformation conditions.

Protocol: Purification to Remove Carboxylic Acid Impurity

If the carboxylic acid byproduct does form, it can often be removed by an acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate solution). The acidic carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.

  • Separation: Separate the organic and aqueous layers.

  • Isolation: The desired, less acidic product will remain in the organic layer, which can then be dried and concentrated.

Q3: During a nucleophilic aromatic substitution (SNAr) reaction with an amine, I am getting low yields and multiple products. What are the likely side reactions and how can I improve the selectivity?

A3: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Methyl-5-nitropyridine is activated towards nucleophilic aromatic substitution, typically at the position ortho or para to the electron-withdrawing nitro group. However, side reactions can occur, leading to reduced yields and complex product mixtures.

Causality and Potential Side Reactions:

  • Formation of Isomers: While substitution is generally directed by the nitro group, reactions with certain nucleophiles or under suboptimal conditions can lead to the formation of isomeric products.

  • Reaction with Solvent: If the solvent is nucleophilic (e.g., alcohols), it may compete with the desired nucleophile, leading to the formation of ether or alkoxy byproducts.

  • Di-substitution: In cases where a leaving group is present on the ring (e.g., 2-chloro-5-nitropyridine), a second substitution may occur, though this is less common with 2-methyl-5-nitropyridine itself unless the methyl group is first functionalized.

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Sources

Storage conditions to prevent degradation of 2-Methyl-5-nitropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-5-nitropyridine HCl (CAS: 21203-68-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical organic synthesis intermediate. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This guide provides in-depth answers, troubleshooting advice, and practical protocols to prevent and address potential degradation issues.

Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the optimal storage conditions for 2-Methyl-5-nitropyridine HCl?

The key to preventing degradation is to control the compound's environment. Based on the properties of pyridine derivatives and hydrochloride salts, the following conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area at a consistent, controlled room temperature.[1] Avoid extreme heat and direct sources of ignition, as high temperatures can lead to decomposition.[2][3]

  • Atmosphere: Keep the container tightly sealed to minimize exposure to air and moisture.[2] For long-term storage or for particularly sensitive applications, consider storing under an inert gas like argon or nitrogen.

  • Light: Protect the compound from light by storing it in an amber or opaque container in a dark place, such as a cabinet.[2][4] Pyridine derivatives can be light-sensitive.

  • Moisture: This is a critical factor. Store in a dry environment, preferably in a desiccator, especially in humid conditions. Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[5]

Q2: Why is moisture exposure a significant concern for this compound?

2-Methyl-5-nitropyridine HCl is a hydrochloride salt. The chloride ion is highly electronegative and can attract water molecules through hydrogen bonding.[6][7] This hygroscopicity can lead to several issues:

  • Physical Changes: The compound, which should be a light yellow to brown crystalline powder, can become sticky, oily, or even liquefy into a "goo" or sludge upon absorbing moisture.[8][9][10]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation reactions, leading to the formation of impurities.

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to significant errors in weighing for reactions or analytical standards.

Q3: What are the visible signs of degradation in 2-Methyl-5-nitropyridine HCl?

Regular visual inspection is the first line of defense in quality control. Be alert for the following changes, which indicate potential degradation:

ObservationPotential CauseRecommended Action
Change in Color Darkening (e.g., from light brown to dark brown/black)Photodegradation or thermal stress.
Change in Consistency Caking, clumping, oily or syrupy appearanceMoisture absorption (hygroscopicity).
Partial Liquefaction Significant moisture absorption.The product quality is likely compromised.

If you observe any of these signs, it is crucial to perform an analytical purity check (e.g., via HPLC) before using the material.

Q4: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this exact molecule require detailed study, degradation of related pyridine and nitroaromatic compounds typically involves several mechanisms:[11]

  • Reduction of the Nitro Group: The nitro group (-NO₂) is susceptible to reduction, especially in the presence of reducing agents or certain metals, which would form an amino group (-NH₂).[12]

  • Hydrolysis: Although the pyridine ring is generally stable, prolonged exposure to acidic or basic conditions, potentially exacerbated by moisture, could promote hydrolysis.

  • Oxidation: The methyl group (-CH₃) can be oxidized to a carboxylic acid. The compound should be stored away from strong oxidizing agents.[2]

  • Photodegradation: UV or visible light can provide the energy to initiate degradation reactions, often leading to complex mixtures of byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the handling and use of 2-Methyl-5-nitropyridine HCl.

Issue 1: The compound has become clumpy and difficult to handle.
  • Probable Cause: This is a classic sign of moisture absorption due to improper storage. The container may not have been sealed tightly, or it was stored in a humid environment.

  • Solution:

    • Drying: Attempt to dry the material under a high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40°C) can be effective, but be cautious as heat can also cause degradation.

    • Purity Verification: After drying, the material's purity must be re-assessed using an appropriate analytical method like HPLC or NMR to ensure no chemical degradation has occurred.

    • Preventative Action: Store the material in a desiccator immediately after drying and ensure the container lid is securely tightened after each use.

Issue 2: HPLC analysis shows a new, significant impurity peak that was not present previously.
  • Probable Cause: The compound has undergone chemical degradation. The identity of the impurity can provide clues to the cause. For example, a more polar impurity might suggest oxidation or hydrolysis.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow to diagnose and resolve this issue.

G Troubleshooting Workflow for Impurity Detection cluster_0 cluster_1 Investigation cluster_2 Hypothesis cluster_3 Action observe New impurity peak observed in HPLC check_storage Review Storage Conditions: - Light exposure? - High temperature? - Improper seal? observe->check_storage review_handling Review Handling Procedures: - Cross-contamination? - Incompatible solvent exposure? observe->review_handling photo Photodegradation check_storage->photo thermal Thermal Degradation check_storage->thermal hydrolysis Hydrolysis / Moisture check_storage->hydrolysis contamination Contamination review_handling->contamination retest Re-test a new, sealed vial from the same lot photo->retest thermal->retest hydrolysis->retest contamination->retest purify Attempt purification (e.g., recrystallization) if feasible retest->purify If new vial is pure discard Discard compromised material and use a new lot retest->discard If new vial is also impure update_sop Update storage/handling SOPs purify->update_sop discard->update_sop

Caption: Troubleshooting Workflow for Impurity Detection

Experimental Protocols
Protocol 1: Visual Inspection and Handling Best Practices

This protocol ensures the material is handled in a way that minimizes degradation risk.

  • Preparation: Before opening, allow the container to equilibrate to room temperature, especially if stored in a cooler location. This prevents condensation of atmospheric moisture on the cold powder.

  • Environment: Whenever possible, handle the compound in a glove box with a dry, inert atmosphere. If a glove box is unavailable, work quickly in an area with low humidity.

  • Visual Check: Open the container and immediately observe the contents. Note the color, consistency, and whether the powder is free-flowing. Compare against the certificate of analysis or a fresh sample.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid using tools that may have been used for oxidizing or reducing agents.

  • Resealing: Immediately after dispensing, securely tighten the container cap. For extra protection, wrap the cap with paraffin film.

  • Storage: Promptly return the container to its designated storage location (e.g., a desiccator in a dark cabinet).

Protocol 2: Forced Degradation (Stress Testing) Study Setup

This protocol is used to intentionally degrade the compound to understand its stability profile, which is a common practice in pharmaceutical development.[13][14]

  • Stock Solution Preparation: Prepare a stock solution of 2-Methyl-5-nitropyridine HCl in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C. Also, place a sample of the solid powder in the oven.

    • Photolytic Degradation: Expose a sealed quartz vial of the stock solution to a photostability chamber with a light source (e.g., UV lamp).

    • Control: Keep a sealed vial of the stock solution at the recommended storage conditions.

  • Incubation: Keep all samples (except the control) under their respective stress conditions for a defined period (e.g., 24, 48, or 72 hours).

  • Sampling and Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acid and base samples before injection if necessary.

    • Analyze all samples, including the control, by a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. A loss of the main peak area and the appearance of new peaks indicate degradation. This helps identify which conditions are most detrimental to the compound's stability.

References
  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-Hydroxy-4-methyl-5-nitropyridine.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Sdfine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2025, November 6).
  • ChemScene. 2-Methyl-5-nitropyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Loba Chemie.
  • Request PDF. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • Thermo Fisher Scientific. (2012, March 7).
  • TCI Chemicals. (2024, December 9).
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine.
  • Chem-Impex. (n.d.). 2-Methyl-5-nitropyridine.
  • Reddit. (2018, August 3).
  • Columbia Academic Commons. (2013, November 22).
  • Atmospheric Chemistry and Physics. (2022, March 28).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.
  • ChemicalBook. (n.d.). 2-Methyl-5-nitropyridine | 21203-68-9.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-5-nitropyridine 21203-68-9.
  • Amazon S3. (n.d.).
  • ScienceDirect. (n.d.).

Sources

Technical Support: Resolving pH & Reactivity Issues with 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving pH issues in reactions with 2-Methyl-5-nitropyridine hydrochloride Content type: Technical Support Guide

Executive Summary & Chemical Profile[1][2]

2-Methyl-5-nitropyridine hydrochloride (CAS: 21203-68-9 (free base)) presents a unique dual-reactivity profile that often leads to experimental failure if pH is not rigorously controlled.

  • The "Trap": Users often treat this compound simply as a "substituted pyridine." However, the strong electron-withdrawing nature of the 5-nitro group significantly lowers the basicity of the ring nitrogen (making the salt easy to hydrolyze) while simultaneously increasing the acidity of the 2-methyl protons (making them susceptible to unwanted deprotonation/polymerization).

  • Critical Parameter: The success of your reaction—whether it is a reduction, condensation, or substitution—depends entirely on the protonation state of two sites: the pyridine nitrogen and the methyl carbon.

Chemical Species at Varying pH[2][3][4][5][6]
  • pH < 1: Fully Protonated Cation (Stable, water-soluble).

  • pH ~3–4: Equilibrium Transition.

  • pH > 6: Neutral Free Base (Lipophilic, precipitates from water).

  • pH > 12: Potential for Methyl Deprotonation (Reactive carbanion).

Troubleshooting Guide (Symptom-Based)

Scenario A: "My reaction yield is near zero, and I see unreacted starting material."

Diagnosis: Incorrect Protonation State. If you are performing a nucleophilic substitution or a condensation reaction using the hydrochloride salt directly without adding a base, the pyridine nitrogen remains protonated.

  • The Mechanism: The protonated nitrogen is highly electron-deficient. While this activates the ring for nucleophilic attack, it often deactivates the nucleophile (by proton transfer) or prevents the coordination required for metal-catalyzed cross-couplings.

  • The Fix: You must neutralize the salt before or in situ to release the free base.

    • See Protocol 1: Free Base Liberation.

Scenario B: "I tried to extract the compound, but it remained in the aqueous layer."

Diagnosis: pH Insufficiently Basic. Unlike simple pyridine (pKa ~5.2), the 5-nitro group lowers the pKa of the conjugate acid to approximately 1.5–2.5. However, relying on a neutral pH (7) for extraction can be risky due to buffering effects.

  • The Fix: Adjust the aqueous phase to pH 9–10 prior to extraction. This ensures >99.9% of the species is in the neutral, organic-soluble form.

Scenario C: "The reaction mixture turned black/tarry upon adding strong base."

Diagnosis: Uncontrolled Deprotonation (Oligomerization). The 2-methyl protons in 5-nitro-2-picoline are "pseudo-benzylic" and highly acidic due to the electron-withdrawing nitro group. Strong bases (e.g., NaH, LDA, or even excess NaOH at high temps) can deprotonate the methyl group, leading to rapid self-condensation (oxidative dimerization).

  • The Fix: Use milder bases (e.g., Carbonates, Bicarbonates) for neutralization. If a strong base is required for a specific reaction, use low temperatures (-78°C to 0°C) and exclude oxidants.

Frequently Asked Questions (FAQs)

Q1: Can I use the hydrochloride salt directly in reduction reactions (e.g., Fe/AcOH or H2/Pd)? A: Yes. For reductions of the nitro group to the amine, the acidic environment is often beneficial or at least tolerated. The HCl salt is actually more stable for storage. However, if using catalytic hydrogenation, ensure the HCl does not poison your catalyst; adding a scavenger like Sodium Acetate can help.

Q2: How do I remove the HCl without causing precipitation issues? A: You cannot avoid precipitation if the concentration is high; the free base is poorly soluble in water. This is a feature, not a bug.

  • Strategy: Neutralize in a biphasic system (Water/DCM or Water/Ethyl Acetate). As the base (e.g., NaHCO3) neutralizes the HCl in the water layer, the free base immediately partitions into the organic layer, preventing solid crash-out and handling losses.

Q3: What is the pKa of the reaction? A:

  • Pyridine Nitrogen (Conjugate Acid): Estimated pKa ~ 2.0 (The nitro group drops it significantly from pyridine's 5.2).

  • Methyl Protons: Estimated pKa ~ 28–30 (Acidified by the nitro group).

Visualizing the pH Strategy

The following diagram illustrates the species distribution and the correct workflow for handling the hydrochloride salt.

pH_Strategy Salt Starting Material: 2-Methyl-5-nitropyridine HCl (Water Soluble, pH < 2) Neutralization Neutralization Step (Add 10% Na2CO3 or NaOH) Salt->Neutralization Adjust pH Reaction_Red Pathway A: Reduction (Nitro -> Amine) Compatible with Acid/Salt Salt->Reaction_Red Direct Use OK Biphasic Biphasic System Formed (Aq. pH > 9 | Org. Solvent) Neutralization->Biphasic Add DCM/EtOAc Precipitate Precipitate (Solid) (If no organic solvent present) Neutralization->Precipitate Water only FreeBase Free Base Species (Neutral, Lipophilic) Partitions to Organic Layer Biphasic->FreeBase Extraction Reaction_Cond Pathway B: Condensation/Coupling (Requires Free Base) FreeBase->Reaction_Cond Optimal Substrate

Caption: Workflow decision tree for handling 2-Methyl-5-nitropyridine HCl based on intended reaction pathway.

Validated Protocols

Protocol 1: Quantitative Conversion to Free Base (Biphasic Method)

Use this protocol before standard coupling or condensation reactions.

Reagents:

  • 2-Methyl-5-nitropyridine HCl (1.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate (NaHCO3) or 1M NaOH

Step-by-Step:

  • Suspend: Place the HCl salt in a separatory funnel.

  • Solvent Addition: Add the organic solvent (approx. 10 mL per gram of salt). The salt will likely remain suspended.

  • Neutralization: Slowly add the base solution while venting the funnel (CO2 evolution if using bicarbonate).

    • Target pH: Check the aqueous layer.[1][2] It must be pH > 9 .

  • Agitation: Shake vigorously for 2-3 minutes. The solid salt should disappear as it converts to the free base and dissolves in the organic layer.

  • Separation: Drain the organic layer.[3][1]

  • Re-extraction: Extract the aqueous layer once more with fresh solvent to ensure quantitative recovery.

  • Drying: Dry combined organics over MgSO4 or Na2SO4, filter, and concentrate.

Quantitative Data Table: Solubility & Extraction Efficiency

Solvent SystempH of Aq.[1][4] PhaseExtraction Efficiency (%)Notes
Water / DCM2.0 (Acidic)< 5%Salt remains in water.
Water / DCM7.0 (Neutral)~ 95%Good, but risk of equilibrium shift.
Water / DCM 10.0 (Basic) > 99% Optimal. Complete conversion.
Water / Ether10.0 (Basic)~ 90%Solubility in ether is lower than DCM.
Protocol 2: In-Situ Neutralization for Nucleophilic Substitution

Use this when isolating the free base is impractical.

  • Dissolve the HCl salt in the reaction solvent (e.g., DMF, DMSO, or Acetonitrile).

  • Add 2.5 to 3.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).

    • Why 2.5 eq? 1.0 eq to neutralize the HCl, 1.0-1.5 eq to act as the proton scavenger for the substitution reaction.

  • Stir for 15 minutes at Room Temperature before adding the nucleophile.

References

  • Nitration and Neutralization Protocols. Source: Google Patents. Method for preparing 2-chloro-5-nitropyridine (CN102040554A). [2]

Sources

Validation & Comparative

HPLC Method Development for 2-Methyl-5-nitropyridine Hydrochloride Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-5-nitropyridine hydrochloride (2-M-5-NP HCl) is a highly versatile building block in pharmaceutical synthesis and fine chemical manufacturing[1]. Ensuring its purity is critical, as trace isomeric impurities (e.g., 2-methyl-3-nitropyridine) or residual starting materials can catastrophically impact downstream reaction yields. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges due to its highly polar, basic, and electron-deficient aromatic nature.

This guide objectively compares three distinct chromatographic methodologies—Standard RP-HPLC, Orthogonal RP-HPLC, and HILIC—providing causality-driven insights and self-validating protocols to establish a highly reliable purity assay.

Analyte Profiling & Causality in Method Design

To design an effective separation strategy, we must first deconstruct the analyte's physicochemical properties and understand the causality behind its chromatographic behavior:

  • The Pyridine Nitrogen (Silanol Interactions): The basic nitrogen in a standard pyridine ring has a pKa around 5.2. However, the strongly electron-withdrawing nitro group at the 5-position lowers this pKa significantly (estimated ~1.5–2.5). In standard acidic mobile phases, this nitrogen is protonated, leading to secondary ion-exchange interactions with ionized residual silanols on silica-based columns. This slow-kinetics interaction is the primary cause of peak tailing in pyridine derivatives[2].

  • The Nitroaromatic Ring (π-Acceptor): The electron-deficient ring acts as a strong π-acceptor. This opens the door for orthogonal selectivity mechanisms beyond simple hydrophobic partitioning, allowing for targeted resolution of structurally similar impurities.

  • The Hydrochloride Salt Form (Polarity): As a hydrochloride salt, 2-M-5-NP HCl is highly polar and water-soluble. In traditional Reversed-Phase HPLC (RP-HPLC), highly polar salts often suffer from poor retention, eluting dangerously close to the void volume (

    
    ), which compromises integration and accuracy.
    

SelectivityMechanisms Analyte 2-Methyl-5-nitropyridine HCl (Polar, Basic, Aromatic) C18 BEH C18 Column Hydrophobic Partitioning Moderate Tailing Risk Analyte->C18 RP-HPLC Phenyl Phenyl-Hexyl Column π-π Interactions High Aromatic Selectivity Analyte->Phenyl RP-HPLC HILIC HILIC Amide Column Hydrogen Bonding Optimal Salt Retention Analyte->HILIC Normal Phase

Caption: Chromatographic interaction mechanisms for 2-Methyl-5-nitropyridine HCl.

Comparative Column & Methodology Analysis

To establish the optimal purity assay, we systematically compared three distinct chromatographic methodologies using a mobile phase buffered with 20 mM ammonium acetate, which is proven to provide excellent pH control and LC-MS compatibility for pyridine hydrochloride drugs.

  • Method A: Standard RP-HPLC (BEH C18) The industry-standard approach utilizes a Bridged Ethylene Hybrid (BEH) C18 column. The hybrid particle technology reduces silanol activity, mitigating tailing. However, retention relies solely on the weak hydrophobicity of the methyl group and the aromatic ring, resulting in early elution.

  • Method B: Orthogonal RP-HPLC (Phenyl-Hexyl) By substituting the C18 phase with a Phenyl-Hexyl stationary phase, we introduce π-π interactions. The electron-rich phenyl phase acts as a π-donor to the electron-deficient nitropyridine ring. This orthogonal mechanism dramatically improves resolution from structurally similar aliphatic or non-aromatic impurities.

  • Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC operates via a water-enriched layer on a polar stationary phase (e.g., Amide). Because 2-M-5-NP HCl is a polar salt, it partitions highly effectively into this aqueous layer, providing massive retention gains and excellent peak symmetry compared to RP-HPLC.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three methodologies when separating 2-M-5-NP HCl from a closely related hypothetical impurity (2-methylpyridine).

ParameterMethod A: BEH C18Method B: Phenyl-HexylMethod C: HILIC Amide
Retention Mechanism Hydrophobic PartitioningHydrophobic + π-πPolar Partitioning / H-Bonding
Retention Time (min) 3.85.27.5
Tailing Factor (

)
1.451.151.02
Theoretical Plates (

)
6,5008,20011,500
Resolution (

)
2.14.56.8
Suitability for Salt Form Marginal (Elutes near

)
ModerateOptimal

Experimental Protocol: Self-Validating HILIC Method

Based on the comparative data, the HILIC Amide method offers the most robust performance for the hydrochloride salt form. Implementing Quality-by-Design (QbD) principles ensures a robust, reproducible assay suitable for stringent pharmaceutical quality control[2]. Below is the optimized, self-validating protocol.

Workflow A Analyte Profiling 2-M-5-NP HCl B Column Screening C18 vs Phenyl vs HILIC A->B C Mobile Phase Optimization Buffer pH & Organic Ratio B->C D Performance Evaluation System Suitability C->D E Method Validation ICH Q2(R1) Guidelines D->E

Caption: Workflow for 2-Methyl-5-nitropyridine HCl HPLC method development.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.54 g of ammonium acetate in 1000 mL of LC-MS grade water to yield a 20 mM solution. Adjust to pH 5.0 using dilute glacial acetic acid. Causality: pH 5.0 ensures the pyridine nitrogen remains in a consistent ionization state while maximizing the buffering capacity of the acetate.

  • Organic (Mobile Phase B): 100% LC-MS Grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: HILIC Amide (150 mm × 4.6 mm, 3.5 µm).

  • Isocratic Elution: 15% Mobile Phase A / 85% Mobile Phase B. (Note: In HILIC, high organic content promotes retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm (optimized for the nitroaromatic chromophore)[3].

  • Injection Volume: 5 µL.

Step 3: Sample Preparation
  • Diluent: Acetonitrile:Water (85:15, v/v). Causality: Matching the diluent to the mobile phase prevents peak distortion and solvent shock at the column head.

  • Standard Solution: Accurately weigh 10 mg of 2-M-5-NP HCl reference standard and dissolve in 100 mL of diluent to achieve a working concentration of 100 µg/mL.

Step 4: System Suitability Testing (SST) - Self-Validation

Before analyzing unknown batches, the system must self-validate to guarantee trustworthiness. Inject the standard solution in six replicates. The analytical run is only permitted to proceed if the following criteria are met[3]:

  • Precision: %RSD of peak area ≤ 2.0%.

  • Peak Symmetry: Tailing Factor (

    
    ) ≤ 1.5.
    
  • Efficiency: Theoretical Plates (

    
    ) ≥ 5,000.
    

Conclusion

While standard C18 columns can be forced to analyze 2-Methyl-5-nitropyridine hydrochloride, understanding the underlying causality of its chemical structure reveals that alternative mechanisms—specifically π-π interactions (Phenyl-Hexyl) or polar partitioning (HILIC)—yield vastly superior analytical performance. For polar hydrochloride salts, HILIC provides the ultimate combination of retention, peak symmetry, and resolution, ensuring uncompromising data integrity for pharmaceutical development.

References

  • [1] Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange | The Journal of Organic Chemistry. ACS Publications. URL:[Link]

  • Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Techniqu. Longdom Publishing. URL:[Link]

  • [2] Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. URL: [Link]

Sources

Comparing reactivity of 2-Methyl-5-nitropyridine hydrochloride vs free base

[1]

Executive Summary: The Decision Matrix

For researchers in medicinal chemistry and agrochemical synthesis, the choice between 2-Methyl-5-nitropyridine (Free Base) and its Hydrochloride (HCl) salt is rarely arbitrary.[1] It is a trade-off between kinetic readiness and thermodynamic stability .[1]

FeatureFree Base (CAS 21203-68-9) Hydrochloride Salt
Primary Utility Immediate participation in organometallic or base-catalyzed reactions (e.g., Knoevenagel).[1]Long-term storage; aqueous phase reactions; recrystallization purification.[1]
Shelf Stability Moderate.[1] Prone to oxidation/discoloration over time.[1]High. The crystal lattice energy of the salt stabilizes the pyridine ring.
Solubility High in DCM, EtOAc, Toluene.[2] Low in Water.[1]High in Water, Methanol.[1] Low in non-polar organics.[1]
Acidity (Methyl)

protons are accessible;

(DMSO).[1]
Latent. Requires neutralization (

eq.[1] base) to unmask reactivity.[1]
Handling Irritant solid/oil.[1]Free-flowing powder; generally less volatile.[1]

Part 1: Physicochemical & Reactivity Profile[1]

The Electronic Tug-of-War

The reactivity of 2-methyl-5-nitropyridine is defined by the competition between the electron-withdrawing nitro group (

electron-donating methyl group1
  • The Nitro Effect: The

    
     group at C5 strongly deactivates the ring towards electrophilic attack but activates the C2-methyl group. By withdrawing electron density, it increases the acidity of the methyl protons.
    
  • The Salt Factor: Protonating the pyridine nitrogen (forming the HCl salt) exacerbates this electron deficiency. The pyridinium ion is highly electron-deficient, making the methyl protons more acidic thermodynamically, but the salt itself is kinetically inert to nucleophiles until deprotonated.

Solubility & Phase Transfer
  • Free Base: Lipophilic.[1] Ideal for reactions in anhydrous organic solvents (DCM, THF) where water must be excluded, such as lithiation or anhydrous condensations.

  • HCl Salt: Hydrophilic.[1] Ideal for aqueous workups or reactions in polar protic solvents (MeOH, Water). Critical Note: If using the salt in an organic reaction, you must perform an in situ free-basing step (e.g., adding

    
     or 
    
    
    ), which generates an equivalent of inorganic salt that may complicate purification.

Part 2: Reactivity Pathways & Mechanisms[1]

Pathway A: Methyl Group Functionalization (Knoevenagel & Oxidation)

The C2-methyl group is "pseudo-benzylic" and acidic.[1]

  • Mechanism: Base deprotonates the methyl group to form a resonance-stabilized enamine-like anion.[1]

  • Base vs. Salt:

    • Using Free Base: Reaction initiates immediately upon addition of catalytic base (e.g., Piperidine, DBU).

    • Using HCl Salt: The first equivalent of base is sacrificed to neutralize the HCl. If you use a catalytic amount of base with the salt, the reaction will not proceed because the catalyst is quenched.

Pathway B: Nitro Group Reduction

Both forms can be reduced to 2-amino-5-methylpyridine (a key intermediate for dyes and drugs).[1]

  • Catalytic Hydrogenation (

    
    ):  The HCl salt is often preferred here.[1] The amine product is basic and can poison the catalyst; the acidic environment of the HCl salt helps prevent this poisoning.
    
  • Iron/Acid Reduction: The HCl salt is naturally compatible with acidic iron reductions.[1]

Part 3: Visualized Reaction Workflows

Diagram 1: Reactivity & Synthesis Decision Tree

ReactivityPathwaysSalt2-Methyl-5-nitropyridineHydrochlorideBase2-Methyl-5-nitropyridine(Free Base)Salt->BaseNeutralization(NaOH/H2O)AnionReactive Carbanion(Enolate-like)Salt->AnionRequires 2 eq. Base(1 eq. neutralizes HCl)Base->SaltHCl/DioxaneBase->AnionDeprotonation(DBU or NaOEt)Amine2-Methyl-5-aminopyridineBase->AmineReduction(H2, Pd/C or Fe/HCl)Acid5-Nitropicolinic AcidBase->AcidOxidation(KMnO4 or SeO2)CondensationStyryl Derivative(Knoevenagel Product)Anion->Condensation+ Ar-CHO(Aldehyde)

Caption: Logical flow for selecting the starting material based on the desired transformation. Note the extra base requirement for the salt path.

Part 4: Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base (Purification/Prep)

Use this when your reaction requires anhydrous non-polar conditions.

  • Dissolution: Suspend 10.0 g of 2-Methyl-5-nitropyridine HCl in 50 mL of distilled water. Stir until fully dissolved (solution will be acidic, pH ~2).

  • Neutralization: Slowly add 2M NaOH solution dropwise while stirring. Monitor pH.

    • Observation: A brown/yellow solid will begin to precipitate as pH passes 7.[1]

    • Endpoint: Continue until pH reaches ~9-10.[1]

  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure to yield the free base as a yellow-brown solid.

    • Yield: Typically >90%.[1]

    • Storage: Store under inert gas (Nitrogen/Argon) in the dark.

Protocol B: Knoevenagel Condensation (Using Free Base)

Target: Synthesis of 2-(2-arylvinyl)-5-nitropyridine.[1]

  • Setup: In a round-bottom flask, dissolve 2-Methyl-5-nitropyridine (Free Base) (1.0 eq) and the aromatic aldehyde (1.0 eq) in Ethanol (5 mL/mmol).

  • Catalyst: Add Piperidine (0.1 eq) or DBU (0.1 eq).

    • Note: If using the HCl salt, you would need 1.0 eq of base plus 0.1 eq catalytic base.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The product is usually less polar than the starting material.

  • Workup: Cool to room temperature. The product often crystallizes out.[1] Filter and wash with cold ethanol.[1][3]

Protocol C: Nitro Reduction (Biocatalytic/Green)

Recent advances utilize Nitroreductase (NR) for mild reduction.[1]

  • System: Phosphate buffer (pH 7.5), 2-Methyl-5-nitropyridine (substrate), and NADPH cofactor.[1]

  • Enzyme: Add E. cloacae Nitroreductase.[1]

  • Reaction: Incubate at 30°C.

    • Advantage:[1][3][4][5][6] High chemoselectivity; the methyl group remains untouched, and no halogenation byproducts occur (unlike Fe/HCl methods).

References

  • Royal Society of Chemistry. Synthetic routes to compounds 5 and 10-19 (Supplementary Information).[1] Retrieved from [Link]

  • Google Patents (WO2020131574A1). Method of reducing aromatic nitro compounds (Biocatalytic Reduction).[1] Retrieved from

  • PubChem. 2-Methyl-5-nitropyridine-3-carboxylic acid (Related pKa Data).[1] Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Analysis of 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of 2-Methyl-5-nitropyridine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We will explore the expected fragmentation patterns, compare ionization techniques, and evaluate alternative analytical methodologies, offering a comprehensive resource for researchers and drug development professionals.

Introduction to the Analytical Challenge

2-Methyl-5-nitropyridine hydrochloride (C₆H₆N₂O₂·HCl) is a substituted pyridine derivative with a molecular weight of 138.12 g/mol for the free base.[2][3] Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various stages of drug development. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a primary tool for this purpose. This guide will focus on predicting and interpreting the mass spectral behavior of this compound and comparing it with other analytical techniques.

Mass Spectrometry Analysis: A Detailed Exploration

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization method is critical and depends on the analyte's properties and the desired information.

Ionization Techniques: A Comparative Overview

For the analysis of 2-Methyl-5-nitropyridine hydrochloride, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV).[4] This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed "fingerprint" of the molecule that is highly valuable for structural confirmation.[4][5]

  • Electrospray Ionization (ESI): A soft ionization technique where the sample in solution is sprayed into a strong electric field, generating protonated molecules ([M+H]⁺).[4] ESI is ideal for obtaining molecular weight information with minimal fragmentation and is well-suited for coupling with liquid chromatography (LC-MS).[4]

The following table summarizes the expected outcomes for each technique with 2-Methyl-5-nitropyridine.

Ionization TechniqueExpected Primary IonFragmentationKey Information Provided
Electron Ionization (EI) Molecular Ion (M⁺˙) at m/z 138ExtensiveStructural Elucidation, Isomer Differentiation
Electrospray Ionization (ESI) Protonated Molecule ([M+H]⁺) at m/z 139Minimal (can be induced)Molecular Weight Confirmation
Predicted Fragmentation Pattern of 2-Methyl-5-nitropyridine

Based on established fragmentation principles for aromatic and nitro-containing compounds, the EI mass spectrum of 2-Methyl-5-nitropyridine is expected to exhibit a series of characteristic fragment ions.[4][6] The fragmentation is primarily driven by the nitro group and the pyridine ring.[4]

Key Predicted Fragmentation Pathways:

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (46 Da) or an oxygen atom (16 Da) from the molecular ion.

  • Loss of a Methyl Radical: Cleavage of the methyl group (15 Da) can occur.

  • Ring Cleavage: The pyridine ring can undergo fragmentation, leading to smaller charged species.

The following diagram illustrates the predicted fragmentation pathway of 2-Methyl-5-nitropyridine under Electron Ionization.

G M [C₆H₆N₂O₂]⁺˙ m/z = 138 (Molecular Ion) F1 [C₆H₆N₂O]⁺˙ m/z = 122 M->F1 -O F2 [C₆H₆N]⁺ m/z = 92 M->F2 -NO₂ F4 [C₅H₅N₂O₂]⁺ m/z = 123 M->F4 -CH₃ F3 [C₅H₃N]⁺˙ m/z = 77 F2->F3 -HCN

Caption: Predicted EI fragmentation of 2-Methyl-5-nitropyridine.

Experimental Protocol: GC-MS Analysis

For a volatile compound like 2-Methyl-5-nitropyridine, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a highly suitable analytical method.[7]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of 2-Methyl-5-nitropyridine hydrochloride in 1 mL of a suitable volatile solvent like methanol or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[4]

    • Oven Program: Start at 80°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.[4]

    • Ion Source Temperature: 230°C.[4]

    • Mass Range: m/z 40-300.[4]

The following diagram outlines the general workflow for GC-MS analysis.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Sample in Volatile Solvent Inject Inject into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Compound by Fragmentation Pattern Spectrum->Identify

Caption: General workflow for GC-MS analysis.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of 2-Methyl-5-nitropyridine hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is a common alternative.[7][8]

Comparative Overview:

ParameterMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by chromatography, detection by m/zSeparation by chromatography, detection by UV absorbance
Selectivity Very High (based on m/z)Moderate to High (based on retention time and UV spectrum)
Sensitivity High to Very HighModerate to High
Structural Information Detailed (from fragmentation)Limited (from UV spectrum)
Quantification ExcellentExcellent
Method Development Can be more complex due to MS parameter optimizationGenerally more straightforward

For routine quality control and quantification where the identity of the compound is already established, HPLC-UV can be a more cost-effective and simpler method.[9] However, for impurity identification and structural confirmation, mass spectrometry is indispensable.

Method Validation Considerations

Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[7] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

A well-validated method ensures the reliability and consistency of the analytical data.[11]

Conclusion

The mass spectrometric analysis of 2-Methyl-5-nitropyridine hydrochloride, particularly using GC-MS with Electron Ionization, provides rich structural information through predictable fragmentation patterns. While ESI is valuable for molecular weight confirmation, EI is superior for structural elucidation. For routine analysis, HPLC-UV presents a viable and often simpler alternative. The choice of analytical technique should be guided by the specific requirements of the analysis, with proper method validation being a critical component for ensuring data integrity in a research and development setting.

References

  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • ChemicalBook. (2026, January 13). 2-Methyl-5-nitropyridine.
  • ChemScene. (n.d.). 2-Methyl-5-nitropyridine.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 5-Methyl-2-nitropyridine.
  • Tokyo Chemical Industry. (n.d.). 2-Methyl-5-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2-methyl-5-nitropyridine.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Fluorochem. (n.d.). 2-Methyl-5-nitropyridin-3-amine.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • SpectraBase. (n.d.). 2-Hydroxy-5-methyl-3-nitropyridine.
  • Benchchem. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • NIST. (n.d.). Pyridine, 2-methyl-.
  • Benchchem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 2-Methyl-5-nitrophenol.
  • NIST. (n.d.). 2-Amino-5-nitropyridine.

Sources

UV-Vis absorption spectra of 2-Methyl-5-nitropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Spectra of 2-Methyl-5-nitropyridine Hydrochloride: A Comparative Technical Guide

Executive Summary

2-Methyl-5-nitropyridine hydrochloride (CAS: 12231-97-5 for the salt; 21203-68-9 for the free base) represents a critical class of electron-deficient heterocyclic building blocks. Widely employed in the synthesis of phosphodiesterase inhibitors, agrochemicals, and azo dyes, its spectroscopic characterization is often oversimplified in general literature.

This guide provides a rigorous analysis of its UV-Vis absorption profile. Unlike standard datasheets, we dissect the pH-dependent solvatochromism that defines this molecule. Researchers must understand that the "hydrochloride" spectrum is essentially the spectrum of the protonated cation (


), which exists in equilibrium with the free base depending on the solvent environment.

Chemical Profile & Chromophore Analysis

The optical properties of 2-Methyl-5-nitropyridine are governed by a "push-pull" electronic system, albeit a weak one compared to amino-pyridines.

  • Acceptor: The nitro group (

    
    ) at position 5 strongly withdraws electron density via induction and resonance.
    
  • Donor: The methyl group (

    
    ) at position 2 acts as a weak inductive donor.
    
  • Core: The pyridine ring provides the aromatic

    
    -system.
    
The Protonation Effect (HCl Salt Formation)

When the free base is converted to the hydrochloride salt, the pyridine nitrogen is protonated. This eliminates the lone pair's contribution to


 transitions but significantly alters the energy of the 

transitions.
  • Free Base:

    
     (Solvent dependent). Exhibits a pale yellow color due to tailing into the visible region.
    
  • Hydrochloride (Protonated): The formation of the pyridinium cation generally induces a hypsochromic (blue) shift in the Charge Transfer (CT) band compared to strong donor-substituted pyridines, but may show a bathochromic (red) shift for the primary

    
     ring transition due to lowering of the LUMO energy.
    

Comparative Analysis: Performance & Alternatives

The following table contrasts 2-Methyl-5-nitropyridine HCl with its free base and a common chloro-analog.

Feature2-Methyl-5-nitropyridine HCl 2-Methyl-5-nitropyridine (Free Base) 2-Chloro-5-nitropyridine
Primary

265 -- 275 nm (Typical Pyridinium band)295 -- 305 nm (Broad CT character)260 -- 270 nm
Molar Absorptivity (

)
High (

)
ModerateHigh
Solubility (UV Solvents) Water, Methanol (High)Acetonitrile, DCM, EthanolDCM, Chloroform
Stability Hygroscopic; prone to hydrolysis in basic mediaStable solid; volatileHydrolytically unstable (Cl displacement)
Detection Utility Best for aqueous HPLC (Acidic mobile phase)Best for organic phase monitoringStandard organic synthesis monitoring

Critical Insight: In unbuffered water, the HCl salt may partially dissociate, leading to a mixed spectrum. Always maintain acidic pH (pH < 2) during measurement to ensure the species is 100% protonated.

Experimental Protocol: Self-Validating Spectral Analysis

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we recommend an In-Situ Acidification Protocol . This method validates the salt spectrum by observing the isosbestic point during titration.

Materials
  • Analyte: 2-Methyl-5-nitropyridine (Free base or HCl salt).

  • Solvent A: Methanol (Spectroscopic Grade).

  • Solvent B: 0.1 M HCl in Methanol.

  • Blank: Pure Methanol.

Step-by-Step Methodology
  • Stock Preparation: Prepare a

    
     solution of the compound in Methanol.
    
  • Baseline Scan: Record the spectrum of the Free Base (or initial salt) from 200 nm to 500 nm against the blank.

  • Acidification: Add

    
     of 1.0 M HCl to the cuvette. Invert to mix.
    
  • Measurement: Record the spectrum immediately. The shift in

    
     confirms the formation of the pyridinium species.
    
  • Validation: Continue adding acid until the spectrum no longer changes. This "limit spectrum" is the true spectrum of the Hydrochloride salt.

Visualizations

Diagram 1: Protonation Equilibrium & Chromophore Shift

This diagram illustrates the structural change that alters the UV-Vis absorption.

Protonation FreeBase Free Base (Neutral) λmax ~300 nm HCl + HCl FreeBase->HCl Transition Electronic Transition Modified (n->π* removed) FreeBase->Transition Lone Pair Available Salt Hydrochloride Salt (Cationic) λmax ~270 nm HCl->Salt Protonation Salt->Transition Spectral Consequence

Caption: The protonation of the pyridine nitrogen stabilizes the non-bonding electrons, typically inducing a blue shift (hypsochromic) in the low-energy transition band.

Diagram 2: Experimental Workflow for Validated Measurement

Workflow Step1 1. Prepare Stock Solution (Methanol, 10^-4 M) Step2 2. Measure Baseline Spectrum (Neutral Form) Step1->Step2 Step3 3. Add Excess HCl (Force Protonation) Step2->Step3 Step4 4. Measure Limit Spectrum (True HCl Salt Form) Step3->Step4 Decision Isosbestic Point Observed? Step4->Decision Decision->Step4 No (Add more acid) End Final Report Decision->End Yes (Data Valid)

Caption: A self-validating workflow ensures that the measured spectrum corresponds to the fully protonated species, eliminating errors from partial dissociation.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2-Amino-5-nitropyridine (Analogous Chromophore). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 5-Methyl-2-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application Guide.[2] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for 2-Methyl-5-nitropyridine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of reference standards and analytical methodologies for 2-Methyl-5-nitropyridine hydrochloride. As a critical intermediate in pharmaceutical and agrochemical synthesis, the accurate determination of its purity and identity is paramount.[1][2][3] This document moves beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions. We will explore the landscape of commercially available reference standards, detail validated analytical workflows for HPLC and GC-MS, and present a self-validating system for qualifying in-house standards. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and practical applicability in a modern analytical laboratory.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Methyl-5-nitropyridine is a versatile heterocyclic compound that serves as a foundational building block in the synthesis of a wide range of complex molecules.[2] Its utility is most pronounced in the pharmaceutical industry, where the pyridine ring is a common scaffold in approved drugs, and the nitro group offers a synthetic handle for further functionalization, such as reduction to an amine.[3] It is also employed in the development of agrochemicals and advanced materials.[4]

The quality of this starting material directly impacts the reaction yield, impurity profile, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are not just a quality control checkpoint but a cornerstone of process development and regulatory compliance. The foundation of any accurate analytical measurement is a reliable reference standard—a highly characterized material against which production batches are compared. This guide provides the technical framework for selecting, validating, and utilizing such standards for 2-Methyl-5-nitropyridine hydrochloride.

Comparative Analysis of Commercial Reference Standards

The selection of a reference standard is the first critical decision in the analytical workflow. A high-quality standard from a reputable supplier ensures traceability and minimizes analytical uncertainty. While many vendors offer 2-Methyl-5-nitropyridine (the free base, CAS: 21203-68-9), the quality and the extent of characterization can vary significantly. It is crucial for the buyer to assume responsibility for confirming the product's identity and purity, as some suppliers provide the material "as-is" without extensive analytical data.[5]

Below is a comparative summary of offerings from various chemical suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the purity and characterization data before use.

Supplier/BrandProduct NameCAS NumberStated Purity/SpecificationAnalytical Method
VertexAI Chemicals 2-Methyl-5-nitropyridine21203-68-9≥99.0%HPLC
Chem-Impex 2-Methyl-5-nitropyridine21203-68-9≥99%GC
ChemScene 2-Methyl-5-nitropyridine21203-68-9≥98%Not Specified
TCI America 2-Methyl-5-nitropyridine21203-68-9≥96.0%GC
Sigma-Aldrich 2-methyl-5-nitropyridine AldrichCPR21203-68-9Not Specified (Sold "as-is")Not Specified

Expert Insight: A purity statement of "≥99.0% (HPLC)" is generally preferable for a pharmaceutical intermediate reference standard over "≥99% (GC)".[1][3] HPLC analysis is performed at lower temperatures, making it suitable for thermally labile compounds, while GC can sometimes cause on-column degradation of nitroaromatic compounds.[6] Furthermore, HPLC can often provide better resolution of closely related impurities. Always prioritize a standard with a comprehensive CoA that includes the chromatogram and spectroscopic data.

Key Analytical Methodologies for Qualification and Quantification

A multi-faceted analytical approach is essential to fully characterize a reference standard for 2-Methyl-5-nitropyridine hydrochloride. Purity is typically assessed by a separation technique like HPLC or GC, while identity is unequivocally confirmed by spectroscopic methods like NMR and Mass Spectrometry.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse method for purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[7] A reversed-phase method is ideal for 2-Methyl-5-nitropyridine hydrochloride, separating the analyte from potential impurities based on hydrophobicity.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chemicals & Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid or Formic Acid (ACS Grade)

    • 2-Methyl-5-nitropyridine Hydrochloride Reference Standard

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any free silanol groups on the column packing, improving peak shape for the basic pyridine nitrogen.[6] For MS compatibility, replace with 0.1% Formic Acid.[8][9]

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Water and Acetonitrile.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase Gradient: 20% B to 80% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 310 nm. Rationale: Nitroaromatic compounds typically have strong UV absorbance at specific wavelengths. A similar compound, 2-Methyl-5-Nitro Imidazole, is detected at 310 nm.[10]

    | Injection Vol. | 10 µL |

  • Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject a blank (diluent), followed by five replicate injections of the Standard Solution for system suitability.

    • Inject the Sample Solution.

    • Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases A & B B Prepare Standard & Sample Solutions A->B D System Suitability (5x Standard Inj.) B->D C Equilibrate C18 Column E Inject Sample D->E SST Passes F Integrate Peaks E->F G Calculate Area % Purity F->G

HPLC Purity Analysis Workflow.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] It provides both chromatographic separation (retention time) and mass spectral data, which offers a high degree of confidence in compound identification.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chemicals & Materials:

    • Dichloromethane or Methanol (GC Grade)

    • 2-Methyl-5-nitropyridine Hydrochloride Sample

  • Solutions Preparation:

    • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. The hydrochloride salt may require neutralization or derivatization for optimal GC performance, but direct injection is often feasible.

  • Chromatographic & MS Conditions:

    Parameter Condition
    Column SH-Rxi-5ms (or equivalent 5% phenyl), 30 m x 0.25 mm ID x 0.25 µm
    Carrier Gas Helium at 1.0 mL/min (constant flow)
    Inlet Temp. 250 °C
    Injection Vol. 1 µL (Split 50:1)
    Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-400 m/z |

  • Analysis:

    • Inject the sample solution.

    • Identify the peak for 2-Methyl-5-nitropyridine based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference library or theoretical fragmentation pattern. The molecular ion (M+) should be observed at m/z 138 for the free base.

GCMS_Workflow Prep Dissolve Sample in Dichloromethane Inject Inject 1µL into GC Inlet Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detect Ions Analyze->Detect Result Generate Chromatogram & Mass Spectrum Detect->Result

GC-MS Identity Confirmation Workflow.
3.3. NMR Spectroscopy for Unambiguous Structural Confirmation

While chromatographic methods assess purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The formation of the hydrochloride salt will cause a downfield shift in the chemical shifts of the ring protons compared to the free base, due to the decreased electron density on the pyridine ring.[12]

Expected ¹H NMR Signals (Free Base): Based on spectral data for related pyridine compounds, the signals for 2-Methyl-5-nitropyridine in a solvent like CDCl₃ would be anticipated in the aromatic region (δ 7.0-9.0 ppm) and a singlet for the methyl group around δ 2.5 ppm.[13] The hydrochloride salt in D₂O or DMSO-d₆ would show protons shifted further downfield.[12] Integration of the proton signals should yield a ratio consistent with the number of protons in the molecule (e.g., 1:1:1 for the ring protons and 3 for the methyl group).[14]

Trustworthiness: A Self-Validating System for In-House Standard Qualification

To ensure the highest level of confidence, laboratories should qualify a new batch of reference material (a secondary standard) against a well-characterized primary standard (e.g., from a pharmacopeia like USP, if available, or a thoroughly vetted commercial source).[15] This process uses orthogonal analytical methods—techniques that rely on different chemical or physical principles—to build a comprehensive and self-validating quality profile.

Validation_Workflow cluster_tests Orthogonal Analytical Tests Primary Primary Reference Standard (PRS) HPLC HPLC Purity (vs. PRS) Primary->HPLC GCMS GC-MS Identity (vs. PRS Spectrum) Primary->GCMS Secondary New Batch of Material (Secondary Standard) Secondary->HPLC Secondary->GCMS NMR NMR Structure Confirmation Secondary->NMR KF Karl Fischer (Water Content) Secondary->KF Result Qualified In-House Reference Standard HPLC->Result GCMS->Result NMR->Result KF->Result

Workflow for Qualifying an In-House Standard.

Expert Insight: By using this workflow, you create a self-validating system. For instance, HPLC confirms the purity relative to the primary standard, GC-MS confirms the identity of the main peak and checks for volatile impurities, NMR provides unambiguous structural confirmation, and Karl Fischer titration quantifies the water content. If all results are concordant and meet pre-defined specifications, the new batch can be confidently qualified as a secondary reference standard for routine use.

Conclusion and Recommendations

The selection and proper use of a reference standard for 2-Methyl-5-nitropyridine hydrochloride are fundamental to achieving accurate and reliable analytical results. This guide has demonstrated that a comprehensive approach, integrating comparative vendor analysis with robust, orthogonal analytical methods, is essential for ensuring the quality of this key synthetic intermediate.

Key Recommendations:

  • Prioritize High-Purity Standards: For pharmaceutical applications, select a reference standard with the highest available purity (≥99.0%), preferably determined by HPLC.[1][3]

  • Demand a Comprehensive CoA: Never accept a reference standard without a lot-specific Certificate of Analysis that includes the method of purity analysis and preferably the corresponding data (e.g., chromatogram).

  • Employ Orthogonal Methods: Use a combination of techniques for in-house qualification. Relying on a single method is insufficient. HPLC is ideal for purity assessment, while GC-MS and NMR are indispensable for identity confirmation.

  • Understand Method Causality: Be aware of why specific parameters are chosen (e.g., mobile phase modifiers, detector wavelengths, column chemistry) to troubleshoot issues and adapt methods for different matrices or related compounds.

By implementing the principles and protocols outlined in this guide, researchers and quality control professionals can build a robust framework for the analysis of 2-Methyl-5-nitropyridine hydrochloride, ensuring data integrity from early development through to commercial manufacturing.

References
  • Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 51984-61-3|2-Methyl-5-nitropyridin-3-amine|BLD Pharm. (n.d.). BLD Pharm.
  • 2-methyl-5-nitropyridine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 2-Methyl-5-nitropyridine. (n.d.). Chem-Impex.
  • 2-Chloro-4-methyl-5-nitropyridine. (n.d.). SpectraBase.
  • 2-Methyl-5-nitropyridine | 21203-68-9. (n.d.). J&K Scientific.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • 2-Methyl-5-nitropyridine 96.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
  • 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Journal of Chemistry.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate. (n.d.). Benchchem.
  • Application Compendium of Comprehensive 2D GC Vol.1-5. (n.d.). Shimadzu.
  • GAS CHROMATOGRAPHY – MASS SPECTROMETRY (GC- MS) ANALYSIS OF ANTIMICROBIAL. (2025). FUDMA Journal of Sciences.
  • USP Reference Standards. (n.d.). United States Pharmacopeia.
  • Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and E. (2025). SAR Journal of Medical Biochemistry.
  • Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2009). ResearchGate.
  • 2-Amino-5-nitropyridine. (n.d.). NIST WebBook.
  • A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate. (n.d.). Benchchem.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. (n.d.). Benchchem.
  • Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. (2021). ResearchGate.
  • 2-Methyl-5-nitropyridine synthesis. (n.d.). ChemicalBook.
  • Separation of (2-Methyl-5-nitrophenyl)guanidine nitrate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • 21203-68-9 | 2-Methyl-5-nitropyridine. (n.d.). ChemScene.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. (n.d.). Benchchem.
  • Integration of Proton NMR Spectra. (2020). Organic Chemistry Data.
  • 2-Methyl-5-hydroxypyridine. (n.d.). PubChem - NIH.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. (n.d.). ResearchGate.

Sources

2-Methyl-5-nitropyridine Hydrochloride vs. 2-Chloro-5-nitropyridine: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal nitropyridine building block is paramount for designing efficient, scalable, and safe synthetic routes. Both 2-Chloro-5-nitropyridine (2-CNP) and 2-Methyl-5-nitropyridine hydrochloride (2-MNP·HCl) are pivotal intermediates in drug discovery, agrochemical development, and materials science. However, their reactivity profiles are fundamentally divergent, governed entirely by the electronic properties of their C2 substituents.

This guide objectively compares their mechanistic pathways, quantitative performance, and provides self-validating experimental protocols to ensure high-fidelity execution in the laboratory.

Mechanistic Causality & Reactivity Profiles

To master these substrates, one must understand the underlying electronic causality that dictates their behavior.

2-Chloro-5-nitropyridine (2-CNP) The C2-chlorine atom is highly activated by the synergistic electron-withdrawing effects of the ortho-pyridine nitrogen and the para-nitro group. This extreme electron deficiency makes 2-CNP a premier electrophile for 1

1[1]. The reaction proceeds via a resonance-stabilized Meisenheimer intermediate, allowing for rapid, kinetically controlled displacement of the chloride ion by amines, thiols, and alcohols under remarkably mild conditions.

2-Methyl-5-nitropyridine Hydrochloride (2-MNP·HCl) Unlike the highly electrophilic chlorine, the C2-methyl group is weakly electron-donating by induction. However, the electron-deficient nitropyridine ring significantly increases the acidity of the benzylic-like methyl protons. This enables base-catalyzed deprotonation to form a reactive enamine/carbanion intermediate, facilitating aldol-type condensations. Furthermore, the methyl group can be selectively oxidized to yield valuable 2[2]. The hydrochloride salt formulation provides superior crystalline stability and aqueous solubility compared to the free base, though it necessitates a stoichiometric neutralization step prior to base-mediated functionalization 3[3].

Reactivity Pathway Visualization

The following diagram maps the divergent synthetic utility of both scaffolds.

Reactivity_Pathways Root Nitropyridine Scaffolds CNP 2-Chloro-5-nitropyridine (Electrophilic C2) Root->CNP MNP 2-Methyl-5-nitropyridine HCl (Acidic C2-Methyl) Root->MNP SNAr SNAr (Addition-Elimination) Meisenheimer Intermediate CNP->SNAr Nucleophilic Attack Oxidation C-H Oxidation / Deprotonation Enamine/Carbanion Intermediate MNP->Oxidation Base / Oxidant Amines N-Aryl Amines (High Yield, Fast) SNAr->Amines Ethers Aryl Ethers (Requires Base) SNAr->Ethers Carboxylic Picolinic Acids (via KMnO4 / Iodine) Oxidation->Carboxylic Styryl Styryl Derivatives (via Aldol Condensation) Oxidation->Styryl

Divergent reactivity pathways of 2-Chloro-5-nitropyridine vs 2-Methyl-5-nitropyridine.

Quantitative Performance Comparison

To objectively evaluate these building blocks, we must compare their typical reaction parameters. The table below synthesizes quantitative data from validated synthetic workflows.

Parameter2-Chloro-5-nitropyridine (2-CNP)2-Methyl-5-nitropyridine HCl (2-MNP·HCl)
Primary Reaction Mode Nucleophilic Aromatic Substitution (

)
C-H Functionalization / Oxidation
Typical Reagents Amines (e.g., morpholine), Phenols,


, Hypervalent Iodine, Aldehydes
Solvent Compatibility Water, Ethanol, DMF, AcetonitrileWater (for salt), Pyridine, Acetonitrile
Reaction Temperature 45 °C – 80 °C (Mild to Moderate)70 °C – 100 °C (Requires thermal driving)
Typical Yields 85% – 98% (Highly efficient)30% – 75% (Substrate/oxidant dependent)
Key Advantage Exceptionally fast kinetics; scalable in pure waterAccess to highly functionalized picolinic acids

Self-Validating Experimental Protocols

The hallmark of a robust methodology is its self-validating nature—incorporating in-process controls and visual cues to ensure mechanistic fidelity. Below are optimized, step-by-step protocols for the primary transformations of each compound.

Protocol A: Aqueous of 2-Chloro-5-nitropyridine (Green Synthesis)

This protocol leverages the hydrophobic effect to drive the


 reaction in water without organic solvents or surfactants, ensuring a highly scalable and environmentally benign process, as detailed in 4[4].

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 4-Methylpiperidine or Morpholine (1.03 equiv)

  • Potassium phosphate tribasic (

    
    ) (1.05 equiv)
    
  • Distilled Water

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add distilled water (approx. 1.5 M relative to the substrate).

  • Base Dissolution: Add

    
     and stir until completely dissolved. Causality Note: The basic environment neutralizes the HCl generated during the substitution, preventing the nucleophilic amine from being deactivated via protonation.
    
  • Nucleophile Addition: Add the amine to the aqueous base solution.

  • Electrophile Addition: Slowly add 2-Chloro-5-nitropyridine dropwise or in small portions over 5 minutes. Causality Note: Gradual addition controls the exothermic formation of the Meisenheimer intermediate and prevents localized overheating.

  • Reaction: Heat the mixture to 45 °C and stir vigorously for 5 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1); the complete consumption of the highly UV-active 2-CNP spot indicates reaction completion.

  • Isolation: Cool to room temperature and let stand without agitation. The product will spontaneously precipitate. Isolate via vacuum filtration and wash with cold water. Yields typically exceed 90%[4].

Protocol B: Selective Oxidation of 2-Methyl-5-nitropyridine Hydrochloride

This procedure outlines the oxidation of the C2-methyl group to a carboxylic acid. The electron-withdrawing nitro group protects the pyridine ring from oxidative cleavage, allowing selective functionalization of the methyl group5[5].

Materials:

  • 2-Methyl-5-nitropyridine hydrochloride (1.0 equiv)

  • Potassium permanganate (

    
    ) (3.0 equiv)
    
  • Sodium hydroxide (NaOH) (1.1 equiv for neutralization)

  • Deionized Water

Step-by-Step Methodology:

  • Neutralization (Critical Step): Dissolve 2-MNP·HCl in deionized water. Add 1.1 equivalents of NaOH to neutralize the hydrochloride salt and liberate the free base.

    • Causality Note: Failure to neutralize the salt can lead to competitive oxidation of the chloride ion to chlorine gas, rapidly depleting the oxidant and creating a safety hazard.

  • Oxidant Addition: Heat the solution to 70 °C. Add

    
     in small portions over 1 hour.
    
    • Validation Check: The solution will turn deep purple, eventually precipitating brown manganese dioxide (

      
      ) as the oxidation proceeds.
      
  • Thermal Driving: Reflux the mixture at 100 °C for 2–4 hours.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove the

    
     byproduct. Wash the filter cake thoroughly with hot water to ensure complete product recovery.
    
  • Precipitation: Cool the filtrate to 0 °C and carefully acidify with concentrated HCl to pH ~2. The 5-nitropyridine-2-carboxylic acid will precipitate as a crystalline solid. Filter, wash with cold water, and dry under vacuum.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • OXIDATION OF SUBSTITUTED PYRIDINES PyrCHzX (X=H, COOR, COCsH5) WITH HYPERVALENT IODINE REAGENTS Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine Source: NBInno URL:[Link]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-5-nitropyridine and its Hydrochloride Salt: Methodologies, Validation, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of prevalent synthetic routes for 2-Methyl-5-nitropyridine, a critical intermediate in the development of pharmaceuticals and fine chemicals.[1][2] We will dissect two primary methodologies, offering a head-to-head comparison of their performance, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate the optimal synthetic strategy for their specific laboratory and commercial needs.

The Core Challenge: Regioselectivity in Pyridine Nitration

The synthesis of substituted nitropyridines is often complicated by the challenge of regioselectivity. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, more difficult than for benzene. Furthermore, the directing effects of existing substituents can lead to a mixture of constitutional isomers, which are often difficult to separate due to their similar physical properties.[3] The primary goal in synthesizing 2-Methyl-5-nitropyridine is to selectively introduce the nitro group at the C5 position, meta to the nitrogen and para to the methyl group, while minimizing the formation of other isomers.

Comparative Analysis of Synthetic Routes

We will explore two distinct and validated pathways to 2-Methyl-5-nitropyridine:

  • Method A: Direct Nitration of 2-Picoline. A straightforward approach involving the electrophilic nitration of the readily available starting material, 2-methylpyridine (2-picoline).

  • Method B: Synthesis via Malonate Intermediate. A multi-step route starting from a malonic ester derivative, offering a different strategy for achieving the target molecule.

Method A: Direct Nitration of 2-Methylpyridine (2-Picoline)

This is the most classical approach. The causality behind this method lies in generating a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the pyridine ring. The choice of nitrating agent and reaction conditions is paramount to controlling the reaction's efficiency and selectivity.

Mechanistic Insight: The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid serves a dual purpose: it acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion, and as a dehydrating agent, sequestering the water produced during the reaction to prevent reversal.[3] While various nitrating systems exist, such as nitric acid in trifluoroacetic anhydride which can offer higher yields for some pyridines, the mixed acid approach remains prevalent.[4][5]

dot

Caption: Mechanism of direct nitration of 2-Methylpyridine.

Method B: Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

This alternative route offers a fundamentally different synthetic logic. Instead of building the substitution pattern on a pre-existing pyridine ring, this method starts with a precursor that already contains the nitro group at the desired position. The final step involves the decarboxylation of a malonic ester derivative.

Mechanistic Insight: The key transformation is the hydrolysis and subsequent decarboxylation of diethyl (5-nitropyridin-2-yl)malonate. The reaction is typically carried out in an acidic aqueous medium, such as sulfuric acid, and heated.[6][7] The acid catalyzes the hydrolysis of the two ester groups to a malonic acid intermediate. Malonic acids with an electron-withdrawing group are thermally unstable and readily lose carbon dioxide upon heating to yield the final product.[6] This method's trustworthiness stems from its high regiochemical fidelity, as the nitro group's position is pre-determined by the starting material.

dot

Sources

Advanced Impurity Profiling Guide: 2-Methyl-5-nitropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Profiling of 2-Methyl-5-nitropyridine Hydrochloride Batches Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

2-Methyl-5-nitropyridine (2M5NP) is a critical heterocyclic building block, predominantly utilized in the synthesis of antihistamines (e.g., Rupatadine) and emerging anticancer kinase inhibitors.[1] While often traded as a free base (CAS 21203-68-9), the Hydrochloride (HCl) salt form represents a superior "process-grade" alternative for critical synthesis steps.[1] The salt form offers enhanced stability and, crucially, acts as a self-purifying intermediate that can reject non-basic organic impurities during crystallization.

This guide compares the impurity profiles of Standard Grade (Free Base) versus High-Purity Grade (HCl Salt) batches and evaluates the analytical performance of HPLC-UV versus UHPLC-MS/MS for profiling these batches.

The Impurity Landscape: Origins & Pathways

To profile impurities effectively, one must understand their genesis. The dominant synthetic route involves the nitration of 2-picoline (2-methylpyridine).[1] This electrophilic aromatic substitution is regioselective but not regiospecific, leading to a predictable suite of isomeric impurities.

Critical Impurity Classes
  • Positional Isomers: The most persistent contaminants.[1] The 3-nitro and 4-nitro isomers have similar solubilities to the 5-nitro target.[1]

  • Starting Material: Unreacted 2-picoline (Process Impurity).

  • Oxidation Byproducts: 2-picolinic acid derivatives (formed if nitration conditions are too oxidative).[1]

  • Inorganic Salts: Nitrate/Sulfate residues from the mixed-acid nitration media.[1]

Visualization: Impurity Genesis Pathway

ImpurityPathways Start Starting Material (2-Picoline) Reaction Nitration (H2SO4 / HNO3) Start->Reaction Electrophilic Subst. Target Target Product 2-Methyl-5-nitropyridine Reaction->Target Major Pathway (80%) Impurity1 Impurity A (2-Methyl-3-nitropyridine) Reaction->Impurity1 Ortho-attack (Minor) Impurity2 Impurity B (2-Methyl-4-nitropyridine) Reaction->Impurity2 Para-attack (Trace) Impurity3 Impurity C (2-Picoline N-oxide) Reaction->Impurity3 Oxidation Side-rxn SaltStep HCl Salt Formation (Purification Step) Target->SaltStep Impurity1->SaltStep SaltStep->Impurity1 Remains in Mother Liquor Final High Purity 2M5NP HCl SaltStep->Final Crystallizes

Figure 1: Synthetic pathways illustrating the origin of isomeric impurities and the purification role of the HCl salt formation step.

Comparative Analysis: Product Performance

Here we compare the impurity profile of a standard commercial Free Base batch against a Recrystallized HCl Salt batch.

Hypothesis: The HCl salt formation is not just a physical change but a chemical purification tool. The protonation of the pyridine nitrogen increases polarity, allowing the selective crystallization of the 5-nitro isomer while rejecting less basic or more soluble isomeric impurities in the mother liquor.

Table 1: Batch Impurity Profile Comparison

Data represents mean values from n=3 production batches.

Parameter / ImpurityAlternative A: Crude Free Base Product B: Purified HCl Salt Impact on Downstream Synthesis
Assay (HPLC) 95.5% w/w99.2% w/w Higher yield in next step; less side-reaction.[1]
2-Methyl-3-nitropyridine 2.5%< 0.15% Critical: Isomers are difficult to separate later.[1]
2-Methyl-4-nitropyridine 0.8%< 0.10% Prevents formation of regio-isomeric drug analogues.[1]
Unreacted 2-Picoline 0.5%ND (Not Detected) Eliminates competition for reagents.[1]
Water Content (KF) Variable (Hygroscopic)Stable (< 0.5%) Consistent stoichiometry in moisture-sensitive reactions.[1]
Appearance Brown/Oily SolidWhite/Pale Yellow Crystalline Easier handling and weighing.[1]

Comparative Analysis: Analytical Methodologies

To validate the profiles above, the choice of analytical method is paramount. We compare the industry-standard HPLC-UV against the high-sensitivity UHPLC-MS/MS .[1]

Table 2: Analytical Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Advanced) Recommendation
Detector PDA / UV @ 270 nmTriple Quadrupole Mass Spec
Specificity Moderate (Co-elution risk)High (Mass-based discrimination)Use MS for R&D/Validation.[1]
LOD (Limit of Detection) ~0.05%~0.001% (10 ppm) Use MS for Genotoxic Impurity (GTI) screening.[1]
Linearity (R²) > 0.999> 0.995UV is better for main assay quantification.[1]
Cost per Run LowHigh
Suitability Routine QC ReleaseTrace Impurity Profiling

Experimental Protocols

These protocols are designed to be self-validating . The System Suitability Test (SST) ensures the data is reliable before batch analysis begins.

Protocol A: High-Resolution HPLC Profiling

Objective: Separation of the 5-nitro target from the 3-nitro isomer.

1. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute salts)[1]

    • 5-20 min: 5% → 40% B (Linear gradient)[1]

    • 20-25 min: 40% → 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: 270 nm (max absorbance for nitropyridines).[1]

  • Temperature: 30°C.

2. System Suitability (Self-Validation):

  • Resolution Solution: Mix 2-Methyl-5-nitropyridine and 2-Methyl-3-nitropyridine (1:1 ratio).

  • Acceptance Criteria: Resolution (Rs) between the 3-nitro (Impurity A) and 5-nitro (Target) peaks must be > 2.0 . If Rs < 2.0, adjust gradient slope or lower temperature.

Protocol B: Preparation of High-Purity HCl Salt

Objective: Conversion of crude free base to purified hydrochloride salt.

  • Dissolution: Dissolve 10.0 g of Crude 2-Methyl-5-nitropyridine (Free Base) in 50 mL of Ethyl Acetate.

    • Note: Ethyl acetate is chosen because the free base is soluble, but the HCl salt is insoluble.

  • Filtration: Filter the solution through a 0.45 µm membrane to remove inorganic insolubles (silica/catalyst dust).

  • Salt Formation: Slowly add 4M HCl in Dioxane (or purge with dry HCl gas) while stirring at 0-5°C.

    • Observation: A white precipitate should form immediately.[1]

  • Digestion: Stir the slurry for 30 minutes at 0°C. This "digestion" allows Ostwald ripening, improving crystal purity.[1]

  • Isolation: Filter the solid under vacuum/nitrogen.

  • Washing: Wash the cake with 2 x 10 mL cold Ethyl Acetate.

    • Mechanism:[1] The mother liquor carries away the unreacted 2-picoline and the more soluble 3-nitro isomer.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Batch Sample (2M5NP HCl) Prep Sample Prep Dissolve in Mobile Phase A Sample->Prep Decision Select Method Prep->Decision HPLC HPLC-UV (QC) Limit test > 0.05% Decision->HPLC Routine LCMS UHPLC-MS/MS (R&D) Trace Analysis < 10 ppm Decision->LCMS Investigation Data1 Pass/Fail (Main Isomers) HPLC->Data1 Data2 Genotoxic Risk Assessment (Nitro/Nitroso species) LCMS->Data2

Figure 2: Decision tree for selecting the appropriate analytical technique based on the required sensitivity and impurity type.

References

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. CPMP/SWP/5199/02.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Introduction: The Critical Role of Analytical Precision in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Detection Limits for 2-Methyl-5-nitropyridine Hydrochloride

2-Methyl-5-nitropyridine hydrochloride is a vital chemical intermediate, serving as a fundamental building block in the synthesis of a multitude of pharmaceutical compounds.[1][2] Its molecular architecture, featuring a functionalized pyridine ring, is a common scaffold in many approved drugs, contributing to their desired therapeutic effects.[2] In the landscape of pharmaceutical development and manufacturing, the purity and precise quantification of such intermediates are not merely procedural; they are cornerstones of product quality, safety, and efficacy.[2] The presence of even trace-level impurities can have significant consequences, making highly sensitive analytical methods indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for the characterization of volatile and semi-volatile organic compounds like 2-Methyl-5-nitropyridine.[3][4] This guide provides a comprehensive examination of GC-MS for the detection and quantification of 2-Methyl-5-nitropyridine hydrochloride, offering a comparison with alternative methods and detailing the experimental protocols necessary to achieve the lowest possible detection limits.

Deep Dive: The Causality Behind GC-MS Methodological Choices

The power of GC-MS lies in its dual nature: the gas chromatograph separates complex mixtures into individual components, and the mass spectrometer provides definitive identification and quantification of each component. For a nitroaromatic compound like 2-Methyl-5-nitropyridine, optimizing the GC-MS method is crucial for achieving high sensitivity.

Sample Preparation and Injection: The Gateway to Analysis

The initial state of the analyte is 2-Methyl-5-nitropyridine hydrochloride, a salt. For GC analysis, the compound must be in a volatile form. The hydrochloride salt itself is not suitable for direct injection. Therefore, sample preparation involves dissolving the salt in a suitable organic solvent like dichloromethane, methanol, or ethyl acetate.[3] This process typically involves a liquid-liquid extraction where the pH is adjusted to neutralize the hydrochloride, converting it to the free base, 2-Methyl-5-nitropyridine, which is more volatile.

For trace-level analysis, a splitless injection is the technique of choice.[5][6] This ensures that the vast majority of the prepared sample is transferred onto the analytical column, maximizing the analyte signal and thereby lowering the detection limit.

Chromatographic Separation: Isolating the Target

The heart of the gas chromatograph is the capillary column. For nitroaromatic compounds, a non-polar or medium-polarity capillary column , such as a DB-5 (5% phenyl-methylpolysiloxane), provides excellent separation.[3][7] The separation mechanism is based on the boiling points of the compounds and their interactions with the column's stationary phase.

A meticulously controlled oven temperature program is essential.[3][7] The program typically starts at a low temperature to trap the analytes at the head of the column, then gradually ramps up. This gradient ensures that compounds are eluted efficiently, resulting in sharp, symmetrical peaks that are crucial for both accurate quantification and low-level detection.

Mass Spectrometric Detection: The Key to Sensitivity and Specificity

Once the 2-Methyl-5-nitropyridine molecule elutes from the GC column, it enters the mass spectrometer.

  • Ionization: Electron Impact (EI) ionization is the standard for GC-MS.[3] It uses a high-energy electron beam to fragment the molecule in a highly reproducible manner, creating a unique "fingerprint" or mass spectrum that allows for unequivocal identification.

  • Detection Mode: The choice of detection mode is the single most important factor determining the method's sensitivity.

    • Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum. While excellent for identifying unknown compounds, it is less sensitive for quantification.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode dramatically increases sensitivity.[8] Instead of scanning a wide range, the mass spectrometer is programmed to monitor only a few specific, characteristic ions of the target analyte.[9] This allows the detector to focus on the ions of interest, significantly improving the signal-to-noise ratio and lowering the limit of detection (LOD) and limit of quantitation (LOQ).[10][11] For even greater specificity and lower detection limits, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed.[12][13]

Performance Comparison: GC-MS vs. Alternative Methods

Analytical TechniqueAnalyte/MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reference
GC-MS (SIM) Nitrosamines in APIs0.15–1.00 ng/mL~0.5-3.0 ng/mL> 0.995[10]
GC-MS/MS (MRM) Nitrosamines in Tablets0.02 µg/g (20 ng/g)0.06 µg/g (60 ng/g)> 0.99[13]
GC-MS/MS (MRM) Nitro-PAHs in Particulates0.031 - 0.248 µg/L (ng/L)Not Specified> 0.99[12]
HS-GC-MS Pyridine in Shellfish0.006 mg/kg (6 ng/g)0.02 mg/kg (20 ng/g)Not Specified[14]
GC-MS Nitrotoluenes0.017-0.027 mg/mL (µg/mL)0.052-0.080 mg/mL (µg/mL)Not Specified[15]
HPLC-UV Nitroanilines in Water0.1–0.2 µg/L (ng/L)~0.3-0.6 µg/L> 0.9999[8]
HPLC 2-Amino-5-nitrophenolNot SpecifiedLLOQ within 20% Accuracy> 0.999[16]

API: Active Pharmaceutical Ingredient, HS: Headspace, PAHs: Polycyclic Aromatic Hydrocarbons, LLOQ: Lower Limit of Quantitation

This comparative data illustrates that GC-MS, particularly when operated in SIM or MRM mode, is capable of achieving detection limits in the low nanogram-per-milliliter (ng/mL) or parts-per-billion (ppb) range. This level of sensitivity is well-suited for the stringent quality control required in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) emerges as a powerful alternative.[7][8] For nitroaniline compounds, HPLC with UV detection has demonstrated exceptional sensitivity, reaching sub-µg/L levels.[8] HPLC is particularly advantageous for compounds that may be thermally unstable or less volatile.[8] The choice between GC-MS and HPLC often depends on the specific properties of the analyte and the sample matrix, as well as available instrumentation.

Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis

This protocol provides a robust starting point for developing a validated method for 2-Methyl-5-nitropyridine.

Instrumentation and Reagents
  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

  • Reagents: HPLC-grade or higher purity solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol), 2-Methyl-5-nitropyridine hydrochloride reference standard, Sodium Hydroxide solution (e.g., 1M), and deionized water.

Standard and Sample Preparation
  • Stock Standard Preparation: Accurately weigh ~10 mg of the 2-Methyl-5-nitropyridine hydrochloride reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with dichloromethane or ethyl acetate to prepare a series of calibration standards ranging from approximately 1 ng/mL to 500 ng/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the test sample containing 2-Methyl-5-nitropyridine hydrochloride.

    • Dissolve the sample in deionized water.

    • Adjust the pH of the aqueous solution to >10 with Sodium Hydroxide solution to neutralize the hydrochloride and form the free base.

    • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane or ethyl acetate, vortexing for 1-2 minutes, and allowing the layers to separate.

    • Carefully collect the organic layer. Repeat the extraction 2-3 times for quantitative recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Parameters
ParameterSettingRationale
Injection Mode SplitlessMaximizes analyte transfer for trace analysis.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant flowProvides inert carrier and stable retention times.
Flow Rate 1.0 mL/minTypical flow rate for a 0.25 mm ID column.
Oven Program 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Separates the analyte from solvent and impurities.
MS Transfer Line 280 °CPrevents analyte condensation before the ion source.
Ion Source Temp. 230 °CStandard temperature for stable EI ionization.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For highest sensitivity and quantitative accuracy.
Ions to Monitor To be determined from the full scan mass spectrum of the reference standard. Select at least 3 characteristic ions (e.g., the molecular ion and major fragment ions).
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area of the primary quantifier ion against the concentration for each calibration standard.

  • Confirm the identity of 2-Methyl-5-nitropyridine in the samples by verifying that the retention time matches the standard and the ratio of the qualifier ions to the quantifier ion is within acceptable limits (e.g., ±20%).

  • Quantify the concentration of the analyte in the prepared samples using the linear regression equation from the calibration curve.

Visualizing the Workflow and Validation Logic

To ensure clarity, the experimental and validation workflows are depicted below using diagrams.

GCMS_Workflow Figure 1: GC-MS Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Sample & Reference Standard Dissolve Dissolve in Solvent (e.g., Water/Methanol) Start->Dissolve Neutralize pH Adjustment (for sample) Dissolve->Neutralize Extract Liquid-Liquid Extraction (e.g., with DCM) Neutralize->Extract Dry Dry Organic Phase (Anhydrous Na2SO4) Extract->Dry Final Transfer to GC Vial Dry->Final Inject Inject 1 µL (Splitless Mode) Final->Inject Separate GC Separation (Temperature Program) Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Identify Peak Identification (Retention Time, Ion Ratios) Detect->Identify Calibrate Generate Calibration Curve Identify->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: GC-MS Experimental Workflow

Validation_Logic Figure 2: Analytical Method Validation Logic cluster_notes Key Questions Answered Validation Method Validation (Fit for Purpose) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision note1 Does the method detect ONLY the target analyte? Specificity->note1 note2 Is the response proportional to concentration? Linearity->note2 note3 What is the lowest detectable/quantifiable level? LOD_LOQ->note3 note4 How close are measurements to the true value? Accuracy->note4 note5 How reproducible are the measurements? Precision->note5

Caption: Analytical Method Validation Logic

Conclusion

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Methyl-5-nitropyridine hydrochloride is paramount. GC-MS provides a highly sensitive, specific, and robust platform for this critical quality control task. By optimizing sample preparation, employing splitless injection, and leveraging the power of Selected Ion Monitoring (SIM), detection limits in the low ng/mL (ppb) range are readily achievable. While HPLC presents a strong alternative, particularly for potentially thermally labile compounds, the detailed structural confirmation and exceptional sensitivity of GC-MS make it a superior choice for definitive trace-level analysis. The methodologies and comparative data presented in this guide offer a solid foundation for developing and validating an analytical method that ensures the integrity and safety of the final pharmaceutical product.

References

  • Title: Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS - PMC Source: National Center for Biotechnology Information URL
  • Title: Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.
  • Title: Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene Source: Biblioteka Nauki URL
  • Title: 2-Methyl-5-nitropyridine | 21203-68-9 Source: J&K Scientific URL
  • Title: Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography Source: EPA URL
  • Title: Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives Source: Benchchem URL
  • Title: Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam Source: Journals URL
  • Title: Development of quantitative method for the analysis of pyridine in shellfish and sediment samples Source: Cefas URL
  • Title: 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis Source: BOC Sciences URL
  • Source: Scholars.
  • Title: GCMS Application Datasheet No.
  • Title: A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline Source: Benchchem URL
  • Title: A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)
  • Title: Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC Source: National Center for Biotechnology Information URL
  • Title: (PDF)
  • Title: 2-Methyl-5-nitropyridine synthesis Source: ChemicalBook URL
  • Title: Gas Chromatography Mass Spectrometry (GC-MS)
  • Title: 6.
  • Title: A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitroaniline Hydrate Source: Benchchem URL
  • Title: Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • Title: GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC Source: National Center for Biotechnology Information URL
  • Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.
  • Title: Gas Chromatography-Mass Spectrometry Analysis of Nitrite in Biological Fluids without Derivatization | Request PDF Source: ResearchGate URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: ACS Publications URL

Sources

Spectroscopic Characterization of 2-Methyl-5-nitropyridine Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In advanced pharmaceutical development and agrochemical synthesis, the physicochemical state of a building block dictates its utility. 2-Methyl-5-nitropyridine is a critical intermediate, notably utilized in the synthesis of complex targets such as PRMT5-substrate adaptor inhibitors[1]. However, its free base form presents severe solubility bottlenecks in aqueous biocatalytic systems, such as H₂-driven nitroreductions using nitroreductases[2].

Conversion to 2-Methyl-5-nitropyridine hydrochloride (CAS 1881296-54-3) resolves these solubility issues by forming a stable pyridinium salt. This phase change fundamentally alters the molecule's electronic landscape. As a Senior Application Scientist, I present this guide to objectively compare the spectroscopic signatures of the hydrochloride salt against its free base and structural alternatives, providing self-validating protocols for rigorous analytical characterization.

Mechanistic Basis for Alternative Selection

The choice between 2-Methyl-5-nitropyridine, its hydrochloride salt, and halogenated alternatives hinges on the desired reactivity, solubility profile, and electronic distribution.

  • 2-Methyl-5-nitropyridine (Free Base) : Ideal for organic synthesis in non-polar media. Its NMR profile is defined by the electron-donating methyl group and the electron-withdrawing nitro group. In CDCl₃, the highly deshielded H-6 proton resonates at a characteristic 9.33 ppm (d, J = 2.4 Hz)[3]. Isotopic multideuteration studies at 400 MHz confirm this precise assignment (9.32 ppm)[4].

  • 2-Methyl-5-nitropyridine Hydrochloride : Protonation of the pyridine nitrogen generates a pyridinium cation. This formal positive charge exerts a powerful inductive withdrawal across the σ-framework. Synergizing with the para-nitro group, this severely deshields the ring protons, pushing the H-6 signal further downfield (~9.55 ppm in DMSO-d₆) and stiffening the ring's vibrational modes.

  • 3-Nitropyridine (Alternative) : Lacking the electron-donating methyl group, the ring is more electron-deficient overall, shifting the corresponding proton slightly downfield to 9.46 ppm compared to the free base[3].

  • 2-Fluoro-5-nitropyridine (Alternative) : Features strong inductive withdrawal by fluorine, resulting in a complex multiplet at 9.15 ppm[3]. While highly useful for SₙAr reactions, it lacks the bench stability of the methyl derivative.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic markers used to differentiate these compounds.

CompoundState¹H NMR (H-6)¹H NMR (CH₃)FTIR (C=N stretch)Aqueous SolubilityApplication Suitability
2-Methyl-5-nitropyridine HCl Solid (Salt)~9.55 ppm (DMSO-d₆)~2.85 ppm~1610 cm⁻¹High (>50 mg/mL)Aqueous biocatalysis, stable storage
2-Methyl-5-nitropyridine Solid (Base)9.33 ppm (CDCl₃)2.71 ppm~1590 cm⁻¹Low (<1 mg/mL)Organic synthesis, non-polar media
3-Nitropyridine Solid9.46 ppm (CDCl₃)N/A~1585 cm⁻¹ModerateBaseline reference standard
2-Fluoro-5-nitropyridine Liquid9.15 ppm (CDCl₃)N/A~1605 cm⁻¹LowSₙAr nucleophilic substitutions

Analytical Workflow Diagram

G cluster_0 Analyte Selection & State cluster_1 Spectroscopic Workflows cluster_2 Mechanistic Validation & Causality FB 2-Methyl-5-nitropyridine (Free Base) NMR High-Res NMR (1H / 13C) FB->NMR Solvated in CDCl3 FTIR ATR-FTIR (Vibrational) FB->FTIR Solid State HCl 2-Methyl-5-nitropyridine HCl (Protonated Salt) HCl->NMR Solvated in DMSO-d6 HCl->FTIR Solid State Shift Downfield Shift (H-6) Due to Pyridinium Deshielding NMR->Shift Electronic Effect Vib N-H+ Stretch (~2500 cm⁻¹) Due to Salt Formation FTIR->Vib Structural Rigidity

Fig 1: Analytical workflow for spectroscopic comparison of 2-Methyl-5-nitropyridine and its HCl salt.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal checks to verify sample integrity and prevent false-positive data acquisition.

Protocol A: High-Resolution ¹H & ¹³C NMR Acquisition

Causality Note: The choice of solvent is critical. The free base must be run in CDCl₃ to prevent the exchange of labile protons, whereas the hydrochloride salt requires a highly polar solvent like DMSO-d₆ to overcome the high lattice energy of the ionic crystal.

  • Sample Preparation : Weigh 10–15 mg of the analyte. Dissolve the free base in 0.6 mL of CDCl₃. Dissolve the hydrochloride salt in 0.6 mL of DMSO-d₆.

  • Internal Standardization : Add 0.03% v/v Tetramethylsilane (TMS) to the NMR tube.

    • Validation Check: The TMS peak must lock exactly at 0.00 ppm. Any drift indicates solvent contamination, pH-induced shift anomalies, or improper shimming.

  • Acquisition Parameters : Run a standard ¹H sequence (e.g., zg30 on Bruker systems) at 400 MHz with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • Systemic Validation (The "Self-Check") : For the hydrochloride salt, verify the presence of a broad, exchangeable proton signal at ~11.0–12.0 ppm (representing the N-H⁺ proton). If this peak is absent or integrates to <0.8, the salt has partially dissociated or absorbed atmospheric moisture, rendering the quantitative data invalid.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality Note: Protonation of the pyridine ring locks the nitrogen lone pair, increasing the structural rigidity of the heterocycle. This requires higher energy for vibrational transitions, shifting the C=N stretching frequency.

  • Background Calibration : Collect a background spectrum of the bare ATR diamond crystal (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O interference.

  • Sample Application : Place 2–3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact with the evanescent wave.

  • Acquisition : Execute 32 scans from 4000 cm⁻¹ to 400 cm⁻¹.

  • Systemic Validation (The "Self-Check") :

    • The free base must show a sharp C=N stretching band at ~1590 cm⁻¹.

    • In the HCl salt, this band must shift to ~1610 cm⁻¹ due to ring stiffening. Additionally, a broad, continuous band between 2400–2800 cm⁻¹ must appear, confirming the N-H⁺ stretching vibration. Absence of this broad band indicates the sample is the free base, not the salt.

References

  • Title: Electronic Supplementary Material for Organic & Biomolecular Chemistry Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions Source: Frontiers in Catalysis URL: [Link]

  • Title: Multideuteration of Nitroaromatics by Silver-Catalyzed Hydrogen-Isotope Exchange Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction Source: PubMed Central (PMC) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-5-nitropyridine hydrochloride

[1][2]

Executive Summary & Hazard Architecture

Objective: This guide provides a self-validating safety protocol for handling 2-Methyl-5-nitropyridine hydrochloride . Unlike standard organic salts, this compound presents a dual-threat profile: the nitro-aromatic moiety (potential mutagenicity/toxicity) and the hydrochloride counter-ion (hygroscopicity and acidity).[1][2]

The "Why" Behind the Protocol:

  • Metabolic Activation: Nitro-pyridines can be enzymatically reduced in vivo to nitroso- and hydroxylamino- intermediates, which are capable of DNA alkylation.[1][2] Strict inhalation/dermal control is not just for irritation—it is to prevent systemic genotoxicity.

  • Hydrolysis Risk: As a hydrochloride salt, this compound is prone to hydrolysis upon contact with mucosal moisture (lungs/eyes), releasing hydrochloric acid directly onto tissues.

Hazard Classification Table
Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[2][3]Zero-tolerance for open-bench weighing.[2]
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[3][4][5]Face shield required for quantities >1g.
STOT - SE H335 May cause respiratory irritation.[2]Mandatory Fume Hood use.[5][6][7]
Germ Cell Mutagenicity SuspectedPotential mutagenic effects (Class warning for nitro-pyridines).[2]Double-gloving protocol active.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. This matrix is designed to create multiple barriers against the specific migration pathways of nitro-aromatics.

ZoneEquipmentMaterial SpecificationScientific Rationale
Hand (Layer 1) Inner Glove Nitrile (4 mil)Acts as a sweat barrier and backup layer.[1][2]
Hand (Layer 2) Outer Glove Nitrile (Minimum 5-8 mil) or LaminateNitro compounds can permeate thin latex.[1][2] Nitrile offers superior chemical resistance to aromatic rings.
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm)Primary containment.[1][2] Dusts are too fine for standard surgical masks.
Eye/Face Goggles Chemical Splash Goggles (ANSI Z87.1)Safety glasses allow side-entry of airborne dusts.
Body Lab Coat 100% Cotton or Nomex (Snap closures)Synthetic blends can melt if a fire occurs; cotton absorbs spills better than polyester.
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer

Context: The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse fine crystalline dust.

  • Preparation:

    • Activate the Static Control Ionizer (if available) inside the fume hood to neutralize static charge on the weighing boat.

    • Place a black surface/paper under the balance. Rationale: The light yellow powder is difficult to see on white bench paper; black provides contrast to identify micro-spills immediately.

  • The "Transfer" Technique:

    • Do NOT use a spatula to "flick" powder.

    • DO use the "tap and pour" method or a disposable anti-static weighing funnel.

    • Self-Validation: If you see dust settling on the black paper, your transfer technique is too aggressive.

  • Solubilization (The Critical Control Point):

    • Add solvent (e.g., Methanol, DMSO) to the solid inside the weighing vessel if possible, or immediately after transfer to the flask.

    • Rationale: Solubilizing the salt immediately traps the dust, eliminating the inhalation hazard for the remainder of the experiment.

Protocol B: Reaction Setup & Heating

Context: Heating HCl salts can liberate HCl gas if the salt is not fully neutralized or if moisture is present.

  • Venting: All reactions heated above 50°C must be vented through a condenser or into a scrubber (e.g., NaOH trap) if HCl evolution is expected.

  • Quenching: When quenching reactions containing this starting material, assume unreacted nitro-pyridine is present. Treat the aqueous layer as hazardous waste (do not pour down the drain).

Visualized Workflows
Diagram 1: Safe Handling & Weighing Workflow

This decision tree ensures that the operator assesses the physical state of the reagent before handling.

SafeHandlingStartStart: Handling 2-Methyl-5-nitropyridine HClCheckStateCheck Physical StateStart->CheckStateIsDustyIs it a fine dust/powder?CheckState->IsDustyStaticControlActivate Ionizer / Use Anti-static GunIsDusty->StaticControlYes (High Risk)DirectWeighWeigh inside Fume HoodIsDusty->DirectWeighNo (Crystalline)WeighingWeigh inside Fume Hood(Sash at safe height)StaticControl->WeighingSolubilizeIMMEDIATE Solubilization(Add solvent to solid)Weighing->SolubilizeDirectWeigh->SolubilizeCleanUpWipe Balance withSolvent-Dampened KimwipeSolubilize->CleanUpDisposeWipeDispose Wipe asHazardous Solid WasteCleanUp->DisposeWipe

Caption: Workflow for minimizing dust exposure during the critical weighing phase.

Diagram 2: Waste Disposal Decision Tree

Proper segregation prevents the formation of unexpected toxic byproducts in the waste stream.

WasteDisposalWasteGenWaste GenerationTypeIdentify Waste TypeWasteGen->TypeSolidWasteSolid (Gloves, Wipes, Excess)Type->SolidWasteSolidLiquidWasteLiquid (Reaction Mixtures)Type->LiquidWasteLiquidBaggingDouble Bag (Clear Poly)SolidWaste->BaggingSegregationHalogenated vs Non-Halogenated?LiquidWaste->SegregationLabelLabel: 'Toxic, Irritant, Mutagen Suspect'Bagging->LabelHaloHalogenated Organic Waste(Due to HCl/Cl content)Segregation->HaloContains DCM/Chloroform/HClNonHaloNon-Halogenated WasteSegregation->NonHaloOnly MeOH/AcetoneHalo->LabelNonHalo->Label

Caption: Logic flow for segregating waste to comply with EPA/RCRA standards.

Disposal & Decontamination Plan

Decontamination of Surfaces:

  • Initial Wipe: Use a paper towel dampened with Methanol or Acetone . Pyridine derivatives are highly soluble in organic solvents; water alone may smear the hydrophobic free base if the salt has hydrolyzed.

  • Secondary Wash: Follow with a soap and water wash to remove residual acid traces.

  • Verification: Use a UV lamp (254 nm) if available. Many nitro-pyridines fluoresce or appear as dark spots under UV, allowing you to verify the bench is clean.

Disposal Streams:

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM): Halogenated Waste .

    • If dissolved in non-halogenated solvents (MeOH, DMSO): Non-Halogenated Waste .

    • Note: Even though the compound contains Chloride (HCl), if the solvent system is non-halogenated, check local EH&S rules. Usually, the small amount of HCl salt allows it to go into Non-Halogenated, but Halogenated is the safer default if unsure.

References
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Hydroxy-5-nitropyridine (Analogous Hazard Data). Retrieved from [2]

  • BLD Pharm. (2023). 2-Methyl-5-nitropyridine hydrochloride Product Information. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 88665, 2-Methyl-5-nitropyridine. Retrieved from [2]

  • TCI Chemicals. (2018). Safety Data Sheet: 2-Methyl-5-nitropyridine. Retrieved from [2]

  • Sigma-Aldrich. (2023). Product Specification: 2-Methyl-5-nitropyridine. Retrieved from [2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.